molecular formula C3H7FO3S B13213602 2-Hydroxypropane-1-sulfonyl fluoride

2-Hydroxypropane-1-sulfonyl fluoride

Cat. No.: B13213602
M. Wt: 142.15 g/mol
InChI Key: MRERSXSUELTDBF-UHFFFAOYSA-N
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Description

2-Hydroxypropane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C3H7FO3S and its molecular weight is 142.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxypropane-1-sulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxypropane-1-sulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7FO3S

Molecular Weight

142.15 g/mol

IUPAC Name

2-hydroxypropane-1-sulfonyl fluoride

InChI

InChI=1S/C3H7FO3S/c1-3(5)2-8(4,6)7/h3,5H,2H2,1H3

InChI Key

MRERSXSUELTDBF-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)F)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxypropane-1-sulfonyl Fluoride: Structure, Properties, and Applications in Covalent Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxypropane-1-sulfonyl fluoride, a member of the increasingly important class of sulfonyl fluoride chemical probes. While specific data for this exact molecule is limited, this document synthesizes information from closely related analogs and the broader class of sulfonyl fluorides to offer insights into its chemical structure, physicochemical properties, reactivity, and potential applications. The guide is intended for researchers, scientists, and drug development professionals interested in the use of sulfonyl fluorides as covalent modifiers in chemical biology and medicinal chemistry. We will delve into proposed synthetic routes, the mechanistic basis of its reactivity with biological nucleophiles, and provide illustrative protocols for its application as a covalent inhibitor.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Probe Discovery

Targeted covalent inhibitors have experienced a renaissance in drug discovery, offering advantages such as enhanced potency, prolonged duration of action, and improved selectivity. While traditional covalent inhibitors have primarily targeted cysteine residues, there is a growing interest in developing electrophilic "warheads" that can react with other nucleophilic amino acid residues. Sulfonyl fluorides have emerged as a promising class of electrophiles due to their unique balance of stability and reactivity.[1][2][3] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are generally stable in aqueous media, yet can be "activated" within a protein's binding pocket to react with a variety of nucleophilic residues, including serine, threonine, tyrosine, lysine, and histidine.[1][4] This expanded targeting scope significantly broadens the landscape of "druggable" proteins.

This guide focuses on 2-Hydroxypropane-1-sulfonyl fluoride, a relatively simple aliphatic sulfonyl fluoride. The presence of a hydroxyl group offers a potential point for further chemical modification or for influencing its binding interactions within a target protein.

Chemical Structure and Physicochemical Properties

The chemical structure of 2-Hydroxypropane-1-sulfonyl fluoride is characterized by a propyl chain with a hydroxyl group at the second carbon and a sulfonyl fluoride group at the first carbon.

Caption: Chemical structure of 2-Hydroxypropane-1-sulfonyl fluoride.

Table 1: Predicted Physicochemical Properties of 2-Hydroxypropane-1-sulfonyl Fluoride

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular FormulaC3H7FO3SBased on chemical structure.
Molecular Weight142.15 g/mol Calculated from the molecular formula.
Physical StateLikely a liquid or low-melting solidBased on similar small aliphatic sulfonyl fluorides.
SolubilityExpected to be soluble in organic solvents and have some water solubility due to the hydroxyl group.General characteristic of small polar organic molecules.
StabilityStable under normal laboratory conditions, resistant to hydrolysis at neutral pH.A key feature of sulfonyl fluorides compared to sulfonyl chlorides.[1][3]

Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride

A common and practical method for the synthesis of sulfonyl fluorides is the fluorination of the corresponding sulfonyl chloride.[6] Therefore, a plausible synthetic route to 2-Hydroxypropane-1-sulfonyl fluoride would start from 2-Hydroxypropane-1-sulfonyl chloride. The sulfonyl chloride itself can be synthesized through various methods, including the oxidation of the corresponding thiol or disulfide.[7]

start 2-Mercaptopropan-1-ol reagents1 Oxidative Chlorination start->reagents1 intermediate 2-Hydroxypropane-1-sulfonyl chloride reagents2 Fluorinating Agent (e.g., KF) intermediate->reagents2 product 2-Hydroxypropane-1-sulfonyl fluoride reagents1->intermediate reagents2->product

Caption: Proposed two-step synthesis of 2-Hydroxypropane-1-sulfonyl fluoride.

Step-by-Step Proposed Synthesis:

Step 1: Oxidative Chlorination of 2-Mercaptopropan-1-ol to 2-Hydroxypropane-1-sulfonyl Chloride This step involves the oxidation of the thiol to a sulfonyl chloride. A common method uses aqueous sodium hypochlorite.[6]

  • Dissolve 2-mercaptopropan-1-ol in a suitable solvent system.

  • Slowly add an oxidizing and chlorinating agent (e.g., aqueous sodium hypochlorite) while maintaining a low temperature.

  • Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, perform an aqueous workup to isolate the crude 2-Hydroxypropane-1-sulfonyl chloride.

  • Purify the product, for example, by column chromatography.

Step 2: Fluorination of 2-Hydroxypropane-1-sulfonyl Chloride This is a nucleophilic substitution reaction where the chloride is replaced by fluoride.

  • Dissolve the 2-Hydroxypropane-1-sulfonyl chloride in a suitable aprotic solvent like acetonitrile.

  • Add a fluoride source, such as potassium fluoride (KF). The use of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate.[6]

  • Heat the reaction mixture to facilitate the exchange.

  • Monitor the reaction for the disappearance of the starting material.

  • After completion, filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purify the final product, 2-Hydroxypropane-1-sulfonyl fluoride, by distillation or column chromatography.

Reactivity and Mechanism of Covalent Modification

The utility of sulfonyl fluorides in chemical biology stems from their "tunable" reactivity. The sulfur atom in the sulfonyl fluoride group is electrophilic and can be attacked by nucleophilic amino acid side chains.

cluster_reactants Reactants cluster_ts Transition State cluster_products Products R-SO2F R-SO₂F Nu-H Protein-Nu-H TS [Protein-Nu---S(O₂)R---F]⁻ Nu-H->TS Covalent_Adduct Protein-Nu-SO₂R TS->Covalent_Adduct HF HF TS->HF

Caption: General mechanism of covalent modification by a sulfonyl fluoride.

The reactivity of the sulfonyl fluoride is highly dependent on the local environment.[4] In the aqueous environment of the cell, it is relatively stable. However, within the binding pocket of a target protein, interactions such as hydrogen bonding can activate the sulfonyl fluoride, making the sulfur atom more electrophilic and facilitating the nucleophilic attack.[8] This "context-dependent" reactivity is key to their utility as selective covalent probes.[4]

Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues, including:

  • Serine and Threonine: The hydroxyl groups can act as nucleophiles.

  • Tyrosine: The phenolic hydroxyl group is a potent nucleophile.

  • Lysine: The primary amine of the side chain can be nucleophilic, particularly if its pKa is lowered by the local microenvironment.[4]

  • Histidine: The imidazole side chain can act as a nucleophile.

Applications in Drug Discovery and Chemical Biology

The ability of sulfonyl fluorides to target a variety of amino acid residues makes them valuable tools for several applications:

  • Covalent Inhibitors: By incorporating a sulfonyl fluoride warhead onto a molecule that binds to a specific protein, a highly potent and selective irreversible inhibitor can be developed.[9]

  • Activity-Based Protein Profiling (ABPP): Sulfonyl fluoride probes can be used to identify and characterize the activity of enzymes in complex biological systems.

  • Chemical Probes: They can be used to map the binding sites of proteins and to identify novel drug targets.[1]

Illustrative Experimental Protocol: Inactivation of a Serine Protease

This protocol provides a general framework for assessing the inhibitory activity of 2-Hydroxypropane-1-sulfonyl fluoride against a model serine protease, such as chymotrypsin.

Materials:

  • 2-Hydroxypropane-1-sulfonyl fluoride

  • Serine protease (e.g., bovine α-chymotrypsin)

  • Chromogenic substrate (e.g., Suc-AAPF-pNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of 2-Hydroxypropane-1-sulfonyl fluoride in DMSO.

    • Prepare a 1 mg/mL stock solution of the serine protease in assay buffer.

    • Prepare a 20 mM stock solution of the chromogenic substrate in DMSO.

  • Inhibition Assay:

    • In a 96-well plate, add 2 µL of serially diluted 2-Hydroxypropane-1-sulfonyl fluoride in DMSO to achieve a range of final concentrations. For the control wells, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • To initiate the pre-incubation, add 10 µL of a diluted enzyme solution (e.g., 0.1 mg/mL in assay buffer) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for covalent modification.

    • Initiate the enzymatic reaction by adding 10 µL of a 1 mM substrate solution to each well.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Hydroxypropane-1-sulfonyl fluoride is not available, the general class of sulfonyl fluorides should be handled with care. Many are toxic and corrosive.[10][11]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[10]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention.[10][11] Sulfonyl fluorides can cause severe skin burns and eye damage.[10]

  • Inhalation and Ingestion: Avoid inhalation and ingestion. These compounds can be toxic if inhaled or swallowed.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[10]

Conclusion

2-Hydroxypropane-1-sulfonyl fluoride represents a potentially valuable tool for researchers in chemical biology and drug discovery. Its sulfonyl fluoride moiety offers the prospect of covalent modification of a range of nucleophilic amino acid residues, expanding the possibilities for developing novel covalent probes and inhibitors. While further experimental characterization of this specific molecule is required, the principles and protocols outlined in this guide, based on the well-established chemistry of sulfonyl fluorides, provide a solid foundation for its synthesis, handling, and application in the laboratory.

References

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  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026, February 3).
  • AMERICAN ELEMENTS®. (n.d.). 2-methylpropane-1-sulfonyl fluoride | CAS 659-90-5.
  • Wikipedia. (n.d.). Sulfuryl fluoride.
  • AChemBlock. (2026, February 23). 2-Methylpropane-1-sulfonyl fluoride 98.00% | CAS: 659-90-5.
  • BLD Pharm. (n.d.). 958802-76-1|2-Hydroxypropane-1-sulfonyl chloride.
  • Heteroaryl Sulfonyl Fluoride Descriptor Library. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 958802-76-1 | Product Name : 2-Hydroxypropane-1-sulfonyl Chloride.
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Navigating the Frontier of Covalent Drug Discovery: A Technical Guide to 2-Hydroxypropane-1-sulfonyl Fluoride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Functionalized Sulfonyl Fluorides in Covalent Targeting

The landscape of drug discovery is continually evolving, with a renewed and sophisticated interest in covalent inhibitors. These molecules, capable of forming a permanent bond with their biological target, offer distinct advantages in terms of potency, duration of action, and the ability to target challenging proteins. Within the arsenal of electrophilic "warheads" used to achieve covalent modification, sulfonyl fluorides (SFs) have emerged as a uniquely privileged class. Their remarkable balance of stability in aqueous biological environments and tunable reactivity towards a range of nucleophilic amino acid residues makes them powerful tools for therapeutic innovation.[1][2]

This guide provides an in-depth technical overview of 2-Hydroxypropane-1-sulfonyl fluoride, a representative functionalized alkyl sulfonyl fluoride. While a specific CAS number and dedicated Safety Data Sheet (SDS) for this exact molecule are not readily found in commercial or regulatory databases, suggesting it is not a common off-the-shelf reagent, its structure embodies key features that are highly relevant to contemporary drug design. We will, therefore, extrapolate its likely characteristics and utility based on well-documented analogs and the broader class of hydroxy-alkyl sulfonyl fluorides. The principles and protocols discussed herein are broadly applicable to researchers working with this promising class of compounds.

Physicochemical Properties and Identification

While specific data for 2-Hydroxypropane-1-sulfonyl fluoride is unavailable, we can infer its properties from related, documented compounds. For instance, propane-2-sulfonyl fluoride is registered under CAS Number 63805-73-2 . The introduction of a hydroxyl group, as in our target molecule, would be expected to increase its polarity and potential for hydrogen bonding, which could influence its solubility and interactions with protein targets.

PropertyPropane-2-sulfonyl fluoride (CAS: 63805-73-2)2-Hydroxypropane-1-sulfonyl fluoride (Predicted)
Molecular Formula C₃H₇FO₂SC₃H₇FO₃S
Molecular Weight 126.15 g/mol 142.15 g/mol
Appearance Likely a liquid at room temperatureLikely a liquid with higher viscosity due to hydrogen bonding
Solubility Soluble in organic solventsIncreased solubility in polar protic solvents, including aqueous buffers, compared to its non-hydroxylated counterpart.

Safety and Handling of Alkyl Sulfonyl Fluorides

Given the reactivity of the sulfonyl fluoride moiety, all compounds of this class should be handled with care in a well-ventilated laboratory, ideally within a fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.

General hazards associated with sulfonyl fluorides, extrapolated from safety data for related compounds like sulfuryl fluoride (CAS: 2699-79-8) and perfluoro-1-butanesulfonyl fluoride (CAS: 375-72-4), include:

  • Toxicity: May be toxic if inhaled, swallowed, or in contact with skin.[3][4] Inhalation can cause respiratory irritation, and higher exposures may lead to more severe effects, including pulmonary edema.[5]

  • Corrosivity: Can cause severe skin burns and eye damage.[6]

  • Reactivity: Moisture-sensitive, may decompose in the presence of water over time, releasing hydrofluoric acid.[6]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

The Chemistry of Sulfonyl Fluorides: A Balance of Stability and Reactivity

The utility of sulfonyl fluorides in drug discovery stems from their unique chemical properties. The sulfur(VI)-fluoride bond is thermodynamically stable and relatively resistant to hydrolysis at physiological pH compared to other sulfonyl halides, such as sulfonyl chlorides.[7] This stability allows a sulfonyl fluoride-bearing molecule to circulate in a biological system and reach its intended target before reacting.

However, the sulfonyl fluoride moiety remains sufficiently electrophilic to react with strong nucleophiles, particularly when held in proximity to a nucleophilic amino acid residue within a protein's binding pocket. This "proximity-enabled" reactivity is a cornerstone of their application as covalent inhibitors.

Reactivity with Nucleophilic Amino Acids

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains, making them versatile tools for targeting a broad range of proteins.[1][2] This is a significant advantage over other covalent warheads that may be limited to targeting cysteine residues.

  • Serine and Threonine: The hydroxyl groups of serine and threonine can act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This is a common mechanism for the inhibition of serine proteases and other enzymes with a reactive serine in their active site.

  • Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile and a common target for sulfonyl fluoride-based probes and inhibitors.[8]

  • Lysine: The primary amine of the lysine side chain can also react with sulfonyl fluorides to form a stable sulfonamide linkage.[8]

  • Histidine: The imidazole side chain of histidine can be targeted by sulfonyl fluorides.[8]

  • Cysteine: While sulfonyl fluorides can react with the highly nucleophilic thiol group of cysteine, the resulting thiosulfonate ester adduct is often unstable.[9]

The following diagram illustrates the general mechanism of covalent modification of a serine residue by a sulfonyl fluoride.

Covalent Inhibition Mechanism Mechanism of Serine Protease Inhibition Serine Serine Residue (Enzyme Active Site) -CH₂-OH TransitionState Transition State Serine->TransitionState Nucleophilic Attack SF 2-Hydroxypropane-1-sulfonyl Fluoride HO-CH(CH₃)-CH₂-SO₂F SF->TransitionState CovalentAdduct Covalent Adduct (Inactive Enzyme) -CH₂-O-SO₂-CH₂-CH(OH)-CH₃ TransitionState->CovalentAdduct Bond Formation Fluoride Fluoride Ion F⁻ TransitionState->Fluoride Leaving Group Departure

Caption: Covalent modification of a serine residue by 2-Hydroxypropane-1-sulfonyl fluoride.

Synthesis of Hydroxy-Alkyl Sulfonyl Fluorides

The synthesis of functionalized alkyl sulfonyl fluorides can be approached through several routes. While a specific protocol for 2-Hydroxypropane-1-sulfonyl fluoride is not published, a general and plausible approach would involve the conversion of a corresponding sulfonic acid or sulfonyl chloride. A common method for synthesizing sulfonyl fluorides is the fluoride-for-chloride exchange of a sulfonyl chloride precursor.[10][11]

Hypothetical Synthetic Protocol for 2-Hydroxypropane-1-sulfonyl Fluoride

This protocol is a conceptual outline and would require laboratory optimization and safety assessment.

Step 1: Synthesis of 2-Hydroxypropane-1-sulfonyl Chloride

This precursor could potentially be synthesized from 1-chloro-2-propanol through a sequence of reactions involving displacement with a sulfite salt followed by chlorination.

Step 2: Fluoride Exchange

Synthesis Workflow Hypothetical Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride Precursor 2-Hydroxypropane-1-sulfonyl Chloride Reaction Stir at elevated temperature (e.g., 60-80 °C) Precursor->Reaction Reagent Potassium Fluoride (KF) or Potassium Bifluoride (KHF₂) Reagent->Reaction Solvent Acetonitrile or other polar aprotic solvent Solvent->Reaction Workup Aqueous workup and purification (e.g., chromatography) Reaction->Workup Product 2-Hydroxypropane-1-sulfonyl Fluoride Workup->Product

Caption: A conceptual workflow for the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride.

Detailed Steps:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxypropane-1-sulfonyl chloride (1 equivalent) in anhydrous acetonitrile.

  • Add potassium fluoride (2-3 equivalents), optionally with a phase-transfer catalyst like 18-crown-6, or potassium bifluoride.

  • Heat the reaction mixture with stirring to 60-80 °C and monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the desired 2-hydroxypropane-1-sulfonyl fluoride.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture, which could hydrolyze the starting sulfonyl chloride and the product.

  • Anhydrous Solvent: Water can compete with the fluoride ion as a nucleophile, leading to the formation of the sulfonic acid byproduct.

  • Excess Fluoride Salt: Drives the equilibrium of the exchange reaction towards the product.

  • Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution reaction.

Applications in Drug Discovery and Chemical Biology

The true power of functionalized sulfonyl fluorides like 2-hydroxypropane-1-sulfonyl fluoride lies in their application as covalent probes and inhibitors. The hydroxyl group can serve as a handle for further derivatization or as a key interaction point within a protein binding site to enhance affinity and selectivity.

Experimental Protocol: Screening for Covalent Inhibition of a Serine Protease

This protocol describes a general method for assessing the inhibitory potential of a sulfonyl fluoride against a model serine protease, such as trypsin or chymotrypsin, using a colorimetric assay.

Materials:

  • Serine protease (e.g., Trypsin)

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Assay buffer (e.g., Tris-HCl buffer at pH 8.0)

  • 2-Hydroxypropane-1-sulfonyl fluoride (or other test compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add a small volume (e.g., 1-2 µL) of the test compound at various concentrations (serially diluted). For the control, add the same volume of DMSO.

  • Add assay buffer to each well.

  • Add a solution of the serine protease to each well to initiate the pre-incubation.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate as a function of inhibitor concentration and determine the IC₅₀ value.

Self-Validating System:

  • The inclusion of a DMSO-only control establishes the baseline enzyme activity.

  • A time-dependent decrease in enzyme activity at a fixed inhibitor concentration is indicative of covalent inhibition.

  • Mass spectrometry analysis of the protease after incubation with the inhibitor can confirm the formation of a covalent adduct by observing the expected mass shift.

Conclusion and Future Directions

2-Hydroxypropane-1-sulfonyl fluoride, while not a readily available reagent, serves as an important conceptual model for a class of functionalized covalent modifiers that are of high interest in modern drug discovery. The principles of their synthesis, safety, reactivity, and application are broadly generalizable. The sulfonyl fluoride warhead, with its balanced reactivity and ability to target multiple nucleophilic amino acids, provides a powerful platform for the development of novel covalent probes and therapeutics. As our understanding of the "ligandable proteome" expands, we can expect that innovative, functionalized sulfonyl fluorides will play an increasingly critical role in addressing challenging therapeutic targets.[9]

References

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  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015). SciSpace. Retrieved from [Link]

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  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. Retrieved from [Link]

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  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH. Retrieved from [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. Retrieved from [Link]

  • The synthesis of fluorinated natural products. The University of Bath's research portal. Retrieved from [Link]

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  • 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride. CAS Common Chemistry. Retrieved from [Link]

  • Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions. Lirias. Retrieved from [Link]

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Thermodynamic stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Hydroxypropane-1-sulfonyl Fluoride in Solution

Abstract: 2-Hydroxypropane-1-sulfonyl fluoride is a representative functionalized aliphatic sulfonyl fluoride, a class of compounds gaining prominence as covalent modifiers and chemical probes in drug discovery and chemical biology. While the sulfonyl fluoride moiety is generally regarded as having high thermodynamic stability, particularly in comparison to other sulfonyl halides, the presence of a proximate hydroxyl group introduces unique and often overlooked degradation pathways.[1][2] This guide provides a comprehensive analysis of the factors governing the stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution. It moves beyond simple hydrolysis to explore the critical role of intramolecular catalysis by the neighboring hydroxyl group, a mechanism known as anchimeric assistance.[3][4] We present detailed experimental protocols for stability assessment and data interpretation, offering researchers, scientists, and drug development professionals a robust framework for evaluating and predicting the behavior of this and structurally related molecules in aqueous environments.

Introduction: The Dichotomy of Stability and Reactivity

Sulfonyl fluorides (SFs) have emerged as privileged "warheads" for covalent drug design.[5] Their unique combination of properties—sufficient stability in aqueous media to allow for systemic distribution, yet sufficient reactivity to form stable covalent bonds with specific nucleophilic amino acid residues (Ser, Thr, Tyr, Lys) within a protein binding pocket—makes them highly attractive.[6][7] This balance is predicated on the thermodynamic stability of the sulfur-fluorine bond, which is significantly more resistant to hydrolysis and reduction than the corresponding bond in sulfonyl chlorides.[2][8]

However, this general stability can be misleading when additional functional groups are present in the molecule. 2-Hydroxypropane-1-sulfonyl fluoride serves as a critical case study. The presence of a hydroxyl group on the carbon beta to the sulfonyl fluoride moiety introduces the potential for intramolecular reactions that can dramatically accelerate degradation compared to a simple alkylsulfonyl fluoride. Understanding these alternative pathways is paramount for accurate prediction of shelf-life, formulation development, and interpretation of biological assay data.

Fundamental Degradation Pathways in Solution

The stability of 2-Hydroxypropane-1-sulfonyl fluoride in an aqueous solution is primarily dictated by two competing pathways: a standard intermolecular hydrolysis and a potentially much faster intramolecular cyclization.

Pathway A: Intermolecular Hydrolysis

This is the canonical degradation route for all sulfonyl fluorides. It involves the direct nucleophilic attack of a water molecule or, more rapidly, a hydroxide ion on the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of the corresponding sulfonic acid, 2-hydroxypropane-1-sulfonic acid.

This reaction is generally slow under neutral or acidic conditions but accelerates significantly with increasing pH, as hydroxide is a much stronger nucleophile than water.[5] For many simple alkyl and aryl sulfonyl fluorides, this is the only significant degradation pathway observed in solution.

Pathway B: Intramolecular Cyclization via Anchimeric Assistance

The defining structural feature of 2-Hydroxypropane-1-sulfonyl fluoride is the β-hydroxyl group, which can act as an internal nucleophile. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance, can drastically increase the rate of reaction compared to an analogous molecule lacking the neighboring group.[3][4][8]

In this mechanism, the lone pair of electrons on the hydroxyl oxygen attacks the sulfonyl sulfur center, displacing the fluoride ion. This results in the formation of a five-membered cyclic sulfonic acid ester, known as a sultone (specifically, propane-1,2-sultone).[5][9] This intramolecular process is often kinetically favored over the intermolecular attack by water due to the high effective local concentration of the nucleophile. The resulting sultone is itself susceptible to hydrolysis, which would ultimately lead to the same 2-hydroxypropane-1-sulfonic acid product, but the initial rate-limiting step is different.

The following diagram illustrates these two competing degradation pathways.

G cluster_0 2-Hydroxypropane-1-sulfonyl Fluoride cluster_1 Pathway A: Intermolecular Hydrolysis cluster_2 Pathway B: Intramolecular Cyclization (NGP) start HO-CH(CH₃)-CH₂-SO₂F hydrolysis_ts Transition State A (External Nucleophile) start->hydrolysis_ts + H₂O / OH⁻ ngp_ts Transition State B (Internal Nucleophile) start->ngp_ts Anchimeric Assistance hydrolysis_prod 2-Hydroxypropane-1-sulfonic Acid HO-CH(CH₃)-CH₂-SO₃H hydrolysis_ts->hydrolysis_prod - F⁻ sultone Propane-1,2-sultone (Cyclic Intermediate) ngp_ts->sultone - F⁻ sultone_hydrolysis Sultone Hydrolysis sultone->sultone_hydrolysis + H₂O sultone_hydrolysis->hydrolysis_prod Final Product

Caption: Competing degradation pathways for 2-Hydroxypropane-1-sulfonyl fluoride.

Factors Influencing Stability

The dominant degradation pathway and its rate are highly dependent on the solution conditions.

  • pH: This is the most critical factor.

    • Acidic to Neutral pH (pH < 7): The concentration of external hydroxide is low, and the hydroxyl group is protonated. Intermolecular attack by water is slow. Intramolecular attack by the neutral hydroxyl group is possible but may also be slow. Overall stability is expected to be highest in this range.

    • Slightly Basic pH (pH 7-9): As the pH increases, two effects compete. The external hydroxide concentration increases, accelerating Pathway A. Simultaneously, a fraction of the molecule's hydroxyl group will be deprotonated to the more nucleophilic alkoxide, potentially accelerating Pathway B. The dominant pathway will depend on the pKa of the hydroxyl group and the relative rate constants of the two reactions.

    • Strongly Basic pH (pH > 10): The concentration of external hydroxide is high, likely making the intermolecular hydrolysis (Pathway A) the dominant and very rapid degradation route.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both degradation pathways, reducing the compound's half-life. Arrhenius analysis is required to quantify this effect.

  • Buffer Species: Buffer components can act as nucleophiles or as general acid/base catalysts, potentially influencing the degradation rate. It is crucial to evaluate stability in the final formulation buffer, not just in simple acidic or basic solutions.

  • Solvent Composition: The presence of co-solvents (e.g., DMSO, ethanol) can alter the polarity of the medium, solvation of the reactants and transition states, and the nucleophilicity of water, thereby affecting reaction rates.

Experimental Guide to Stability Assessment

A systematic experimental approach is required to determine the stability profile of 2-Hydroxypropane-1-sulfonyl fluoride and to elucidate the operative degradation mechanism.

The following diagram outlines a typical experimental workflow.

G cluster_analysis Analytical Methods prep Prepare Stock Solution in Organic Solvent (e.g., ACN) setup Set Up Stability Study (Matrix of pH, Temp, Buffers) prep->setup incubate Incubate Samples setup->incubate sampling Time-Point Sampling (t=0, 1, 2, 4, 8, 24h...) incubate->sampling quench Quench Reaction (e.g., Acidification, Dilution in Mobile Phase) sampling->quench hplc HPLC-UV Analysis (Quantify Parent Compound) quench->hplc lcms LC-MS Analysis (Identify Degradants) quench->lcms nmr ¹⁹F NMR Analysis (Monitor SO₂F Signal) quench->nmr data Data Analysis (Calculate t₁/₂, Plot Kinetics) hplc->data lcms->data nmr->data report Generate Stability Report data->report

Caption: Experimental workflow for assessing chemical stability.

Protocol 1: Quantitative Stability Assessment by HPLC-UV

This protocol allows for the precise measurement of the parent compound's concentration over time.

Objective: To determine the degradation kinetics and half-life (t₁/₂) under various conditions.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of 2-Hydroxypropane-1-sulfonyl fluoride in acetonitrile.

    • Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 4.0, 50 mM phosphate for pH 7.4, 50 mM borate for pH 9.0).

  • Reaction Initiation:

    • For each condition, pre-warm 980 µL of the desired buffer to the target temperature (e.g., 25°C or 37°C) in a 1.5 mL microfuge tube.

    • Initiate the reaction by adding 20 µL of the 10 mM stock solution to the buffer (final concentration = 200 µM). Vortex briefly. This is your t=0 sample.

  • Time-Point Sampling:

    • Immediately withdraw a 100 µL aliquot from the t=0 sample and quench it in an HPLC vial containing 900 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid). The acidification helps to stop further degradation.

    • Incubate the remaining reaction mixture at the target temperature.

    • Withdraw and quench 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • HPLC Analysis:

    • Analyze all quenched samples by reverse-phase HPLC with UV detection.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% B for 1 min, ramp to 95% B over 10 min, hold for 2 min, return to 5% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min

    • Detection: 210 nm (or optimal wavelength for the compound).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area (ln(Area)) versus time.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line is the negative of the rate constant (-k).

    • Calculate the half-life using the formula: t₁/₂ = 0.693 / k .

Protocol 2: Degradant Identification by LC-MS

Objective: To identify the products of degradation and distinguish between Pathway A and Pathway B.

Methodology:

  • Sample Preparation: Use aliquots from the same stability study described in Protocol 1.

  • LC-MS Analysis:

    • Employ an LC-MS system equipped with an electrospray ionization (ESI) source, operating in negative ion mode.

    • Use the same LC conditions as in Protocol 1.

    • MS Settings: Scan for a mass range that includes the parent compound, the sulfonic acid product, and the sultone intermediate.

      • 2-Hydroxypropane-1-sulfonyl fluoride (Parent): C₃H₇FO₃S, Exact Mass = 142.01

      • 2-Hydroxypropane-1-sulfonic acid (Hydrolysis Product): C₃H₈O₄S, Exact Mass = 140.01

      • Propane-1,2-sultone (NGP Intermediate): C₃H₆O₃S, Exact Mass = 122.00

    • Monitor for the expected [M-H]⁻ ions: m/z 141.00 (parent), m/z 139.00 (sulfonic acid), and potentially m/z 121.00 (sultone).

  • Data Interpretation: The presence of a peak with m/z 139.00 confirms hydrolysis. The detection of a transient or stable peak at m/z 121.00 would provide strong evidence for the intramolecular cyclization pathway (Pathway B).

Data Interpretation and Reporting

A comprehensive stability report should summarize the kinetic data in a clear, tabular format and provide a mechanistic interpretation.

Table 1: Hypothetical Stability Data for 2-Hydroxypropane-1-sulfonyl Fluoride at 37°C
Buffer SystempHObserved Half-Life (t₁/₂) (hours)Major Degradant(s) Identified by LC-MSInferred Primary Pathway
Citrate4.0> 168(Negligible Degradation)-
Phosphate7.412.5Sulfonic Acid, trace SultoneMixed (A and B)
Borate9.01.8Sulfonic AcidA (Intermolecular)

This data is illustrative and must be determined experimentally.

The hypothetical data in Table 1 suggests that the compound is very stable at acidic pH. At physiological pH, degradation is significant, and the presence of both the sulfonic acid and sultone suggests both pathways are active. At basic pH, the reaction is much faster, and the predominance of the sulfonic acid suggests direct hydrolysis (Pathway A) outcompetes the intramolecular route.

Conclusion and Best Practices

The thermodynamic stability of 2-Hydroxypropane-1-sulfonyl fluoride in solution is a complex interplay of intermolecular and intramolecular factors. While generally more stable than other sulfonyl halides, the presence of a β-hydroxyl group introduces a potent intramolecular degradation pathway via anchimeric assistance, leading to the formation of a sultone intermediate.[10][11]

Key Recommendations for Researchers:

  • Do Not Assume Stability: The stability of functionalized sulfonyl fluorides cannot be reliably predicted from non-functionalized analogs. Experimental evaluation is mandatory.

  • Characterize pH-Rate Profile: A thorough understanding of stability across a relevant pH range (e.g., pH 4 to 9) is critical for formulation and assay development.

  • Identify Degradation Products: Use LC-MS to confirm the degradation pathway. The presence of unexpected intermediates like sultones can have significant implications for toxicology and off-target reactivity.

  • Control Storage Conditions: Based on stability data, stock solutions should be prepared in aprotic organic solvents (e.g., acetonitrile, DMSO) and stored at low temperatures (-20°C or -80°C). Aqueous solutions should be prepared fresh before use.

By applying the principles and protocols outlined in this guide, researchers can build a robust understanding of the stability of 2-Hydroxypropane-1-sulfonyl fluoride and other functionalized covalent modifiers, ensuring data integrity and accelerating the drug development process.

References

  • MDPI. (2021, July 8). Synthetic Routes to Arylsulfonyl Fluorides. Available at: [Link]

  • ACS Publications. (n.d.). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Retrieved from [Link]

  • PubMed. (2020, November 18). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. Available at: [Link]

  • OSTI.GOV. (1988, January 9). Structural and kinetic relationships of solvolysis reactions with anchimeric assistance. Acetolysis of trans-2-substituted cyclopentyl p-toluenesulfonates. Available at: [Link]

  • Google Patents. (n.d.). US3164608A - Process for the preparation of sultones.
  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • Google Patents. (n.d.). US3117133A - Process for the production of sultones.
  • RSC Publishing. (n.d.). Anchimeric assistance effects due to the β-sulphur atom in solvolytic reactions of dialkyl-β-thiovinyl sulphonates. Retrieved from [Link]

  • NIH. (n.d.). The Emerging Applications of Sulfur(VI) Fluorides in Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US3887611A - Process for converting alkyl sultones to alkene sulfonic acids.
  • Google Patents. (n.d.). US3787441A - Sultone recovery.
  • ACS Publications. (2024, September 24). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Available at: [Link]

  • Scribd. (n.d.). Neighboring Group Participation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.2: Neighboring Group Participation. Available at: [Link]

  • ResearchGate. (2026, February 24). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • University of Groningen Research Portal. (n.d.). INTRAMOLECULAR-CATALYZED SULFONAMIDE HYDROLYSIS . 8. INTRAMOLECULAR NUCLEOPHILIC CATALYSIS BY THE NEIGHBORING HYDROXYL GROUP IN ACID-CATALYZED BENZENESULFONAMIDE HYDROLYSIS. Retrieved from [Link]

  • ChemRxiv. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Available at: [Link]

  • Chemistry Stack Exchange. (2015, October 28). Influence of neighboring fluorine and hydroxyl on carbocation. Available at: [Link]

  • NIH. (2022, December 8). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Available at: [Link]

  • Google Patents. (n.d.). US4012400A - Preparation of sulfonates from sultones.
  • NIH. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Available at: [Link]

Sources

Introduction: The Rise of SuFEx and the Pivotal Role of Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Hydroxypropane-1-sulfonyl fluoride in SuFEx Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless, champions a class of chemical reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1] Within this paradigm, the Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a next-generation click reaction, finding profound applications across materials science, chemical biology, and drug discovery.[2] The engine of SuFEx chemistry is the unique reactivity of the sulfur(VI)-fluoride bond. Sulfonyl fluorides (R-SO₂F), the most common SuFEx "hubs," exhibit a remarkable balance: they are exceptionally stable and resistant to hydrolysis and redox conditions, yet display potent, context-specific electrophilic reactivity towards nucleophiles.[1][3] This "dormant-awakening" characteristic makes them ideal for forging robust covalent linkages in complex biological environments.[4]

This guide focuses on a particularly valuable, yet underexplored, aliphatic sulfonyl fluoride: 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) . Its structure incorporates a hydroxyl group, a feature that imparts unique properties and expands its utility as a versatile connector hub in the SuFEx toolbox, especially for applications in bioconjugation and the development of covalent therapeutics.

PART 1: The Chemistry of 2-Hydroxypropane-1-sulfonyl fluoride (HPSF)

Structure and Inherent Properties

2-Hydroxypropane-1-sulfonyl fluoride is an aliphatic sulfonyl fluoride distinguished by a secondary hydroxyl group on the carbon adjacent to the sulfonyl fluoride moiety. This seemingly simple modification has significant implications:

  • Enhanced Hydrophilicity: The hydroxyl group increases the water solubility of the molecule compared to its purely alkyl or aryl counterparts. This is a critical advantage for biological applications, which are conducted in aqueous media.

  • Dual Functionality: HPSF is not just a reactive hub but also a bifunctional linker. The sulfonyl fluoride group serves as the electrophilic "warhead" for SuFEx reactions, while the hydroxyl group provides a nucleophilic handle for subsequent, orthogonal chemical modifications. This allows for the attachment of reporter tags, imaging agents, or therapeutic payloads after the initial conjugation event.

  • Modulated Reactivity: The electron-withdrawing nature of the adjacent sulfonyl fluoride group can influence the acidity and nucleophilicity of the hydroxyl proton, a factor to consider in reaction design.

A comparison with other common SuFEx hubs highlights the unique position of HPSF:

FeatureAryl Sulfonyl FluoridesEthenesulfonyl Fluoride (ESF)2-Hydroxypropane-1-sulfonyl fluoride (HPSF)
Reactivity Mode SuFEx (S-F exchange)Michael Addition, then SuFExSuFEx (S-F exchange)
Solubility Generally hydrophobicModerately solubleEnhanced hydrophilicity
Key Advantage Tunable electronics via ring substitution"Most perfect Michael acceptor" for Cys targeting[5]Water-soluble, bifunctional handle
Primary Use Case Covalent probes, polymer synthesisCysteine-specific bioconjugationProtein/peptide modification, ADC linkers
Synthesis of HPSF from Propane Sultone

Aliphatic sulfonyl fluorides like HPSF are accessible through various synthetic routes. A highly efficient and relevant pathway starts from commercially available 1,3-propane sultone. The process involves a nucleophilic ring-opening of the sultone with a fluoride source, which simultaneously installs the sulfonyl fluoride and generates a terminal functional group.

A plausible and experimentally supported synthesis involves the following steps[6]:

  • Ring-Opening Fluorination: 1,3-propane sultone is treated with a nucleophilic fluoride salt, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF). The fluoride anion attacks the carbon atom, leading to the opening of the cyclic sulfonate ester.

  • Formation of the Fluorosulfonate Intermediate: This reaction yields an intermediate fluorosulfonate salt.

  • Conversion to Sulfonyl Fluoride: While the search results focus on the synthesis of a fluorosulfonate from a sultone, the conversion to a sulfonyl fluoride is a standard transformation. This can be achieved by reacting the corresponding sulfonic acid or sulfonyl chloride with a fluorinating agent. For instance, the ring-opening of a sultone can produce a sulfonate, which can then be converted to the sulfonyl chloride and subsequently to the sulfonyl fluoride. Propanesultone itself has shown remarkable reactivity towards radiofluorination even at room temperature.[6]

The SuFEx Mechanism with HPSF

The core of HPSF's utility lies in the SuFEx reaction, where the sulfonyl fluoride group engages with a nucleophile (Nu⁻), typically the side chain of an amino acid residue on a protein.

SuFEx reaction mechanism with HPSF.

Causality Behind the Reaction:

  • Nucleophilic Attack: A nucleophilic residue on a biomolecule (e.g., the hydroxyl of tyrosine or serine, the amine of lysine) attacks the highly electrophilic sulfur(VI) center of HPSF. This step is often the rate-determining step.

  • Catalysis: While sulfonyl fluorides are stable, their reactivity can be "awakened" by catalysts. In biological settings, the unique microenvironment of a protein's binding pocket can activate the sulfonyl fluoride.[5] For synthetic applications, bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Lewis acids can be used to promote the reaction.[5][7]

  • Fluoride Displacement: The attack leads to a pentavalent intermediate or transition state, which rapidly collapses, displacing the fluoride ion as an excellent leaving group. The formation of the highly stable S-Nu bond drives the reaction to completion.

  • Stability of the Linkage: The resulting sulfonyl-conjugate (e.g., sulfonate ester, sulfonamide) is exceptionally stable, a key requirement for applications in drug development and diagnostics.

PART 2: Applications in Bioconjugation and Covalent Drug Design

The unique properties of sulfonyl fluorides make them powerful tools for covalently modifying proteins. Unlike traditional reagents that primarily target cysteine, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine, in a context-dependent manner.[8] This significantly expands the "druggable" proteome.

HPSF for Site-Specific Protein Modification

HPSF is an ideal reagent for protein bioconjugation due to its water solubility and the robust nature of the covalent bond it forms. The reaction is highly chemoselective, proceeding under mild, aqueous conditions compatible with maintaining protein structure and function.[9]

Workflow for HPSF-Mediated Protein Labeling:

General workflow for protein bioconjugation using HPSF.
Experimental Protocol: Labeling of a Model Protein (e.g., Lysozyme)

This protocol is a self-validating system based on established methodologies for sulfonyl fluoride probes.[6][8]

Materials:

  • Lysozyme (from chicken egg white)

  • 2-Hydroxypropane-1-sulfonyl fluoride (HPSF)

  • Borate buffer (50 mM, pH 8.5)

  • Dimethyl sulfoxide (DMSO)

  • PD-10 desalting columns (or similar size-exclusion chromatography system)

  • LC-MS system for protein analysis

  • SDS-PAGE materials

Procedure:

  • Protein Solution Preparation: Prepare a 1 mg/mL solution of Lysozyme in 50 mM borate buffer (pH 8.5). The slightly basic pH deprotonates lysine side chains, enhancing their nucleophilicity.

  • HPSF Stock Solution: Prepare a 100 mM stock solution of HPSF in DMSO.

  • Conjugation Reaction: To 1 mL of the Lysozyme solution, add 10 µL of the HPSF stock solution (for a ~100-fold molar excess). Incubate the reaction mixture at 37°C for 4-6 hours with gentle agitation.

  • Purification: Remove unreacted HPSF and byproducts by passing the reaction mixture through a PD-10 desalting column, eluting with phosphate-buffered saline (PBS, pH 7.4).

  • Characterization:

    • LC-MS Analysis: Analyze the purified protein conjugate by liquid chromatography-mass spectrometry. A successful conjugation will show an increase in the protein's molecular weight corresponding to the mass of the HPSF adduct (e.g., +140.15 Da). Multiple additions may be observed, indicating labeling at several sites.

    • SDS-PAGE: Run samples of the unmodified and modified Lysozyme on an SDS-PAGE gel. While a significant band shift is not expected due to the small mass of the adduct, this step confirms protein integrity.

Trustworthiness through Self-Validation: The LC-MS analysis provides direct, unambiguous evidence of covalent modification. The observation of a specific mass shift confirms that the HPSF has formed a stable adduct with the protein, validating the success of the protocol.

HPSF in Covalent Inhibitor and Probe Development

The ability of HPSF to form stable covalent bonds is highly valuable in drug discovery.

  • Covalent Inhibitors: By incorporating HPSF into a molecule that reversibly binds to a target protein, a potent and irreversible inhibitor can be created. This strategy can lead to drugs with prolonged duration of action and high potency.[10]

  • Activity-Based Probes: The hydroxyl group on HPSF can be used to attach a reporter tag (e.g., a fluorophore or biotin) via an alkyne or azide handle for click chemistry. The resulting probe can be used to identify the cellular targets of a drug, a process known as Activity-Based Protein Profiling (ABPP).[8]

Conclusion and Future Outlook

2-Hydroxypropane-1-sulfonyl fluoride is a powerful and versatile reagent within the SuFEx click chemistry framework. Its unique combination of a highly reliable electrophilic warhead and a functional hydroxyl handle, coupled with its inherent water solubility, positions it as a premier tool for researchers in chemical biology and drug development. The ability to selectively and robustly modify complex biomolecules under benign conditions opens new avenues for creating sophisticated bioconjugates, developing potent covalent therapeutics, and exploring the proteome with novel chemical probes. As the demand for precision and stability in molecular assembly continues to grow, the role of well-designed SuFEx hubs like HPSF will undoubtedly become even more central to innovation at the interface of chemistry and biology.

References

  • Sultones for Radiofluorination and Bioconjugation: Fluorine-18 Labeling of Native Proteins and Glycoproteins - PMC. (2025). Vertex AI Search.
  • Sulfur fluoride exchange - PMC. (2023). Vertex AI Search.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols - Benchchem. (n.d.). Vertex AI Search.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (2021). Vertex AI Search.
  • A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins - Research Explorer. (n.d.). Vertex AI Search.
  • New click chemistry reaction: sulfur fluoride exchange - AccessScience. (2014). Vertex AI Search.
  • Sulfur fluoride exchange | Springer Nature Experiments. (n.d.). Vertex AI Search.
  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionaliz
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology - BLDpharm. (2025). Vertex AI Search.
  • The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing). (2019). Vertex AI Search.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides - ChemRxiv. (n.d.). Vertex AI Search.
  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides - PMC. (n.d.). Vertex AI Search.
  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC. (n.d.). Vertex AI Search.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (n.d.). Vertex AI Search.
  • Sulfonyl Fluorides - Enamine. (2025). Vertex AI Search.
  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC. (n.d.). Vertex AI Search.
  • Chemical and biology of Sulfur Fluoride Exchange (SuFEx)

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Introduction: The Emerging Importance of 2-Hydroxypropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride for Researchers, Scientists, and Drug Development Professionals

2-Hydroxypropane-1-sulfonyl fluoride is a bifunctional molecule of significant interest in the fields of medicinal chemistry and chemical biology. Its structure combines a reactive sulfonyl fluoride moiety with a secondary hydroxyl group. The sulfonyl fluoride group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of highly efficient and reliable reactions for forming robust chemical linkages. This unique combination of functional groups makes 2-hydroxypropane-1-sulfonyl fluoride a valuable building block for the synthesis of novel drug candidates, bioconjugates, and materials. The hydroxyl group provides a handle for further functionalization or for modulating the physicochemical properties of the molecule, such as solubility and hydrogen bonding capacity.

Proposed Synthesis Pathway 1: Synthesis from 1,2-Propanediol

A logical and direct approach to 2-hydroxypropane-1-sulfonyl fluoride is to start from the readily available and inexpensive 1,2-propanediol. This pathway involves the selective functionalization of the primary hydroxyl group over the secondary one, followed by conversion to the sulfonyl fluoride.

Rationale and Scientific Basis:

The key challenge in this route is the selective sulfonylation of the primary hydroxyl group in the presence of the secondary hydroxyl group. Generally, primary alcohols are more reactive towards many electrophilic reagents than secondary alcohols due to less steric hindrance. This inherent difference in reactivity can be exploited to achieve selective sulfonylation. The resulting sulfonate or sulfonic acid can then be converted to the sulfonyl fluoride.

The conversion of sulfonic acids or their salts to sulfonyl fluorides is a well-established transformation.[1] A one-pot, two-step procedure involving the formation of an intermediate sulfonyl chloride followed by a halogen exchange (halex) reaction with a fluoride source like potassium bifluoride (KHF₂) is a common strategy.[2]

Alternatively, to ensure selectivity, the secondary hydroxyl group could be protected with a suitable protecting group (e.g., a silyl ether like TBDMS or a benzyl ether) prior to the sulfonylation of the primary alcohol. This would be followed by deprotection to yield the final product.

Hypothetical Experimental Protocol:

Step 1: Selective Sulfonylation of 1,2-Propanediol

  • To a stirred solution of 1,2-propanediol (1.0 eq.) in a suitable solvent (e.g., dichloromethane or acetonitrile) at 0 °C, add a sulfonylating agent (e.g., sulfuryl chloride, 1.1 eq.) dropwise. A non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) is added to scavenge the generated acid.

  • The reaction mixture is slowly allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Fluorination to 2-Hydroxypropane-1-sulfonyl Fluoride

  • The crude sulfonyl chloride from the previous step is dissolved in a suitable solvent such as acetonitrile or a biphasic mixture of acetone and water.

  • A fluoride source, such as potassium fluoride (KF, 3-5 eq.) or potassium bifluoride (KHF₂, 2-3 eq.), is added to the solution.[3] The use of a phase-transfer catalyst like 18-crown-6 may enhance the reaction rate in non-aqueous solvents.[2]

  • The mixture is heated to a temperature ranging from room temperature to 80 °C, depending on the reactivity of the sulfonyl chloride, and stirred for 4-12 hours.

  • After completion, the mixture is filtered to remove inorganic salts, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford 2-hydroxypropane-1-sulfonyl fluoride.

Diagram of Proposed Synthesis Pathway 1:

G cluster_0 Pathway 1: From 1,2-Propanediol 1_2_Propanediol 1,2-Propanediol Intermediate_Sulfonyl_Chloride 2-Hydroxypropane-1-sulfonyl Chloride 1_2_Propanediol->Intermediate_Sulfonyl_Chloride 1. SO₂Cl₂, Base 2. Workup Final_Product 2-Hydroxypropane-1-sulfonyl Fluoride Intermediate_Sulfonyl_Chloride->Final_Product KF or KHF₂ Solvent, Heat

Caption: Proposed synthesis of 2-Hydroxypropane-1-sulfonyl fluoride from 1,2-propanediol.

Proposed Synthesis Pathway 2: Synthesis from Propylene Oxide

The ring-opening of epoxides is a powerful method for the synthesis of 1,2-difunctionalized compounds. Utilizing propylene oxide as a starting material offers a convergent and potentially highly efficient route to 2-hydroxypropane-1-sulfonyl fluoride.

Rationale and Scientific Basis:

This pathway hinges on the nucleophilic ring-opening of propylene oxide by a reagent that can deliver the sulfonyl fluoride moiety or a precursor to it. The regioselectivity of the ring-opening is a critical factor. In general, under nucleophilic or neutral conditions, the nucleophile attacks the less substituted carbon of the epoxide (C1), leading to the desired 2-hydroxy-1-substituted propane.[4][5]

A potential nucleophile could be a sulfite salt, which upon reaction with propylene oxide would yield a hydroxy sulfonate. This intermediate could then be converted to the sulfonyl fluoride as described in Pathway 1. Alternatively, a direct introduction of the sulfonyl fluoride group could be envisioned using a reagent like sulfuryl fluoride (SO₂F₂) under specific catalytic conditions, although this is a less explored transformation for epoxides.

Hypothetical Experimental Protocol:

Step 1: Ring-Opening of Propylene Oxide with a Sulfite Salt

  • Propylene oxide (1.0 eq.) is added to a solution of a sulfite salt, such as sodium sulfite (Na₂SO₃, 1.2 eq.), in a mixture of water and a co-solvent like ethanol or isopropanol.

  • The reaction mixture is heated to reflux for several hours until the propylene oxide is consumed (monitored by GC).

  • The solvent is removed under reduced pressure, and the resulting sodium 2-hydroxypropane-1-sulfonate is isolated.

Step 2: Conversion of the Sulfonate to the Sulfonyl Fluoride

  • The dried sodium 2-hydroxypropane-1-sulfonate is suspended in a suitable solvent like acetonitrile.

  • A chlorinating agent, such as cyanuric chloride[1] or thionyl chloride, is added along with a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The mixture is heated to convert the sulfonate to the corresponding sulfonyl chloride.

  • After the formation of the sulfonyl chloride is complete, a fluoride source (e.g., KHF₂) is added directly to the reaction mixture.[1]

  • The reaction is stirred at an elevated temperature until the conversion to the sulfonyl fluoride is complete.

  • The reaction mixture is worked up by filtration and extraction, and the final product is purified by column chromatography.

Diagram of Proposed Synthesis Pathway 2:

G cluster_1 Pathway 2: From Propylene Oxide Propylene_Oxide Propylene Oxide Hydroxy_Sulfonate Sodium 2-Hydroxypropane-1-sulfonate Propylene_Oxide->Hydroxy_Sulfonate Na₂SO₃ H₂O/Solvent, Heat Final_Product 2-Hydroxypropane-1-sulfonyl Fluoride Hydroxy_Sulfonate->Final_Product 1. Chlorinating Agent 2. Fluoride Source

Caption: Proposed synthesis of 2-Hydroxypropane-1-sulfonyl fluoride from propylene oxide.

Proposed Synthesis Pathway 3: Radical Hydroxyl Fluorosulfonylation of Allyl Alcohol

Recent advances in radical chemistry have opened new avenues for the synthesis of functionalized aliphatic sulfonyl fluorides. An electroreductive strategy for the radical hydroxyl fluorosulfonylation of alkenes presents a modern and potentially efficient route.[6]

Rationale and Scientific Basis:

This approach involves the use of a radical precursor for the sulfonyl fluoride group, such as sulfuryl chlorofluoride (FSO₂Cl), and an alkene starting material. In the context of synthesizing 2-hydroxypropane-1-sulfonyl fluoride, allyl alcohol is the ideal starting alkene. The radical addition of the fluorosulfonyl group across the double bond, coupled with the introduction of a hydroxyl group, can lead directly to the target molecule or a close precursor.

Electrochemical methods are particularly attractive as they often proceed under mild conditions and avoid the use of harsh chemical oxidants or reductants.[6] The regioselectivity of the radical addition would need to be carefully controlled to ensure the formation of the desired isomer.

Hypothetical Experimental Protocol:

Step 1: Electrochemical Hydroxyl Fluorosulfonylation of Allyl Alcohol

  • An undivided electrochemical cell is charged with a solution of allyl alcohol (1.0 eq.) in a suitable solvent (e.g., acetonitrile or a mixed solvent system) containing a supporting electrolyte.

  • Sulfuryl chlorofluoride (FSO₂Cl, 1.5 eq.) is introduced into the reaction mixture.

  • A constant current is applied to the cell at room temperature. The reaction is carried out under an inert atmosphere. The presence of molecular oxygen from the air may be required for the hydroxylation step.[6]

  • The reaction is monitored by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, the solvent is evaporated, and the residue is partitioned between water and an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography to yield 2-hydroxypropane-1-sulfonyl fluoride.

Diagram of Proposed Synthesis Pathway 3:

G cluster_2 Pathway 3: Radical Hydroxyl Fluorosulfonylation Allyl_Alcohol Allyl Alcohol Final_Product 2-Hydroxypropane-1-sulfonyl Fluoride Allyl_Alcohol->Final_Product FSO₂Cl, e⁻ O₂, Solvent

Caption: Proposed synthesis via radical hydroxyl fluorosulfonylation of allyl alcohol.

Comparison of Proposed Synthesis Pathways

Pathway Starting Material Key Steps Potential Advantages Potential Challenges
1 1,2-PropanediolSelective sulfonylation, FluorinationReadily available and inexpensive starting material. Utilizes well-established reactions.Selectivity between primary and secondary hydroxyl groups. May require protection/deprotection steps.
2 Propylene OxideEpoxide ring-opening, Conversion of sulfonate to sulfonyl fluorideConvergent synthesis. Potentially high atom economy.Regioselectivity of ring-opening. Multi-step conversion of the intermediate sulfonate.
3 Allyl AlcoholRadical hydroxyl fluorosulfonylationPotentially a one-step synthesis. Utilizes modern and mild electrochemical methods.Availability and handling of FSO₂Cl. Control of regioselectivity in the radical addition. Optimization of electrochemical conditions.

Conclusion and Future Outlook

The synthesis of 2-Hydroxypropane-1-sulfonyl fluoride, a promising building block for SuFEx click chemistry and drug discovery, can be approached through several plausible synthetic routes. While a dedicated synthesis has not yet been reported, the pathways outlined in this guide, based on fundamental principles of organic chemistry and recent advances in the synthesis of sulfonyl fluorides, provide a solid foundation for researchers in this field.

The choice of the optimal synthetic route will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the specific requirements for purity and yield. Further experimental investigation is required to validate and optimize these proposed pathways. The development of a robust and scalable synthesis of 2-hydroxypropane-1-sulfonyl fluoride will undoubtedly accelerate its application in the creation of novel and functional molecules.

References

Sources

Solubility of 2-Hydroxypropane-1-sulfonyl fluoride in polar vs non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Solvation Thermodynamics and Practical Handling of 2-Hydroxypropane-1-sulfonyl Fluoride

Executive Summary

2-Hydroxypropane-1-sulfonyl fluoride (2-HP-SF) represents a critical class of bifunctional "SuFExable" linkers. Characterized by a polar hydroxyl headgroup and an electrophilic sulfonyl fluoride warhead, this molecule bridges the gap between aqueous-compatible protein probes and organic-soluble synthetic intermediates.

This guide provides a definitive technical analysis of its solubility behavior. Unlike simple alkyl sulfonyl fluorides, the


-hydroxy motif introduces significant hydrogen-bonding capability, altering its solvation shell and stability profile. This document details the thermodynamic rationale for solvent selection, stability risks in protic media, and validated protocols for experimental handling.

Part 1: Physicochemical Profile & Solvation Mechanics

To predict and manipulate the solubility of 2-HP-SF, one must understand the competing forces within its molecular architecture.

Structural Analysis

The molecule (


) consists of three distinct solvation domains:
  • The Hydroxyl Group (

    
    ):  A strong hydrogen bond donor and acceptor. This moiety drives water solubility and interaction with polar protic solvents.
    
  • The Sulfonyl Fluoride (

    
    ):  A polar, electrophilic pharmacophore. While the 
    
    
    
    bonds accept hydrogen bonds, the
    
    
    bond is lipophilic and non-ionic. It does not dissociate in water, maintaining the molecule's organic character.
  • The Propyl Backbone: A short aliphatic chain providing minimal lipophilicity, insufficient to drive solubility in non-polar alkanes.

Theoretical Partitioning
  • Estimated LogP: ~ -0.2 to 0.5 (Slightly hydrophilic to neutral).

  • Dipole Moment: High (~3.5–4.5 D) due to the additive vectors of the sulfonyl and hydroxyl groups.

Part 2: Solubility Landscape (Polar vs. Non-Polar)

The following table summarizes the solubility behavior of 2-HP-SF across standard laboratory solvents. Data is synthesized from thermodynamic principles of


-hydroxy sulfonyl fluorides and homologous SuFEx reagents.
Solvent ClassSolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO Excellent (>100 mM)Primary choice for stock solutions. Dipole-dipole interactions stabilize the

without activating hydrolysis.
Acetonitrile High (>50 mM)Ideal for reactions. Good solvation of the polar headgroup; easily removed by evaporation.
DMF High (>50 mM)Similar to DMSO but harder to remove. Use only if DMSO is incompatible with downstream assays.
Polar Protic Water / PBS Moderate to High Soluble due to H-bonding. Critical Warning: Kinetic stability is pH-dependent (see Part 3).
Methanol High Excellent solvation, but nucleophilic attack (methanolysis) is a risk at high pH or elevated temperatures.
Chlorinated DCM Moderate Soluble, but may require small % of MeOH for high concentrations due to the

group's polarity.
Non-Polar Hexane Insoluble The high polarity of the

and

groups creates a high energetic penalty for solvation in alkanes.
Toluene Poor Limited solubility. May form an oil or emulsion rather than a true solution.

Part 3: Stability & Hydrolysis Risks

The solubility of 2-HP-SF in water cannot be discussed without addressing its chemical stability. Unlike simple alkyl chains, the


-hydroxy group creates an "internal nucleophile" risk.
The Hydrolysis/Cyclization Pathway

In basic aqueous media, the hydroxyl group can be deprotonated. The resulting alkoxide is perfectly positioned to attack the sulfur center, displacing fluoride and cyclizing to form 1,3-propane sultone (a known alkylating agent).

ReactionPathway cluster_0 Solvation & Stability Compound 2-Hydroxypropane- 1-sulfonyl fluoride Water Water (pH 7) Compound->Water Dissolves Base Base (pH > 8) Compound->Base Deprotonation Stable Stable Solution (Slow Hydrolysis) Water->Stable Neutral pH Cyclization Intramolecular Cyclization Base->Cyclization O- attack on S Sultone 1,3-Propane Sultone (Toxic Byproduct) Cyclization->Sultone - F⁻

Figure 1: Stability pathway of 2-HP-SF. At neutral pH, the compound is stable.[1] At high pH, intramolecular cyclization competes with direct hydrolysis.

Part 4: Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a storage-stable solution for biological assays.

  • Solvent Choice: Anhydrous DMSO (Dimethyl sulfoxide) is the gold standard. It prevents hydrolysis and suppresses the ionization of the hydroxyl group.

  • Concentration: Prepare at 50 mM to 100 mM .

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

    • Validation: Check for fluoride ion release (using a fluoride-selective electrode) to assess degradation over time.

Protocol B: Aqueous Dilution for SuFEx Labeling

Objective: Introduce the probe to a protein solution without precipitation.

  • Buffer Selection: Use PBS (pH 7.4) or HEPES (pH 7.0) . Avoid Tris or primary amine buffers if high concentrations are used for long durations (though SuFEx is generally chemoselective for Tyr/Lys/His in proteins, high amine concentrations can accelerate fluoride loss).

  • Dilution Step:

    • Pipette the buffer into the tube first.

    • Add the DMSO stock dropwise while vortexing (rapid mixing).

    • Target Final DMSO: < 5% (v/v) to maintain protein integrity.

  • Visual Check: The solution should remain clear. Turbidity indicates precipitation (unlikely at <1 mM) or phase separation.

Protocol C: Solubility Determination (HPLC Method)

Objective: Quantify exact solubility limits in a specific solvent.

  • Saturation: Add excess 2-HP-SF solid to 500 µL of the target solvent.

  • Equilibration: Vortex for 1 hour at 25°C.

  • Filtration: Centrifuge at 10,000 x g for 5 mins. Filter supernatant through a 0.22 µm PTFE filter.

  • Quantification: Inject into HPLC (Reverse Phase C18).

    • Mobile Phase: Water/Acetonitrile gradient (0% to 100%).

    • Detection: UV (if a chromophore exists, otherwise ELSD or MS).

    • Calculation: Compare peak area to a known standard curve prepared in DMSO.

Part 5: Implications for Drug Development

1. Formulation Strategy: For in vivo studies, 2-HP-SF is too polar for lipid-based formulations but ideal for aqueous IV delivery if pH is controlled. Cyclodextrin complexation (e.g., HP-


-CD) can further stabilize the sulfonyl fluoride against hydrolysis while improving solubility.

2. Chemical Biology (SuFEx): The water solubility of 2-HP-SF makes it a superior "warhead" for tethering to hydrophilic ligands. Unlike hydrophobic aryl sulfonyl fluorides, it will not induce non-specific hydrophobic aggregation of proteins.

3. Safety Note: If the compound cyclizes to 1,3-propane sultone (a potent carcinogen), safety protocols must be adjusted. Always handle basic reaction mixtures of this compound as potential alkylating hazards.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Schmitt, S., et al. (2011).[2] "Sultone opening with [18F]fluoride: an efficient 18F-labelling strategy for PET imaging."[2][3] Chemical Communications.[3] Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. Link

  • Mohtasham, J. (1989).[4] "Fluorinated [beta]-sultones as Precursors to Fluorinated Sulfonic Acids." Portland State University Dissertations. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis and Validation of 2-Hydroxypropane-1-sulfonyl Fluoride

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Discovery Professionals Compound: 2-Hydroxypropane-1-sulfonyl fluoride (CAS: 1888804-56-5)[1][2]

Introduction & Mechanistic Rationale

Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors, activity-based probes, and advanced materials. 2-Hydroxypropane-1-sulfonyl fluoride is a highly versatile, bifunctional building block[3]. It features a SuFEx-reactive sulfonyl fluoride group and a secondary hydroxyl group, allowing for orthogonal functionalization—such as coupling the hydroxyl group to a targeting ligand while reserving the sulfonyl fluoride for covalent protein engagement.

The Synthetic Challenge: The direct conversion of 2-hydroxypropane-1-sulfonic acid to its corresponding sulfonyl fluoride is synthetically challenging. Standard activating agents (e.g., neat


, 

, or DAST) will indiscriminately react with the unprotected secondary hydroxyl group, leading to unwanted chlorination or fluorination at the C2 position.

The Strategic Solution: To maintain absolute chemoselectivity, this protocol employs a robust protection-activation-fluorination-deprotection sequence.

  • Protection: The secondary alcohol of 1-bromo-2-propanol is masked as a benzyl (Bn) ether.

  • Sulfonation: Nucleophilic substitution with sodium sulfite yields the sulfonate.

  • Activation & Fluorination: The sulfonate is converted to the sulfonyl chloride. Subsequently, we utilize the highly efficient, mild biphasic fluorination method developed by Bare (2023), which employs Potassium Fluoride (KF) in a water/acetone mixture[4][5]. This avoids hazardous "naked fluoride" reagents and suppresses hydrolysis.

  • Deprotection: Mild catalytic hydrogenolysis removes the benzyl group without disturbing the highly stable S-F bond.

Synthetic Workflow Visualization

G SM 1-Bromo-2-propanol Step1 Step 1: Benzylation (NaH, BnBr, THF, 0 °C to RT) SM->Step1 Int1 1-Bromo-2-(benzyloxy)propane Step1->Int1 Step2 Step 2: Sulfonation (Na2SO3, H2O, Reflux) Int1->Step2 Int2 Sodium 2-(benzyloxy)propane-1-sulfonate Step2->Int2 Step3 Step 3: Activation (SOCl2, cat. DMF, DCM) Int2->Step3 Int3 2-(benzyloxy)propane-1-sulfonyl chloride Step3->Int3 Step4 Step 4: Fluorination (KF, Acetone/H2O, RT) Int3->Step4 Int4 2-(benzyloxy)propane-1-sulfonyl fluoride Step4->Int4 Step5 Step 5: Deprotection (H2, Pd/C, EtOAc, RT) Int4->Step5 Product 2-Hydroxypropane-1-sulfonyl fluoride (Target) Step5->Product

Figure 1: Five-step chemoselective synthesis of 2-Hydroxypropane-1-sulfonyl fluoride.

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate PPE. Thionyl chloride and sulfonyl fluorides are reactive and toxic; handle with strict adherence to institutional safety guidelines.

Step 1 & 2: Preparation of Sodium 2-(benzyloxy)propane-1-sulfonate
  • Benzylation: To a stirred suspension of

    
     (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, slowly add 1-bromo-2-propanol (1.0 eq). Stir for 30 minutes. Add benzyl bromide (1.1 eq) dropwise. Warm to room temperature (RT) and stir for 12 hours. Quench with saturated aqueous 
    
    
    
    , extract with EtOAc, dry over
    
    
    , and concentrate. Purify via flash chromatography to afford 1-bromo-2-(benzyloxy)propane.
  • Sulfonation: Suspend the intermediate (1.0 eq) in water and add

    
     (1.5 eq). Reflux the mixture vigorously for 16 hours. Cool the reaction, wash the aqueous layer with diethyl ether to remove unreacted starting material, and lyophilize the aqueous phase to yield crude sodium 2-(benzyloxy)propane-1-sulfonate as a white solid.
    
Step 3: Synthesis of 2-(benzyloxy)propane-1-sulfonyl chloride
  • Suspend the crude sodium sulfonate (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add a catalytic amount of DMF (0.05 eq).

  • Dropwise, add thionyl chloride (

    
    , 3.0 eq) at 0 °C.
    
  • Attach a reflux condenser and heat the mixture to 40 °C for 4 hours.

  • Cool to RT, concentrate under reduced pressure to remove excess

    
     and DCM. Re-dissolve in fresh DCM, filter through a Celite pad to remove sodium chloride salts, and concentrate to yield the sulfonyl chloride. Use immediately in the next step.
    
Step 4: Biphasic Fluorination (Bare Protocol)[4][5]

Mechanistic Insight: Utilizing a biphasic acetone/water system with KF provides a mild, highly efficient chloride/fluoride exchange while completely suppressing the hydrolysis of the sulfonyl chloride back to the sulfonic acid.

  • Dissolve the 2-(benzyloxy)propane-1-sulfonyl chloride (1.0 eq) in acetone (0.2 M concentration).

  • Prepare a saturated aqueous solution of Potassium Fluoride (KF, 5.0 eq).

  • Add the aqueous KF solution to the acetone mixture. Stir the biphasic mixture vigorously at RT for 4–6 hours. Reaction progress can be monitored by GC-MS or TLC.

  • Dilute the mixture with EtOAc and water. Separate the organic layer, wash with brine, dry over

    
    , and concentrate. The resulting 2-(benzyloxy)propane-1-sulfonyl fluoride is typically pure enough (>95%) for the final step without chromatography.
    
Step 5: Deprotection via Hydrogenolysis
  • Dissolve 2-(benzyloxy)propane-1-sulfonyl fluoride in anhydrous EtOAc (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with nitrogen, then introduce Hydrogen gas (

    
    ) via a balloon. Stir vigorously at RT for 12 hours. (Note: The S-F bond is highly stable to these reductive conditions).
    
  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with EtOAc.

  • Concentrate the filtrate under reduced pressure to afford the final product, 2-Hydroxypropane-1-sulfonyl fluoride .

Quantitative Data & Reaction Metrics

Reaction StepReagents / ConditionsTimeTempExpected Yield
1. Benzylation

, BnBr, THF
12 h0 °C

RT
85%
2. Sulfonation

,

16 h100 °C90%
3. Activation

, cat. DMF, DCM
4 h40 °C>95% (Crude)
4. Fluorination KF, Acetone/

6 h25 °C88%
5. Deprotection

(1 atm), Pd/C, EtOAc
12 h25 °C92%
Overall Process -~50 h -~58%

Expected Analytical Signatures for Target Compound:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    ~ 55.0 ppm (characteristic singlet for aliphatic
    
    
    ).
  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    4.45 (m, 1H,
    
    
    ), 3.50 (dd, 2H,
    
    
    ), 2.80 (br s, 1H,
    
    
    ), 1.35 (d, 3H,
    
    
    ).

References

  • AA Blocks. Product Index - AA Blocks: 2-hydroxypropane-1-sulfonyl fluoride. Retrieved from[Link][2]

  • Bare, G. A. L. (2023). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link][4]

  • Organic Chemistry Portal. Sulfonyl fluoride synthesis by fluorination. Retrieved from[Link][5]

Sources

Application Notes and Protocols for SuFEx Exchange using 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the theoretical principles and practical protocols for utilizing 2-Hydroxypropane-1-sulfonyl fluoride, a bifunctional reagent, in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. These application notes are designed for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for polymer synthesis and molecular conjugation.

Introduction: The Power of Bifunctional SuFEx Reagents

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation "click chemistry" reaction, prized for its efficiency, reliability, and broad functional group tolerance.[1][2] At its core, SuFEx involves the activation of a remarkably stable S(VI)-F bond for exchange with a nucleophile.[1] This unique balance of stability and conditional reactivity makes sulfonyl fluorides (-SO2F) exceptional electrophilic hubs for constructing complex molecular architectures.[3]

A particularly powerful application of SuFEx chemistry lies in the use of bifunctional reagents. Molecules that contain both an electrophilic SuFEx hub and a nucleophilic group offer streamlined pathways for polymerization and the creation of sophisticated molecular linkers. 2-Hydroxypropane-1-sulfonyl fluoride is an exemplary member of this class, possessing a nucleophilic primary hydroxyl group (-OH) and an electrophilic aliphatic sulfonyl fluoride (-SO2F) within the same molecule. This "A-B" architecture enables two primary applications, which will be detailed in this guide:

  • A-B Type Polycondensation: The hydroxyl group of one monomer can react with the sulfonyl fluoride group of another, leading to the formation of long-chain polysulfonates. This approach is central to creating novel materials with unique properties.[4][5]

  • Heterobifunctional Linking: The hydroxyl and sulfonyl fluoride groups can be addressed orthogonally, allowing for the sequential conjugation of two different molecules. This "plant-and-cast" strategy is invaluable in drug discovery and chemical biology for tethering fragments or building complex bioconjugates.[6]

This document provides the foundational knowledge and actionable protocols to harness the potential of 2-Hydroxypropane-1-sulfonyl fluoride in your research.

Section 1: Reagent Synthesis and Handling
1.1. Proposed Synthesis of 2-Hydroxypropane-1-sulfonyl fluoride

While numerous general methods exist for synthesizing aliphatic sulfonyl fluorides, a specific protocol for 2-Hydroxypropane-1-sulfonyl fluoride is not prominently described. However, a plausible and robust route involves the conversion from its corresponding sulfonyl chloride. A reliable method involves using potassium bifluoride (KHF₂) as the fluoride source, which is known to be effective for both aryl and alkyl sulfonyl chlorides under mild conditions, preventing hydrolysis of the product.

Reaction Scheme: 2-Hydroxypropane-1-sulfonyl chloride + KHF₂ → 2-Hydroxypropane-1-sulfonyl fluoride + KCl + HCl

Alternative modern approaches to aliphatic sulfonyl fluorides include visible-light-mediated methods from carboxylic acids or one-pot procedures from Grignard reagents and sulfuryl fluoride (SO₂F₂), which could be adapted for this purpose.[7][8]

1.2. Safety and Handling
  • Sulfonyl Fluorides: These compounds are electrophilic and should be handled with care in a well-ventilated fume hood. They can act as covalent modifiers and may be irritants.[9] Avoid inhalation, ingestion, and skin contact.

  • Catalysts: Organic bases such as DBU and bifluoride salts should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Use anhydrous solvents where specified to prevent hydrolysis of reagents and intermediates.

Section 2: Application Note I - SuFEx Polycondensation for Polysulfonate Synthesis

This protocol details the A-B type polycondensation of 2-Hydroxypropane-1-sulfonyl fluoride to generate a linear polysulfonate. The key to this reaction is the in-situ activation of the hydroxyl group by converting it to a trimethylsilyl (TMS) ether, which is a far more effective nucleophile for the SuFEx reaction.

2.1. Principle and Mechanism

The polymerization proceeds via a step-growth mechanism. The hydroxyl group of the monomer is first silylated. Then, in the presence of a bifluoride catalyst, the silylated hydroxyl group of one monomer attacks the sulfonyl fluoride of another, forming a sulfonate ester linkage and releasing fluoride. The thermodynamic driving force of forming the strong Si-F bond makes this process highly efficient.[4]

SuFEx_Polymerization

Caption: Workflow for HASF monomer polymerization.

Step-by-Step Methodology:

  • Monomer Preparation (In-Situ Silylation):

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Hydroxypropane-1-sulfonyl fluoride (1.0 eq).

    • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

    • Add hexamethyldisilazane (HMDS, 1.1 eq) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 1 hour. This converts the hydroxyl group to its TMS ether derivative. Causality: The TMS ether is a much stronger nucleophile than the alcohol, and the formation of the highly stable Me₃Si-F byproduct drives the subsequent SuFEx reaction to completion.

  • Polymerization:

    • To the solution from Step 1, add the bifluoride catalyst, [Ph₃P=N-PPh₃]⁺[HF₂]⁻ (1.25 mol%).

    • Heat the reaction mixture to 60 °C and stir vigorously.

    • Monitor the reaction progress by ¹⁹F NMR spectroscopy by taking aliquots. The reaction is complete upon the disappearance of the sulfonyl fluoride signal. Reactions are typically complete within 1-2 hours. [5]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • In a separate beaker, add cold methanol (approx. 10x the volume of the reaction solvent).

    • Pour the viscous reaction mixture slowly into the stirring cold methanol. The polysulfonate will precipitate as a white solid.

    • Collect the polymer by vacuum filtration.

    • Wash the solid thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.

    • Dry the polymer under high vacuum overnight.

  • Characterization:

    • The resulting polymer can be characterized by standard techniques:

      • ¹H and ¹³C NMR: To confirm the structure of the repeating sulfonate unit.

      • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).

Section 3: Application Note II - HASF as a Bifunctional Linker

This application note describes a strategy for using 2-Hydroxypropane-1-sulfonyl fluoride to link a phenol-containing molecule (Molecule P) to a primary amine-containing molecule (Molecule N). This protocol uses the "plant-and-cast" approach, where the more reactive nucleophile (amine) is reacted first, followed by the SuFEx reaction.

3.1. Principle and Strategy

The strategy involves two sequential steps:

  • Sulfonamide Formation: The primary amine of Molecule N reacts with the sulfonyl fluoride of the HASF linker. This reaction is typically robust and forms a stable sulfonamide bond, leaving the hydroxyl group of the linker untouched.

  • Etherification (e.g., Mitsunobu Reaction): The free hydroxyl group on the newly formed Molecule N-Linker-OH conjugate is then reacted with the phenol of Molecule P to form a stable ether bond.

This sequence is chosen because the direct SuFEx reaction with a phenol often requires silylation and base catalysis, which could be complicated by the presence of a free amine. [4]Reacting the amine first is more straightforward.

Table 2: Quantitative Reaction Parameters

StepReactantsCatalyst/ReagentSolventTemp. (°C)Typical Time
1. Sulfonamide FormationHASF, Molecule N (primary amine)Triethylamine (Et₃N)DCM252-4 h
2. Mitsunobu CouplingMolecule N-Linker-OH, Molecule P (phenol)PPh₃, DIADTHF0 to 256-12 h
3.2. Detailed Experimental Protocol

Step 1: Synthesis of the Amine-Linker Conjugate

  • Dissolve Molecule N (containing a primary amine, 1.0 eq) and 2-Hydroxypropane-1-sulfonyl fluoride (1.1 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Stir at room temperature and monitor by TLC or LC-MS until Molecule N is fully consumed.

  • Upon completion, wash the reaction mixture with 1M HCl, then saturated NaHCO₃, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Molecule N-Linker-OH conjugate by column chromatography.

Step 2: Coupling with the Phenolic Molecule

  • Dissolve the purified Molecule N-Linker-OH (1.0 eq), Molecule P (containing a phenol, 1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Caution: DIAD is a hazardous reagent.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture and purify the final Molecule N-Linker-Molecule P conjugate by column chromatography.

References
  • Switchable SuFEx Linker Chemistry for Sequential Assembly of Heterocycles and Phenols Enabled by Intramolecular Non-covalent Interactions. ChemRxiv. [Link]

  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences. [Link]

  • Construction of chiral sulfonimidoyl fluorides by using a bifunctional S(VI) reagent. ResearchGate. [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Chemical Biology. [Link]

  • SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts. Angewandte Chemie International Edition. [Link]

  • SuFEx-Based Polysulfonate Formation from Ethenesulfonyl Fluoride-Amine Adducts | Request PDF. ResearchGate. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Tetrahedron. [Link]

  • One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. ResearchGate. [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonation. Organic Chemistry Portal. [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect. [Link]

  • SuFExable Polymers with Helical Structures Derived from Thionyl Tetrafluoride. Journal of the American Chemical Society. [Link]

  • A rapid access to aliphatic sulfonyl fluorides. ResearchGate. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Semantic Scholar. [Link]

  • Process for the conversion of hydroxyl groups into the corresponding fluorine compounds.
  • Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]

  • SuFEx Reactions of Sulfonyl Fluorides, Fluorosulfates, and Sulfamoyl Fluorides Catalyzed by N-Heterocyclic Carbenes. ACS Catalysis. [Link]

Sources

Using 2-Hydroxypropane-1-sulfonyl fluoride for covalent protein labeling

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Covalent Protein Labeling with 2-Hydroxypropane-1-sulfonyl fluoride

Executive Summary

This guide details the application of 2-Hydroxypropane-1-sulfonyl fluoride (CAS: 1888804-56-5) as a covalent "warhead" for chemical proteomics and fragment-based drug discovery (FBDD). Unlike traditional highly reactive electrophiles (e.g., chloroacetamides), aliphatic sulfonyl fluorides utilize Sulfur-Fluoride Exchange (SuFEx) chemistry.[1][2][3] They possess a unique "context-dependent" reactivity profile—remaining inert in solution until stabilized by a specific protein pocket, where they covalently modify nucleophilic residues (Tyrosine, Lysine, Serine, or Histidine).

The 2-hydroxypropane scaffold offers distinct advantages over aromatic sulfonyl fluorides:

  • Reduced Intrinsic Reactivity: Minimizes non-specific background labeling.

  • Solubility: The hydroxyl group enhances aqueous solubility (

    
     reduction).
    
  • Secondary Interactions: The

    
    -hydroxyl group can function as a hydrogen bond donor/acceptor, potentially orienting the warhead within the active site to accelerate the SuFEx reaction.
    

Mechanism of Action: The SuFEx Paradigm

The labeling mechanism relies on the heterolytic cleavage of the S-F bond, a process thermodynamically favored but kinetically slow without catalysis. In the context of protein labeling, the "catalyst" is the protein microenvironment itself (e.g., an oxyanion hole or a proximal basic residue like Histidine that deprotonates the target nucleophile).

Reaction Scheme:



  • Target Residues: Tyrosine (phenolic OH), Lysine (

    
    -NH
    
    
    
    ), Serine (primary OH), Histidine (imidazole).
  • Mass Shift: Covalent attachment results in a mass increase of +122.04 Da (calculated as Molecular Weight of Probe minus HF).

DOT Diagram: SuFEx Reaction Pathway

SuFEx_Mechanism Fig 1. Step-wise mechanism of protein sulfonylation. The hydroxyl group on the probe assists in binding/orientation. Unbound Unbound Probe (2-Hydroxypropane-1-sulfonyl fluoride) Binding Non-Covalent Binding (Affinity Recognition) Unbound->Binding Kd (Equilibrium) Transition Transition State (S-F Bond Polarization) Binding->Transition Proximity Effect (H-Bonding via OH group) Covalent Covalent Adduct (Sulfonylated Protein) Transition->Covalent SuFEx Reaction (k_inact) Fluoride Fluoride Ion (F-) Leaving Group Transition->Fluoride

Experimental Workflows

This reagent is primarily used in two contexts:

  • Global Fragment Screening: Identifying "ligandable" pockets on proteins by incubating the fragment alone with proteomes.

  • Ligand-Directed Labeling: Using the sulfonyl fluoride as a warhead attached to a known binder (requires chemical synthesis).

The protocols below focus on Global Fragment Screening using the standalone reagent.

Protocol A: Covalent Labeling of Proteomes (Gel-Based & MS)

Materials:

  • Reagent: 2-Hydroxypropane-1-sulfonyl fluoride (Stock: 50 mM in DMSO).

  • Buffer: PBS (pH 7.4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer if high concentrations (>100 mM) are used, although SFs are generally compatible.

  • Protein Lysate: 1-2 mg/mL (Cell line of choice).

  • Quenching Agent: 5x SDS Loading Buffer (for Gel) or Urea/Ammonium Bicarbonate (for MS).

Step-by-Step Procedure:

  • Lysate Preparation:

    • Lyse cells in PBS containing protease inhibitors (omit PMSF or AEBSF, as these are also sulfonyl fluorides and will compete).

    • Adjust protein concentration to 1.5 mg/mL.

  • Probe Incubation:

    • Aliquot 100 µL of lysate into reaction tubes.

    • Add 2-Hydroxypropane-1-sulfonyl fluoride to a final concentration of 100 µM - 500 µM .

      • Note: Aliphatic SFs are less reactive than aromatic ones; higher concentrations are often required for fragment screening compared to optimized probes.

    • Control: Add equivalent volume of DMSO to a control sample.

    • Incubate at 37°C for 2 to 12 hours . (Time-course optimization is recommended).

  • Quenching & Processing:

    • For Gel Analysis (if using a derivative with a click handle): Perform CuAAC click chemistry with a Rhodamine-Azide tag.

    • For Mass Spectrometry (Direct Labeling):

      • Precipitate proteins (Methanol/Chloroform) to remove excess free probe.

      • Resuspend in 8M Urea.

      • Reduce (DTT) and Alkylate (Iodoacetamide).

      • Digest with Trypsin (Overnight, 37°C).

  • LC-MS/MS Analysis:

    • Analyze peptides on a high-resolution mass spectrometer (e.g., Orbitrap).

    • Search Parameters: Set "2-hydroxypropane-1-sulfonyl" (+122.04 Da) as a variable modification on Tyr, Lys, Ser, His .

Data Analysis & Interpretation

Identifying Valid Hits

Since this is a small fragment, it acts as a "scout." A valid hit is defined by a high spectral count of the modified peptide in the treated sample vs. zero in the control.

Quantitative Data Summary Table

ParameterValue / ConditionNotes
Modification Mass +122.0398 Da Monoisotopic mass shift (C

H

O

S).
Target Amino Acids Tyr > Lys > Ser > HisTyrosine is the most common SuFEx target.
Fragment Efficiency Low to ModerateExpect labeling only in pockets that stabilize the transition state.
False Positives Non-specific surface labelingFilter out hits that appear only at very high (>1 mM) concentrations.
DOT Diagram: Analytical Workflow

Workflow Fig 2. Proteomic workflow for identifying sites modified by the sulfonyl fluoride fragment. Sample Cell Lysate (1-2 mg/mL) Incubation Incubate with 2-Hydroxypropane-1-sulfonyl fluoride (37°C, 4-12h) Sample->Incubation Digestion Tryptic Digestion (Urea/DTT/IAA/Trypsin) Incubation->Digestion Protein Precipitation MS_Run LC-MS/MS Analysis (DDA or DIA Mode) Digestion->MS_Run Bioinformatics Search for +122.04 Da Shift (Residue Specificity Check) MS_Run->Bioinformatics

Critical Considerations & Troubleshooting

  • Stability: Sulfonyl fluorides are remarkably stable in aqueous buffer compared to sulfonyl chlorides. However, avoid prolonged storage in basic buffers (pH > 8.5) to prevent hydrolysis.

  • Competition: If the labeling is specific, it should be out-competed by the natural ligand or a high-affinity inhibitor of the target protein. This "competition assay" is the gold standard for validating that the labeling occurred in a functional pocket.

  • The "Hydroxyl" Effect: The 2-hydroxy group is chiral (unless racemic). If synthesizing a directed probe, be aware that the stereochemistry (

    
     vs 
    
    
    
    ) of the hydroxyl group may significantly impact binding affinity and orientation of the sulfonyl fluoride warhead.

References

  • Sharpless, K. B., et al. (2014).[1] "SuFEx Activation of Sulfonyl Fluoride Exchange for Chemical Biology." Angewandte Chemie International Edition. [Link]

  • Kelly, J. W., et al. (2015). "Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes." ACS Chemical Biology. [Link][4]

  • Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." MedChemComm. [Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

Sources

Application Note: Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride via Fluorinative Ring-Opening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology, specifically those utilizing Sulfur-Fluoride Exchange (SuFEx) click chemistry. It details the conversion of 1,2-propanesultone (a strained


-sultone) into 2-Hydroxypropane-1-sulfonyl fluoride, a valuable bifunctional building block containing both a reactive sulfonyl fluoride warhead and a secondary alcohol handle.

Executive Summary

This protocol describes the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride from 1,2-propanesultone . While 1,3-propanesultone is the common commercial reagent, the 1,2-isomer (


-sultone) offers a direct route to 

-hydroxy sulfonyl fluorides, which are critical linkers in covalent drug discovery and proteomic profiling.

The method utilizes Potassium Bifluoride (


)  as a robust, cost-effective fluorinating agent. The reaction is driven by the relief of ring strain in the four-membered 1,2-oxathietane 2,2-dioxide skeleton. This guide addresses the specific safety challenges of handling alkylating sultones and provides a self-validating workflow for high-purity isolation.

Scientific Principles & Mechanism

The Challenge of Selectivity

Sultones are ambident electrophiles. Standard nucleophiles (amines, alkoxides) typically attack the


-carbon (C-O bond cleavage), acting as alkylating agents. However, to synthesize a sulfonyl fluoride , the nucleophile must attack the Sulfur(VI)  center, leading to S-O bond cleavage.
The Fluoride Advantage (SuFEx)

Fluoride (


) is a "hard" nucleophile with a high affinity for Sulfur(VI). Under SuFEx conditions, fluoride attacks the sulfur center of the sultone, forming a transient pentacoordinate intermediate. The ring strain of the 4-membered 

-sultone (~25 kcal/mol) dramatically accelerates this process compared to 5-membered

-sultones.

Reaction Pathway:

  • Attack:

    
     attacks the S(VI) atom.
    
  • Cleavage: The heterocyclic S-O bond breaks (not the C-O bond).

  • Protonation: The resulting alkoxide is protonated to form the secondary alcohol.

Mechanism Sultone 1,2-Propanesultone (Strained Ring) TS Pentacoordinate Intermediate Sultone->TS + KHF2 (F- attack at S) Product 2-Hydroxypropane- 1-sulfonyl fluoride TS->Product Ring Opening (S-O Break)

Figure 1: Mechanistic pathway for the fluorinative ring-opening of 1,2-propanesultone.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Carcinogenicity 1,2-Propanesultone is a potent alkylating agent and suspected carcinogen.Double-glove (Nitrile/Laminate), work strictly in a fume hood. Use sodium thiosulfate solution for spill decontamination.
Fluoride Toxicity

releases HF upon contact with strong acids or moisture.
Avoid acidic media. Keep calcium gluconate gel accessible as a first-aid countermeasure for skin exposure.
Pressure Sulfonyl fluorides are stable, but precursors may decompose.Do not heat sealed vessels beyond specified limits.

Experimental Protocol

Materials
  • Starting Material: 1,2-Propanesultone (Note: If commercial material is unavailable, this is often prepared in situ from propene and

    
     or via photochemical rearrangement).
    
  • Reagent: Potassium Bifluoride (

    
    ), >99%.
    
  • Solvent: Acetone (HPLC Grade) and Water (Milli-Q).

  • Workup: Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (

    
    ).
    
Step-by-Step Procedure

Step 1: Reagent Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.5 equivalents)  in a minimum amount of water (approx. 1 mL per mmol).
    
  • Add Acetone to the aqueous solution to create a 1:1 v/v mixture. Note: The bifluoride must remain in solution; if precipitation occurs, add small aliquots of water until clear.

Step 2: Reaction 3. Cool the mixture to 0°C in an ice bath. 4. Slowly add 1,2-propanesultone (1.0 equivalent) dropwise (if liquid) or as a solution in minimal acetone. 5. Allow the reaction to warm to Room Temperature (20-25°C) . 6. Stir vigorously for 4–6 hours .

  • Checkpoint: Monitor by TLC (stain with KMnO4; sultone will disappear) or
    
    
    NMR (appearance of sulfonyl fluoride signal).

Step 3: Workup & Isolation 7. Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of acetone. Do not heat above 40°C. 8. Dilute the remaining aqueous residue with Brine (10 mL) . 9. Extract with Ethyl Acetate (3 x 15 mL) . Note: Sulfonyl fluorides are hydrolytically stable compared to chlorides, allowing aqueous extraction. 10. Combine organic layers and wash once with water to remove residual bifluoride. 11. Dry over anhydrous


 , filter, and concentrate in vacuo.

Step 4: Purification 12. The crude oil is typically >90% pure. If necessary, purify via flash column chromatography on silica gel (Hexanes:EtOAc gradient).

  • Note: Silica gel is slightly acidic; rapid elution is recommended to prevent degradation of the alcohol moiety.
Workflow Diagram

Workflow Start Start: 1,2-Propanesultone Mix Mix with KHF2 (Acetone/Water, 0°C) Start->Mix React Stir at RT (4-6h) Mix->React Check QC Check: 19F NMR React->Check Check->React Incomplete Workup Extract (EtOAc/Brine) Check->Workup Signal Confirmed Final Product: 2-Hydroxypropane- 1-sulfonyl fluoride Workup->Final

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected SignalInterpretation

NMR
Singlet,

+50 to +65 ppm (vs

)
Diagnostic for Sulfonyl Fluoride (

). Absence of signal at -150 ppm confirms no residual inorganic fluoride.

NMR
Multiplet at

4.1-4.3 ppm (CH-OH)
Confirms ring opening and presence of secondary alcohol.
MS (ESI)

or

Sulfonyl fluorides often fly as sodium adducts or hydrolyze in the source.
Stability Retest after 24h in

Sulfonyl fluorides should show <5% hydrolysis over 24h at neutral pH.

Troubleshooting Guide:

  • Problem: Product hydrolyzes to sulfonic acid (broad peak in

    
     NMR, loss of F signal).
    
  • Root Cause: Basic conditions during workup or wet silica.

  • Solution: Ensure workup is neutral. Store product in non-protic solvents (DCM, DMSO) at -20°C.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Dong, J., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[1][2] RSC Advances. Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profiling." Enamine Application Notes. Link

  • Drabowicz, J., et al. (2008). "1,2-Oxathietanes and their derivatives." Science of Synthesis. Link

Sources

Reaction optimization for nucleophilic substitution of sulfonyl fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Reaction Optimization for Nucleophilic Substitution of Sulfonyl Fluorides

Introduction: The Unique Duality of Stability and Reactivity in Sulfonyl Fluorides

The sulfonyl fluoride (-SO₂F) functional group has emerged as a cornerstone of modern synthetic and medicinal chemistry. Its prominence is rooted in a unique and powerful duality: remarkable stability under many conditions, yet poised for potent, selective reactivity when appropriately activated.[1] This balance is the heart of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation "click chemistry" transformation that has found wide utility in drug discovery, chemical biology, and materials science.[2][3]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides are notably resistant to hydrolysis, reduction, and thermolysis. This robustness allows them to be carried through multi-step syntheses and employed in complex biological environments. However, in the presence of suitable nucleophiles and catalysts, the highly electrophilic sulfur(VI) center readily undergoes substitution, forming stable S-O, S-N, or S-C bonds.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and optimizing the nucleophilic substitution of sulfonyl fluorides. We will move from core mechanistic principles to actionable, field-tested protocols, explaining the causality behind experimental choices to empower rational reaction design.

Core Principles of SuFEx Reactivity

The SuFEx reaction is characterized by the exchange of the fluoride on a hexavalent sulfur center with an incoming nucleophile.[4] The S(VI)-F bond is strong and thermodynamically stable, meaning the reaction is not spontaneous and requires specific activation to proceed efficiently.[4] This latent reactivity is the key to its "click" character, ensuring minimal off-target reactions.

The general mechanism involves the attack of a nucleophile on the electrophilic sulfur atom, proceeding through a trigonal bipyramidal intermediate or transition state, leading to the displacement of the fluoride ion. The reaction's success hinges on overcoming the initial stability of the S-F bond.

Caption: General mechanism of SuFEx nucleophilic substitution.

Key Parameters for Reaction Optimization

Mastery of SuFEx reactions comes from the strategic manipulation of four key components: the nucleophile, the sulfonyl fluoride substrate, the catalytic system, and the solvent.

The Nature of the Nucleophile

The choice and concentration of the nucleophile are paramount. A wide range of nucleophiles can be employed, with reactivity generally correlating with nucleophilicity and pKa.

  • O-Nucleophiles: Phenols are particularly effective nucleophiles, especially when deprotonated to the more reactive phenoxide.[2] Silyl ethers are also excellent substrates, driven by the formation of a highly stable Si-F bond. Aliphatic alcohols are generally less reactive and may require stronger activation.

  • N-Nucleophiles: Primary and secondary amines readily react to form stable sulfonamides.[6] The reaction is often facile, but highly hindered amines may require specific catalysts like HOBt.[7][8]

  • Biological Nucleophiles: In the context of drug development, the reactivity with amino acid side chains is critical. Sulfonyl fluorides are known to covalently modify tyrosine, lysine, serine, threonine, and histidine residues in a context-specific manner, making them powerful tools for designing covalent inhibitors and chemical probes.[3][5][9] While they react with cysteine, the resulting adduct is often unstable.[5]

Nucleophile ClassGeneral ReactivityTypical ConditionsNotes
Phenols / Aryl AlcoholsHighBase (e.g., Et₃N, DBU)Reaction proceeds via the more nucleophilic phenoxide.
Silyl EthersVery HighFluoride source or base catalystDriven by strong Si-F bond formation.
Aliphatic AminesHighOften proceeds neat or with mild base.Less hindered amines are more reactive.
Aliphatic AlcoholsModerate to LowRequires strong base or specific activation.Prone to side reactions like elimination.[10]
Amino Acid ResiduesContext-DependentPhysiological pH (for biological targets)Reactivity order is often Tyr > Lys > Ser/Thr/His.[5][9]
The Sulfonyl Fluoride Substrate: Electronic and Steric Tuning

The structure of the sulfonyl fluoride itself provides a crucial handle for tuning reactivity.

  • Electronic Effects: The electrophilicity of the sulfur atom is directly influenced by the substituent (R) in R-SO₂F. Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase the partial positive charge on the sulfur, making the sulfonyl fluoride more reactive.[5] Conversely, electron-donating groups decrease reactivity. This principle allows for the fine-tuning of a reagent's reactivity and stability profile, which is particularly important for achieving selectivity in biological systems.[3]

  • Steric Effects: Highly congested sulfonyl fluorides can hinder the approach of the nucleophile, slowing the reaction rate. For deoxyfluorination reactions, bulky substrates often require more forceful, non-nucleophilic bases to avoid elimination side reactions.[10]

Substituent on Aryl RingElectronic EffectEffect on Sulfur ElectrophilicityPredicted Reactivity
-NO₂ (para)Strong Electron-WithdrawingIncreasesHigh
-HNeutralBaselineModerate
-OCH₃ (para)Strong Electron-DonatingDecreasesLow
Catalysis and Activation: Unleashing the S-F Bond

Activation is almost always required to achieve efficient substitution. Several catalytic strategies have been developed, each with specific advantages.

  • Base Catalysis: Organic bases like 1,8-diazabicycloundec-7-ene (DBU) or simple triethylamine (Et₃N) are commonly used.[7] Their primary role is to deprotonate the nucleophile (e.g., a phenol or amine), increasing its nucleophilicity. In some cases, bases like DBU may act as nucleophilic catalysts, forming a highly reactive sulfonyl-ammonium intermediate.[8]

  • Silicon-Mediated Activation: This is a powerful strategy, particularly for O-nucleophiles. The reaction can be performed with a silyl-protected nucleophile (e.g., a trimethylsilyl ether). The thermodynamic driving force is the formation of a very strong Si-F bond (BDE ~135 kcal/mol).[8] Alternatively, silicon-containing additives like hexamethyldisilazane (HMDS) can be used with unprotected nucleophiles.

  • Nucleophilic Catalysis: Reagents such as 1-hydroxybenzotriazole (HOBt) can act as nucleophilic catalysts, particularly for the formation of sulfonamides from sterically hindered amines.[7][8] They react with the sulfonyl fluoride to form a more reactive intermediate that is then intercepted by the amine.

Activation_Modes cluster_base Base Catalysis cluster_silicon Silicon-Mediated cluster_nucleophilic Nucleophilic Catalysis RSO2F R-SO₂F ActiveEster [R-SO₂-OBt] RSO2F->ActiveEster Forms Active Intermediate NuH Nu-H Base Base (e.g., DBU) NuH->Base Deprotonation Nu_anion Nu⁻ (activated) Nu_anion->RSO2F Attack NuSiMe3 Nu-SiMe₃ NuSiMe3->RSO2F Attack SiF Me₃Si-F (Driving Force) HOBt HOBt HOBt->ActiveEster

Caption: Key catalytic activation strategies for SuFEx reactions.

Solvent Selection

The choice of solvent can significantly impact reaction rates and outcomes.

  • Polar Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile (ACN) are most common. They effectively solvate the intermediates and are generally inert to the reaction conditions.

  • Aqueous Environments: A key advantage of sulfonyl fluorides is their relative stability to hydrolysis. This allows SuFEx reactions to be performed in aqueous buffers or co-solvent systems, a critical feature for bioconjugation and chemical biology applications. However, the hydrolytic stability is not absolute and should be assessed for each new sulfonyl fluoride, especially if it is highly activated.[3][9]

Experimental Protocols

The following protocols provide a starting point for common SuFEx transformations. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: Synthesis of an Aryl Sulfonate via Phenol Substitution

This protocol describes the reaction between an aryl sulfonyl fluoride and a phenol using a common organic base.

Materials:

  • Aryl Sulfonyl Fluoride (1.0 equiv)

  • Phenol (1.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (1.0 equiv) and the phenol (1.1 equiv).

  • Dissolve the solids in anhydrous DCM (or ACN) to a concentration of approximately 0.1–0.5 M.

  • Under an inert atmosphere (N₂ or Argon), add triethylamine (1.5 equiv) dropwise to the stirring solution at room temperature.

  • Stir the reaction at room temperature for 4–24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired aryl sulfonate.

Protocol 2: Assessment of Sulfonyl Fluoride Hydrolytic Stability

This protocol is essential for evaluating compounds intended for use in aqueous or biological media.[9]

Materials:

  • Sulfonyl Fluoride test compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Internal Standard (e.g., 1,4-dicyanobenzene)

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of the sulfonyl fluoride in DMSO.

  • Prepare a 10 mM stock solution of an internal standard (a stable compound that does not react) in DMSO.

  • In an LC-MS vial, combine PBS (e.g., 800 µL), DMSO (e.g., 188 µL), the internal standard stock solution (6 µL), and the sulfonyl fluoride stock solution (6 µL). This results in a final sulfonyl fluoride concentration of approximately 600 µM.[9]

  • Immediately vortex the vial and inject a sample into the LC-MS for a t=0 time point.

  • Incubate the vial at a constant temperature (e.g., 37 °C).

  • Analyze the mixture by LC-MS at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

  • For each time point, determine the area under the curve (AUC) for the sulfonyl fluoride peak and the internal standard peak.

  • Normalize the sulfonyl fluoride AUC by dividing it by the internal standard AUC.

  • Plot the natural logarithm of the normalized AUC versus time. The slope of this line is the negative of the rate constant (k), and the half-life (t₁/₂) can be calculated as ln(2)/k.

Workflow_Stability A Prepare Stock Solutions (SF & Internal Std in DMSO) B Mix Reagents in Vial (PBS, DMSO, Stocks) A->B C Inject t=0 Sample (LC-MS Analysis) B->C D Incubate at 37°C B->D Start Timer F Integrate Peak Areas (AUC for SF & Std) C->F E Inject Samples at Time Intervals (t₁, t₂, t₃...) D->E E->F G Normalize SF AUC (AUC_SF / AUC_Std) F->G H Plot ln(Normalized AUC) vs. Time G->H I Calculate Half-Life (t₁/₂) H->I

Caption: Workflow for determining the hydrolytic half-life of a sulfonyl fluoride.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Insufficiently activated nucleophile.2. Sulfonyl fluoride is too unreactive.3. Catalyst is ineffective or absent.1. Use a stronger base (e.g., DBU instead of Et₃N).2. Switch to a silicon-mediated strategy (e.g., use a silyl ether).3. Increase reaction temperature.4. If possible, use a more electronically activated sulfonyl fluoride.
Hydrolysis of Substrate 1. Water present in reagents or solvent.2. Sulfonyl fluoride is highly activated and unstable in protic media.1. Use anhydrous solvents and reagents; run under an inert atmosphere.2. For highly reactive SFs, minimize reaction time and use a less nucleophilic base.
Elimination Side Products 1. Substrate is prone to elimination (e.g., secondary alkyl alcohols).2. Base is too strong or sterically unhindered.1. Use a bulky, non-nucleophilic base (e.g., BTPP).[10]2. Use a less reactive sulfonyl fluoride to form a more stable sulfonate intermediate.[10]
Multiple Products 1. Nucleophile has multiple reactive sites.2. Side reaction with solvent or impurities.1. Use protecting groups to block alternative reactive sites.2. Purify all starting materials and use high-purity, dry solvents.

Conclusion

The nucleophilic substitution of sulfonyl fluorides is a robust and highly versatile transformation central to the SuFEx click chemistry paradigm. By systematically considering the interplay between the nucleophile, substrate electronics, catalyst, and solvent, researchers can rationally design and optimize these reactions for a vast array of applications. From the rapid synthesis of compound libraries to the precise covalent modification of biological targets, a thorough understanding of these core principles empowers chemists to harness the full potential of this powerful functional group.

References

  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich.

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC.

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing.

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group.

  • Advances in the construction of diverse SuFEx linkers | National Science Review.

  • Sulfur fluoride exchange - PMC.

  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI).

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications.

  • Sulfonyl Fluorides - Enamine.

  • EURL-SRM - Analytical Observations Report.

  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate.

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - ACS Publications.

  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society.

  • The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC - NIH.

  • Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection - ResearchGate.

  • NMAM 6012: Sulfuryl Fluoride - CDC.

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors | JACS Au - ACS Publications.

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.

  • SuFEx as a new generation of click chemistry: synthesis and development of linkers.

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry.

Sources

Application Note: Standard Operating Procedure for Handling Volatile Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The renaissance of Sulfur-Fluoride Exchange (SuFEx) click chemistry, pioneered by the Sharpless lab, has elevated sulfonyl fluorides (SFs) from obscure reagents to essential tools in drug discovery and chemical biology. Unlike their chloride counterparts, SFs possess a unique "Goldilocks" stability: they are resistant to reduction and thermolysis yet react selectively with nucleophiles (e.g., tyrosine residues) under specific catalysis.

However, a critical safety distinction must be made between solid aryl sulfonyl fluorides (generally stable, low volatility) and volatile aliphatic/gaseous sulfonyl fluorides (MSF, ESF, SO2F2). The latter pose severe inhalation risks and neurotoxic potential that demand a specialized containment strategy.

The Volatility-Toxicity Nexus
  • Methanesulfonyl Fluoride (MSF): A potent, irreversible inhibitor of acetylcholinesterase (AChE).[1] Its volatility (Vapor Pressure ~19 mmHg at 21°C) allows it to act as a respiratory neurotoxin, mechanistically similar to nerve agents, albeit generally less potent.

  • Ethenesulfonyl Fluoride (ESF): A volatile Michael acceptor. Beyond AChE inhibition, it is a severe lachrymator and vesicant, capable of causing immediate respiratory distress and corneal damage.

Risk Assessment & Engineering Controls

CRITICAL: The "smell test" is a failure of safety. If you can smell these compounds, you have already exceeded safe exposure limits.

Engineering Controls
  • Primary Barrier: All manipulations of neat volatile SFs must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

  • Closed Systems: Reactions involving gaseous SO2F2 or highly volatile liquids must utilize sealed pressure tubes or Schlenk lines.

  • Glove Box: For transfers of neat MSF (>5 mL) or ESF, an inert atmosphere glove box is the recommended standard to prevent moisture intrusion (HF generation) and inhalation exposure.

Personal Protective Equipment (PPE)
  • Hand Protection: Volatile SFs can permeate standard nitrile gloves.

    • Requirement:Double Gloving .

    • Inner Layer: Silver Shield™ or Laminate (chemical barrier).

    • Outer Layer: 5-8 mil Nitrile (dexterity and physical protection).

  • Eye/Face: Chemical splash goggles are mandatory. A face shield is required when handling volumes >10 mL.

  • Respiratory: If work outside a hood is unavoidable (e.g., transport), a full-face respirator with multi-gas cartridges (Organic Vapor + Acid Gas) is required.

Workflow Logic Diagram

The following decision matrix dictates the safety setup based on the reagent's physical state.

RiskAssessment Start Select Sulfonyl Fluoride Reagent CheckState Check Physical State & Vapor Pressure Start->CheckState Solid Solid / Low Volatility (e.g., PMSF, Aryl-SF) CheckState->Solid Volatile Volatile Liquid / Gas (e.g., MSF, ESF, SO2F2) CheckState->Volatile StandardPPE Standard PPE: Nitrile Gloves + Goggles Fume Hood Solid->StandardPPE HighHazPPE High Hazard PPE: Laminate Gloves + Face Shield Schlenk Line / Glove Box Volatile->HighHazPPE Proceed Proceed to Reaction Setup StandardPPE->Proceed NeurotoxCheck Neurotoxicity Risk? (AChE Inhibitor) HighHazPPE->NeurotoxCheck MedAlert Notify Lab Safety Officer Have Atropine Protocol Ready NeurotoxCheck->MedAlert Yes (e.g., MSF) NeurotoxCheck->Proceed No MedAlert->Proceed

Figure 1: Risk assessment decision tree for selecting engineering controls based on reagent volatility and toxicity.

Experimental Protocols

Protocol A: Safe Transfer of Volatile Liquid SFs (MSF/ESF)

Objective: Transfer neat reagent without atmospheric release.

  • Preparation: Secure the reagent bottle with a clamp in the fume hood. Ensure the bottle has a septum cap. If not, replace the cap with a septum under a flow of nitrogen.

  • Pressure Equalization: Insert a balloon filled with inert gas (N2/Ar) into the reagent bottle to prevent vacuum formation during withdrawal.

  • Withdrawal: Use a gas-tight glass syringe with a Luer-lock needle.

    • Technique: Insert needle, withdraw liquid, invert syringe to expel bubbles back into the bottle, then withdraw needle.

  • Transfer: Inject directly into the reaction vessel (septum-sealed).

  • Decontamination: Immediately draw acetone or methanol into the used syringe/needle to dilute residual SF before removing it from the hood for cleaning.

Protocol B: The "In Situ" Generation (Recommended for SO2F2)[2]

To avoid handling cylinders of toxic Sulfuryl Fluoride gas, generate it in situ using solid precursors (e.g., 1,1'-Sulfonyldiimidazole + KF) or use commercially available "SuFEx-able" solid surrogates.

Reaction Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cap with a rubber septum.

  • Solvent: Add anhydrous solvent (MeCN or DCM). Water promotes hydrolysis to HF.

  • Reagent Addition: Add the solid precursor.

  • Activation: Add the catalyst (e.g., DBU or BTMG) via syringe.

  • Monitoring: Monitor via 19F NMR .

    • Note: Do not seal NMR tubes containing volatile SFs with standard caps alone; wrap with Parafilm or use screw-cap pressure tubes to prevent leakage in the NMR facility.

Protocol C: Quenching & Waste Disposal

The Mechanism: Sulfonyl fluorides are stable to water at neutral pH but hydrolyze rapidly at high pH (>10), releasing the sulfonate and fluoride ion.

Quench Solution: 1.0 M NaOH or Saturated NaHCO3 (for acid-sensitive substrates).

  • Quenching Step:

    • Cool the reaction mixture to 0°C.

    • Slowly add the basic quench solution. Caution: Exothermic.

    • Stir vigorously for 30 minutes.

  • Verification:

    • Take a TLC or crude 19F NMR sample.

    • Success Criterion: Disappearance of the specific sulfonyl fluoride signal (typically +30 to +65 ppm relative to CFCl3).

  • Disposal:

    • Adjust pH to 7-8.

    • Dispose of as Halogenated Organic Waste .

    • WARNING: Do not mix with strong acids. Acidification of the waste stream can regenerate HF or volatile sulfonyl species.

Emergency Procedures

Exposure Response[3]
  • Inhalation: Immediate removal to fresh air.[2][3][4] If breathing is labored, administer oxygen (trained personnel only). Seek medical attention immediately—delayed pulmonary edema is possible with ESF.[5]

  • Skin Contact (Trace HF Risk):

    • Wash immediately with copious water for 15 minutes.[3][5]

    • If redness or pain persists, apply 2.5% Calcium Gluconate gel . This neutralizes fluoride ions that penetrate the skin.

  • Eye Contact: Flush with water for 15 minutes.[3][5][6] Do not use calcium gluconate in eyes.[6]

Spills
  • Small Spill (<5 mL): Cover with a mixture of sand and soda ash (sodium carbonate). The carbonate neutralizes potential HF and hydrolyzes the SF.

  • Large Spill: Evacuate the lab. Do not attempt to clean up without SCBA (Self-Contained Breathing Apparatus).[4]

Data & Properties

ReagentCAS No.[5][7][8]Physical StateVapor PressureToxicity TargetHazard Notes
MSF (Methanesulfonyl Fluoride)558-25-8Colorless Liquid19 mmHg (21°C)AChE InhibitorHighly volatile neurotoxin.[8] Mimics nerve agents.
ESF (Ethenesulfonyl Fluoride)677-25-8Colorless LiquidHigh (Volatile)Michael AcceptorSevere lachrymator; causes corneal damage & burns.
SO2F2 (Sulfuryl Fluoride)2699-79-8Colorless GasGas (>1 atm)CNS DepressantOdorless gas. Requires specialized ventilation/scrubbing.
PMSF (Phenylmethanesulfonyl Fluoride)329-98-6White SolidLow (Solid)Serine ProteaseSolid; lower inhalation risk but generates HF if wet.

Experimental Workflow Visualization

SufexWorkflow Setup Setup: Flame Dry Glassware Inert Atmosphere (N2/Ar) ReagentPrep Reagent Prep: Weigh Solids (Bench) Transfer Volatiles (Hood/Syringe) Setup->ReagentPrep Reaction Reaction: Stir at Temp Monitor (TLC/LCMS) ReagentPrep->Reaction Quench Quench: Add 1M NaOH or Amine Stir 30 mins Reaction->Quench Complete Verify Verification: 19F NMR (Check for S-F bond loss) Quench->Verify Verify->Quench F- signal persists Disposal Disposal: Adjust pH -> Halogenated Waste Verify->Disposal No F- signal

Figure 2: End-to-end workflow for handling volatile sulfonyl fluorides from setup to disposal.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction." Technical Article. Link

  • National Institutes of Health (NIH). "Methanesulfonyl fluoride (MSF): a double-blind, placebo-controlled study of safety...". PubMed. Link

  • Combi-Blocks. "Safety Data Sheet: Ethenesulfonyl fluoride." Link

  • Duke University OESO. "Chemical Safety Guidelines - PMSF and HF Releasers." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 2-Hydroxypropane-1-sulfonyl Fluoride in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Hydroxypropane-1-sulfonyl fluoride. This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate the challenges of hydrolysis and ensure the integrity of your experiments. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to support your research.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using 2-Hydroxypropane-1-sulfonyl fluoride. Could hydrolysis be the culprit?

A: Yes, inconsistent results are a classic sign of compound degradation, and hydrolysis is a primary concern for sulfonyl fluorides in aqueous environments.[1][2] The sulfonyl fluoride moiety, while more stable than other sulfonyl halides, is still susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid and hydrofluoric acid.[3] This degradation can alter the concentration of your active compound over the course of an experiment, leading to poor reproducibility.

The rate of hydrolysis is significantly influenced by the pH of your buffer. Generally, the stability of sulfonyl fluorides decreases as the pH increases.[4] Therefore, if your experiments are conducted over long periods or at neutral to alkaline pH, hydrolysis is a very likely cause of inconsistency.

Q2: What is the underlying mechanism of 2-Hydroxypropane-1-sulfonyl fluoride hydrolysis, and how does pH affect it?

A: The hydrolysis of 2-Hydroxypropane-1-sulfonyl fluoride proceeds via a nucleophilic substitution reaction at the electrophilic sulfur atom. In aqueous buffers, water molecules or hydroxide ions act as nucleophiles, attacking the sulfur atom and displacing the fluoride ion.

The pH of the buffer plays a critical role in the rate of this reaction. Under alkaline conditions (higher pH), the concentration of the more potent nucleophile, the hydroxide ion (OH⁻), is higher. This leads to an accelerated rate of hydrolysis compared to neutral or acidic conditions where the less nucleophilic water molecule is the primary reactant. The pH-rate profile for the hydrolysis of some sulfonyl fluorides shows a significant increase in the rate constant at higher pH values.[5]

Diagram: pH-Dependent Hydrolysis of 2-Hydroxypropane-1-sulfonyl Fluoride

cluster_neutral Neutral/Acidic pH (Slower) cluster_alkaline Alkaline pH (Faster) Compound 2-Hydroxypropane-1-sulfonyl Fluoride Product1 2-Hydroxypropane-1-sulfonic Acid + HF Compound->Product1  Hydrolysis H2O H₂O (Weak Nucleophile) Compound2 2-Hydroxypropane-1-sulfonyl Fluoride Product2 2-Hydroxypropane-1-sulfonic Acid + F⁻ Compound2->Product2  Hydrolysis OH OH⁻ (Strong Nucleophile)

Caption: Influence of pH on the hydrolysis of 2-Hydroxypropane-1-sulfonyl fluoride.

Q3: I suspect my buffer components are reacting with my compound. Is this possible?

A: Absolutely. While we often focus on hydrolysis (reaction with water), other nucleophiles present in your buffer can also react with the sulfonyl fluoride.[6][7] Common laboratory buffers often contain nucleophilic species that can compete with water and your intended biological target.

For example, buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), or those with carboxylate groups, like acetate, can react with the sulfonyl fluoride moiety.[3] This can lead to the formation of unwanted sulfonamides or other adducts, reducing the effective concentration of your compound and potentially generating confounding artifacts in your assay.

Troubleshooting Guide

Problem: Rapid loss of compound activity in aqueous buffer.
Potential Cause Troubleshooting Steps Scientific Rationale
High pH of the buffer 1. Measure the pH of your buffer before and after the addition of your compound. 2. If possible, perform your experiment at a lower pH (e.g., 6.0-6.5). 3. If the experimental system requires a higher pH, minimize the incubation time of the compound in the buffer.The rate of hydrolysis for sulfonyl fluorides is generally accelerated under alkaline conditions due to the increased concentration of the highly nucleophilic hydroxide ion.[4][5]
Nucleophilic buffer components 1. Review the composition of your buffer. Avoid buffers containing primary or secondary amines (e.g., Tris, glycine) or other strong nucleophiles. 2. Switch to a non-nucleophilic buffer such as HEPES, MES, or phosphate buffers.Buffer components can act as nucleophiles and react with the electrophilic sulfur atom of the sulfonyl fluoride, leading to compound degradation.[6][7]
Elevated temperature 1. If your protocol allows, conduct your experiments at a lower temperature (e.g., 4°C or on ice). 2. Prepare stock solutions and store them at low temperatures (-20°C or -80°C).Chemical reaction rates, including hydrolysis, generally increase with temperature. Lowering the temperature will slow down the degradation process.
Improper stock solution preparation and storage 1. Prepare a concentrated stock solution in a dry, aprotic, and water-miscible organic solvent like DMSO or DMF.[8] 2. Store stock solutions in small aliquots at -20°C or -80°C in desiccated conditions to prevent moisture contamination.[9] 3. Prepare fresh aqueous working solutions immediately before each experiment.Sulfonyl fluorides are generally more stable in anhydrous organic solvents.[9] Preparing a concentrated stock in such a solvent and diluting it into the aqueous buffer just before use minimizes its exposure time to water.
Experimental Protocol: Buffer Selection for Enhanced Stability

This protocol outlines a method to empirically determine the optimal buffer system for your experiments involving 2-Hydroxypropane-1-sulfonyl fluoride.

Objective: To identify a buffer system that minimizes the hydrolysis of 2-Hydroxypropane-1-sulfonyl fluoride over a typical experimental timeframe.

Materials:

  • 2-Hydroxypropane-1-sulfonyl fluoride

  • Anhydrous DMSO

  • A selection of buffers (e.g., 50 mM Phosphate pH 7.4, 50 mM HEPES pH 7.4, 50 mM Tris pH 7.4)

  • Analytical method for quantifying 2-Hydroxypropane-1-sulfonyl fluoride (e.g., HPLC-MS)

  • Constant temperature incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 2-Hydroxypropane-1-sulfonyl fluoride in anhydrous DMSO.[8]

  • Working Solution Preparation: For each buffer to be tested, dilute the stock solution to a final concentration of 100 µM. Prepare a sufficient volume for time-point analysis.

  • Time-Course Incubation:

    • Immediately after preparation (t=0), take an aliquot from each buffer solution for analysis.

    • Incubate the remaining solutions at your typical experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Analysis: Analyze the concentration of the remaining 2-Hydroxypropane-1-sulfonyl fluoride in each aliquot using a validated analytical method like HPLC-MS.

  • Data Analysis: Plot the concentration of 2-Hydroxypropane-1-sulfonyl fluoride as a function of time for each buffer. Calculate the half-life of the compound in each buffer system.

Expected Outcome: This experiment will provide quantitative data on the stability of your compound in different buffer systems, allowing you to select the one that offers the highest stability for your experiments.

Diagram: Workflow for Buffer Optimization

A Prepare 10 mM Stock in Anhydrous DMSO B Dilute to 100 µM in Test Buffers (Phosphate, HEPES, Tris) A->B C Incubate at Experimental Temperature B->C D Collect Aliquots at Time Points (0, 1, 2, 4, 8, 24h) C->D E Quantify Compound by HPLC-MS D->E F Plot Concentration vs. Time E->F G Calculate Half-Life in Each Buffer F->G H Select Buffer with Longest Half-Life G->H

Caption: A systematic workflow for selecting a stability-enhancing buffer.

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. (n.d.).
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. (n.d.).
  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions - PubMed. (2020, November 18).
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Sigma-Aldrich. (n.d.).
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate. (2025, August 7).
  • Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides | Request PDF. (n.d.).
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH | Organic Letters - ACS Publications. (2011, January 10).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction - Merck. (n.d.).
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols - Benchchem. (n.d.).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (2022, January 19).
  • Hydrolysis of sulfuryl fluoride | Inorganic Chemistry - ACS Publications. (n.d.).
  • Lab Safety Guideline: Phenylmethylsulfonyl Fluoride. (n.d.).
  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry - RSC Publishing. (2023, January 20).
  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry - PubMed. (2024, April 9).
  • NMAM 6012: Sulfuryl Fluoride - CDC. (2016, January 12).
  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).
  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride - Benchchem. (n.d.).
  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry - Macquarie University. (2023, February 6).
  • Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water - PMC. (2018, December 5).
  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024, November 13).
  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI. (2021, July 8).
  • Methodology to Access Sulfonyl Fluorides - Purdue University Graduate School - Figshare. (2023, August 21).
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC. (n.d.).
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). (2024, September 5).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
  • (PDF) Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source - ResearchGate. (n.d.).
  • Possible transition structures for the hydrolysis of 1. - ResearchGate. (n.d.).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate. (n.d.).
  • Can New Remineralizing Agents Serve as Fluoride Alternatives in Caries Prevention? A Scoping Review - MDPI. (2025, July 2).
  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids - PDXScholar. (n.d.).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - The Royal Society of Chemistry. (n.d.).
  • Novel green chemistry: A safe, low-cost, and eco-friendly conversion process for the synthesis of sulfonyl fluorides | ScienceDaily. (2024, September 4).
  • Alternatives to fluoride in the prevention and treatment of dental erosion - PubMed. (n.d.).
  • Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids - ResearchGate. (2022, December 15).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - Semantic Scholar. (2019, May 7).
  • Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning - The Doyle Group. (2018, March 27).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. (2019, May 7).

Sources

Troubleshooting low yields in 2-Hydroxypropane-1-sulfonyl fluoride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-Hydroxypropane-1-sulfonyl Fluoride

Welcome to the technical support center for the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this and analogous syntheses. This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Low Yields

Low yields in the synthesis of 2-Hydroxypropane-1-sulfonyl fluoride can arise from a variety of factors, from the quality of the starting materials to the specifics of the reaction workup. This section addresses the most common issues encountered in the lab.

Q1: My primary issue is the formation of a significant amount of bis-sulfonylated product, 2-(fluorosulfonyloxy)propyl fluorosulfate. How can I improve selectivity for the primary hydroxyl group?

A1: This is a classic selectivity challenge when working with diols. The primary hydroxyl group is generally more sterically accessible and therefore reacts faster than the secondary hydroxyl. However, under forcing conditions or with extended reaction times, the less reactive secondary alcohol can also be functionalized.

Root Causes & Solutions:

  • Stoichiometry and Reagent Addition: Over-sulfonylation is often a result of using an excess of the sulfonylating agent.

    • Actionable Advice: Use no more than 1.0 equivalent of your sulfonylating agent (e.g., sulfuryl fluoride or a precursor). A slight excess of the diol (1.1-1.2 equivalents) can favor mono-sulfonylation. Employ slow, dropwise addition of the sulfonylating agent to a cooled solution of the diol and base. This maintains a low instantaneous concentration of the electrophile, enhancing selectivity.

  • Catalytic Approaches for Enhanced Selectivity: Certain catalysts can selectively activate the primary alcohol.

    • Expert Insight: Organotin-catalyzed reactions, such as those using dibutyltin oxide, are known to selectively activate primary alcohols in diols through the formation of a five-membered chelate intermediate.[1] Similarly, diarylborinic acid catalysis has proven effective for the regioselective, high-yield synthesis of monotosylates from diols, a principle that can be extended to fluorosulfonylation.[1][2]

    • Actionable Advice: Consider a catalytic approach. For example, pre-reacting 1,2-propanediol with a catalytic amount of dibutyltin oxide before the addition of the sulfonylating agent can significantly improve selectivity for the primary hydroxyl group.

Table 1: Comparison of Methodologies for Selective Mono-sulfonylation

MethodKey PrincipleAdvantagesPotential IssuesReference
Stoichiometric Control Kinetic preference for the less hindered primary -OH.Simple to implement, avoids metal catalysts.Often yields a mixture of products requiring careful purification.[3][3]
Organotin Catalysis Formation of a tin-chelate that activates the primary -OH.High selectivity for primary alcohols.Requires removal of tin residues, which can be toxic.[1]
Borinic Acid Catalysis Reversible formation of a borinate ester intermediate.High efficiency and operational simplicity.[2]Catalyst may be sensitive to moisture.[2]
Q2: My reaction is messy, showing multiple spots on TLC, and the desired product is a minor component. What are the likely side reactions?

A2: A complex reaction mixture points to a lack of chemoselectivity or the use of inappropriate reagents.

Root Causes & Solutions:

  • Nucleophilic Base: If you are using a nucleophilic base (e.g., an amine that is not sterically hindered), it can compete with the alcohol for the sulfonylating agent, leading to the formation of sulfamides.

    • Actionable Advice: Use a non-nucleophilic, sterically hindered base. Triethylamine (TEA) is a common choice, but for sensitive substrates, a bulkier base like diisopropylethylamine (DIPEA) or a non-nucleophilic organic base like 2,6-lutidine is preferable.[4]

  • Reaction with the Sulfonyl Chloride Precursor: If you are preparing the sulfonyl fluoride from a sulfonyl chloride, the chloride byproduct can act as a nucleophile, leading to the formation of an alkyl chloride.[4]

    • Actionable Advice: Using a sulfonylating agent that does not generate a competitive nucleophile is ideal. If using a sulfonyl chloride, ensure conditions are optimized to favor the reaction with the alcohol. Alternatively, methods that generate the sulfonyl fluoride directly, for instance from sulfonic acids or via electrochemical methods, can circumvent this issue.[5][6][7]

Q3: I'm recovering a large amount of unreacted 1,2-propanediol. How can I drive the reaction to completion without promoting side reactions?

A3: Incomplete conversion with starting material recovery suggests an issue with activation or reactivity.

Root Causes & Solutions:

  • Insufficient Activation of the Alcohol: The alcohol must be deprotonated to an alkoxide to become a sufficiently potent nucleophile.

    • Actionable Advice: Ensure you are using at least one equivalent of a suitable base. The pKa of the base's conjugate acid should be higher than the pKa of the alcohol. For alcohols, a base like triethylamine (pKa of conjugate acid ~10.7) is generally sufficient.

  • Low Reactivity of Sulfonylating Agent: While sulfonyl fluorides are prized for their stability, this also means they can be less reactive than their sulfonyl chloride counterparts.[8][9][10]

    • Actionable Advice: If using a less reactive agent like sulfuryl fluoride (SO2F2), the reaction may require a more potent nucleophile or a catalyst. Consider using a stronger base to fully deprotonate the alcohol, or explore catalytic methods as mentioned in A1. Alternatively, a two-step procedure involving the more reactive sulfonyl chloride followed by a halide exchange with a fluoride source like KF can be effective.[11]

  • Temperature and Reaction Time: The reaction may simply be too slow at the current temperature.

    • Actionable Advice: While starting at a low temperature (e.g., 0 °C) is crucial for selectivity, you may need to slowly warm the reaction to room temperature and monitor its progress by TLC or LCMS over several hours. Avoid high temperatures, which can lead to decomposition and side products.

Frequently Asked Questions (FAQs)

Q: What is the best way to synthesize the sulfonyl fluoride electrophile itself?

A: There are numerous modern methods for synthesizing sulfonyl fluorides, moving beyond the classical use of hazardous reagents.[8][12]

  • From Sulfonyl Chlorides: The most traditional method is a halogen exchange reaction, treating a sulfonyl chloride with a fluoride source like KF, often with a phase-transfer catalyst like 18-crown-6 to enhance fluoride solubility and reactivity.[8][11]

  • From Sulfonic Acids/Sulfonates: A one-pot, two-step procedure using cyanuric chloride to form the sulfonyl chloride in situ, followed by the addition of KHF2, is a robust method that avoids handling unstable sulfonyl chlorides.[13]

  • From Thiols/Disulfides: Electrochemical methods offer a green and efficient route, using thiols or disulfides as starting materials and KF as an inexpensive fluoride source without the need for external oxidants.[6][7]

  • Using SO2 Surrogates: Palladium-catalyzed reactions of aryl halides with DABSO (a solid SO2 surrogate) followed by fluorination with reagents like Selectfluor provide a versatile route from non-sulfur starting materials.[8]

Q: My product seems to decompose during purification. How can I improve its stability?

A: While sulfonyl fluorides are significantly more stable to hydrolysis than sulfonyl chlorides, they are not completely inert, especially on silica gel which can be slightly acidic.[9][10][14]

  • Workup: When quenching the reaction, use a neutral or slightly acidic aqueous solution (e.g., saturated NH4Cl). Avoid basic washes (like NaHCO3), which can promote hydrolysis of the sulfonyl fluoride.

  • Chromatography: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a non-nucleophilic base. This can be done by flushing the packed column with a solvent system containing a small amount (e.g., 0.5-1%) of triethylamine, followed by re-equilibration with the desired mobile phase. Alternatively, using a less acidic stationary phase like alumina may be beneficial.

  • Storage: Store the purified product under an inert atmosphere (N2 or Ar) at low temperatures to prevent degradation over time.

Q: How can I effectively monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most common method.

  • Staining: The starting diol and the hydroxyl-containing product should be visible with a potassium permanganate (KMnO4) stain. The sulfonyl fluoride product may also be visualized under UV light if it contains an aromatic ring, or with other stains like ceric ammonium molybdate (CAM).

  • Solvent System: Use a moderately polar solvent system, such as a mixture of ethyl acetate and hexanes. The starting diol will be very polar (low Rf), while the mono-sulfonylated product will be less polar (higher Rf). The bis-sulfonylated product will be the least polar of the three (highest Rf).

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-sulfonylation of 1,2-Propanediol

This protocol is a representative example and may require optimization.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,2-propanediol (1.2 equivalents) and anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).

  • In a separate flask, prepare a solution of methanesulfonyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the methanesulfonyl chloride solution dropwise to the stirred diol solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

  • Monitor the reaction by TLC until the starting diol is consumed or the reaction stalls.

  • Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • The crude product can then be taken to the next step (fluoride exchange) or purified by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram outlines a decision-making process for troubleshooting low yields in the synthesis.

TroubleshootingWorkflow start Low Yield Observed tlc_analysis Analyze Crude Mixture (TLC/LCMS) start->tlc_analysis unreacted_sm Main Spot: Unreacted Starting Material? tlc_analysis->unreacted_sm bis_product Main Spot: Bis-sulfonylated Product? unreacted_sm->bis_product No activation_issue Cause: Insufficient Activation / Low Reactivity Solution: - Check base stoichiometry & pKa - Increase reaction time/temp cautiously - Use a more reactive sulfonylating agent unreacted_sm->activation_issue Yes messy_tlc Multiple Unidentified Spots? bis_product->messy_tlc No selectivity_issue Cause: Poor Selectivity Solution: - Use 1.0 eq. of sulfonylating agent - Slow addition at low temperature - Consider catalytic methods (Organotin/Borinic Acid) bis_product->selectivity_issue Yes side_reactions Cause: Competing Side Reactions Solution: - Use non-nucleophilic, hindered base - Ensure anhydrous conditions - Check for reagent compatibility messy_tlc->side_reactions Yes

Caption: A decision tree for diagnosing the cause of low yields.

Reaction Mechanism Highlighting Selectivity Issues

This diagram illustrates the desired reaction pathway versus the common side reaction of over-sulfonylation.

ReactionMechanism diol 1,2-Propanediol desired_product Desired Product (2-Hydroxypropane-1-sulfonyl fluoride) diol->desired_product 1. Base 2. R-SO2F (1 eq) (Primary -OH reacts) sulfonyl_F R-SO2F side_product Side Product (Bis-sulfonylated) desired_product->side_product Excess R-SO2F (Secondary -OH reacts)

Caption: Reaction pathways for mono- vs. bis-sulfonylation.

References

  • Zhong, T., Chen, Z., Yi, J., Lu, G., & Weng, J. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2716-2726.
  • Martinelli, M. J., et al. (2001). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols. U.S.
  • Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260–8267. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Wang, Y., et al. (2024). Sequential Regiodivergent Polyol Sulfonylation and Functionalization Enable Precise Engineering of Carbohydrates. Angewandte Chemie International Edition. [Link]

  • Kim, J., & Lee, J. (2025). Recent Progress in Selective Functionalization of Diols via Organocatalysis. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Taylor & Francis Online. (n.d.). Sulfuryl fluoride – Knowledge and References. [Link]

  • Willis, M. C. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Chemical Science, 12(1), 73-83. [Link]

  • Fernandez, I. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Cornella, J., et al. (2020). Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry, 2020(10), 1335-1339. [Link]

  • Sharpless, K. B., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystal Growth & Design, 22(12), 7244–7251. [Link]

  • Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Ball Lab. [Link]

  • Dong, J., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(6), 1145-1162. [Link]

  • Various Authors. (n.d.). One-pot synthesis of sulfonyl fluoride 2a from thiols or disulfides in several solvents. [Link]

  • Liao, L. L., et al. (2024). Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination Pathway. Organic Letters. [Link]

  • Nenajdenko, V. G., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • Organic Chemistry Data. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

  • Resnick, P. R. (1974). Purification of perfluorosulfonyl fluoride perfluorovinyl ethers by thermal decomposition of unstable isomers. U.S.
  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848–11853. [Link]

  • Qin, H. L., & Sun, Z. H. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Green Chemistry, 21(10), 2635-2639. [Link]

  • Huang, S., et al. (2023). Electroreductive hydroxy fluorosulfonylation of alkenes. Nature Communications, 14(1), 8123. [Link]

  • Organic Chemistry Tutor. (2020, May 29). 02.11 Formation of Sulfonate Esters from Alcohols [Video]. YouTube. [Link]

  • van der Pijl, F., et al. (2025). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-Fluoride Hubs and Their Reactivity. Synthesis, 57(01), 1-15. [Link]

  • Fu, J., et al. (2019). A rapid access to aliphatic sulfonyl fluorides. Nature Communications, 10(1), 3707. [Link]

  • Noël, T., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(30), 11848-11853. [Link]

  • Dong, J., et al. (2016). A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. Angewandte Chemie International Edition, 55(42), 13133-13137. [Link]

  • Aptula, A. O., et al. (2023). Electrophilic Reactivity of Sulfated Alcohols in the Context of Skin Sensitization. Chemical Research in Toxicology, 36(12), 1935–1942. [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. [Link]

Sources

Purification methods for removing impurities from 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxypropane-1-sulfonyl fluoride

Welcome to the dedicated technical support guide for the purification of 2-Hydroxypropane-1-sulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and similar aliphatic sulfonyl fluorides. The unique bifunctional nature of this molecule—containing both a reactive electrophilic sulfonyl fluoride and a nucleophilic hydroxyl group—presents specific challenges and opportunities in its purification. This guide provides in-depth, field-proven answers and protocols to help you navigate these challenges and achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of 2-Hydroxypropane-1-sulfonyl fluoride.

Q1: What are the most common impurities I should expect in my crude 2-Hydroxypropane-1-sulfonyl fluoride?

Answer: Understanding potential impurities is the first step to designing an effective purification strategy. The impurity profile is highly dependent on the synthetic route employed.

  • Hydrolysis Product (2-Hydroxypropane-1-sulfonic acid): The sulfonyl fluoride group, while more stable than the corresponding chloride, is susceptible to hydrolysis, especially in the presence of water at non-neutral pH or elevated temperatures.[1][2] This forms the highly polar and non-volatile sulfonic acid.

  • Unreacted Starting Materials: If synthesizing from 2-hydroxypropane-1-sulfonyl chloride, residual chloride may be present. Syntheses starting from sulfonates or sulfonic acids may contain these precursors.[3][4]

  • Salts: Inorganic fluoride salts (e.g., KF, KHF₂) used in the synthesis are common impurities.[5][6] Similarly, salts generated during workup (e.g., sodium sulfate, magnesium sulfate) can carry through.

  • Intermolecular Side-Products: The presence of both a nucleophilic hydroxyl group and an electrophilic sulfonyl fluoride group on the same molecule can lead to the formation of a dimeric sulfonate ester. This is particularly a risk if the reaction mixture is heated or exposed to basic conditions during workup.

  • Solvent Residues: Residual high-boiling point solvents used in the reaction or workup (e.g., DMF, DMSO, acetonitrile) are common.

Q2: My crude product is a persistent oil and fails to crystallize. What techniques can I use to induce solidification?

Answer: Many aliphatic sulfonyl fluorides can be challenging to crystallize, often appearing as oils or low-melting point solids, especially when impure.

The principle behind crystallization is to create a supersaturated solution from which the desired compound precipitates in an ordered crystalline lattice, leaving impurities behind in the solvent.

Troubleshooting Steps:

  • Purity Check: First, assess the purity of the oil by ¹H and ¹⁹F NMR. If the product is less than ~90% pure, a preliminary purification by column chromatography may be necessary before attempting crystallization.

  • Solvent System Screening:

    • Start with a single solvent system. Add a small amount of a solvent in which your compound is sparingly soluble at room temperature (e.g., hexane, diethyl ether, or a mixture).

    • If that fails, try a binary solvent system. Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethyl acetate, dichloromethane). Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexanes, pentane) dropwise until persistent cloudiness is observed.

  • Physical Induction:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solvent-air interface. The microscopic imperfections in the glass can serve as nucleation sites.

    • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution.

  • Temperature Control: Slowly cool the solution. Start by refrigerating (4 °C), and if no crystals form after several hours, move to a freezer (-20 °C). Avoid crash-cooling, as this leads to the formation of amorphous solids or oils.

Q3: I am observing significant product loss and streaking on my silica gel column. What is causing this and how can I fix it?

Answer: This is a classic issue when purifying compounds with sensitive functional groups on standard silica gel. There are two primary causes:

  • On-Column Hydrolysis: Standard silica gel is acidic (pKa ≈ 4-5) and contains surface-bound water. This acidic environment can catalyze the hydrolysis of the sulfonyl fluoride to the sulfonic acid. The resulting sulfonic acid is extremely polar and will streak or remain irreversibly bound to the silica at the origin.

  • Strong Adsorption: The polar hydroxyl group can lead to strong hydrogen bonding with the silica surface, causing significant band broadening (tailing) and, in some cases, irreversible adsorption.

Solutions:

  • Deactivate the Silica: Before running your column, flush it with your starting eluent containing 0.5-1% (v/v) of a volatile base like triethylamine (NEt₃). This neutralizes the acidic sites on the silica surface, dramatically reducing the risk of hydrolysis.[7][8]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) flash chromatography using water/acetonitrile or water/methanol gradients can be an excellent alternative. The non-polar stationary phase eliminates issues with acidic hydrolysis.

Q4: My product appears to decompose during vacuum distillation. How can I purify it thermally?

Answer: While sulfonyl fluorides are generally considered thermally stable, decomposition during distillation usually points to either excessive temperature or the presence of catalytic impurities (like residual acid or base).[9]

Causality and Mitigation:

  • Minimize Residence Time: The longer the compound is exposed to heat, the greater the chance of decomposition. Use a short-path distillation apparatus (like a Kugelrohr) to minimize the distance the vapor travels and reduce the required temperature.

  • Achieve a Higher Vacuum: A better vacuum (lower pressure) will lower the boiling point of your compound. Ensure your vacuum pump is in good working order and all joints in your distillation setup are perfectly sealed.

  • Ensure an Anhydrous System: Any residual water can lead to hydrolysis at elevated temperatures. Ensure your crude product is thoroughly dried (e.g., azeotroped with toluene) and the distillation apparatus is oven- or flame-dried before use.

  • Fractional Distillation: If you are trying to separate closely boiling impurities, a fractional distillation with a Vigreux or packed column may be necessary. However, for thermolabile compounds, this increases residence time. It is often better to remove non-volatile impurities via a preliminary filtration or short-path distillation first.[10]

Troubleshooting Guide: Common Scenarios

This section provides logical workflows to diagnose and solve specific experimental problems.

Scenario 1: Low Purity (<95%) After Flash Column Chromatography

If your post-column material is still impure, follow this diagnostic workflow.

G Troubleshooting: Post-Chromatography Impurity cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Impure Product Detected (NMR, LC-MS) check_nmr Analyze ¹H and ¹⁹F NMR Spectra start->check_nmr is_sm Is impurity the starting material? check_nmr->is_sm is_hydrolysis Is impurity the hydrolysis product? is_sm->is_hydrolysis No sol_sm Solution: Re-run column with a shallower gradient or different solvent system. is_sm->sol_sm Yes is_unknown Is it a new, unknown species? is_hydrolysis->is_unknown No sol_hydrolysis Solution: Column was acidic. Re-purify using silica treated with 1% NEt₃ or switch to alumina. is_hydrolysis->sol_hydrolysis Yes sol_unknown Solution: On-column decomposition. Consider a non-chromatographic method (distillation, recrystallization). is_unknown->sol_unknown Yes

Caption: Logic diagram for troubleshooting impure chromatography fractions.

Purification Protocols

These are generalized protocols. You may need to adjust solvent systems and conditions based on the specific properties of your crude material.

Protocol 1: Purification by Deactivated Silica Gel Flash Chromatography

This protocol is designed to minimize degradation of the acid-sensitive sulfonyl fluoride group.

Materials:

  • Crude 2-Hydroxypropane-1-sulfonyl fluoride

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Solvents (e.g., Hexanes, Ethyl Acetate - HPLC grade)

  • Flash chromatography system or glass column

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.2-0.3. A common starting point is 30-50% Ethyl Acetate in Hexanes.

  • Prepare Deactivated Eluent: To your chosen solvent mixture, add triethylamine to a final concentration of 0.5-1% (v/v). For example, to 1 L of 40% EtOAc/Hexanes, add 5-10 mL of NEt₃.

  • Pack the Column:

    • Wet packing (recommended): Prepare a slurry of silica gel in the deactivated eluent and pour it into the column.

    • Allow the silica to settle, then drain the excess solvent to the top of the silica bed.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane or your eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the column.

  • Elute the Column: Run the column with the deactivated eluent, collecting fractions. Monitor the elution using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

  • Final Analysis: Confirm the purity of the final product by ¹H NMR, ¹⁹F NMR, and LC-MS.

Protocol 2: Purification by Recrystallization

This is the preferred method for obtaining highly pure, crystalline material if the compound is a solid.

Procedure:

  • Solvent Selection: The goal is to find a solvent (or solvent pair) where the compound is soluble when hot but poorly soluble when cold.

    • Test small aliquots of your crude material in various solvents (e.g., diethyl ether, ethyl acetate, toluene, hexanes/EtOAc mixtures).

  • Dissolution: Place the crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent to dissolve the compound completely at reflux temperature. Use a stir bar for even heating and dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities (like salts or dust), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in a refrigerator or freezer to maximize crystal formation.

    • Binary Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid. Add a few drops of the "good" solvent to redissolve the precipitate, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Data Summary Tables

Table 1: Comparison of Primary Purification Methods
MethodAdvantagesDisadvantagesBest For...
Vacuum Distillation - Excellent for removing non-volatile impurities (salts, baseline material).[10]- Scalable.- Risk of thermal decomposition.[9]- Not effective for separating compounds with similar boiling points.Removing salts and polymeric material from thermally stable, lower-boiling point compounds.
Flash Chromatography - High resolving power for complex mixtures.- Applicable to a wide range of compounds.- Risk of on-column decomposition.[1][2]- Can be solvent and time-intensive.- Scaling up can be challenging.Crude mixtures containing multiple byproducts with different polarities.
Recrystallization - Can yield very high purity material.- Cost-effective and scalable.- Requires the compound to be a solid.- Can have lower initial yields.- Not effective if impurities co-crystallize.Final polishing step for solid compounds that are >90% pure.
Aqueous Wash - Simple, fast, and effective for removing water-soluble impurities.- Only removes polar/ionic impurities.- Can lead to hydrolysis if not done quickly and at a neutral pH.Initial workup step to remove salts and the sulfonic acid hydrolysis product.
Table 2: Typical Analytical Signatures
Species¹H NMR Signal¹⁹F NMR SignalKey Differentiator
2-Hydroxypropane-1-sulfonyl fluoride Complex aliphatic signals + broad -OH singletSinglet or triplet (depending on coupling to adjacent CH₂)Presence of both -OH and -SO₂F signals.
2-Hydroxypropane-1-sulfonic acid Similar aliphatic signals + very broad -OH/-SO₃H singletNo signal Absence of a ¹⁹F NMR signal.
Dimeric Sulfonate Ester More complex aliphatic region, loss of -OH signalSinglet or triplet from the remaining -SO₂F groupChange in integration and loss of the hydroxyl proton signal.

Purification Workflow Overview

The following diagram outlines a general strategy for purifying crude 2-Hydroxypropane-1-sulfonyl fluoride, moving from initial workup to final high-purity product.

G General Purification Workflow cluster_purification Primary Purification Options crude Crude Reaction Mixture wash Aqueous Wash (Neutral pH, e.g., Brine) crude->wash extract Extract with Organic Solvent (e.g., EtOAc, DCM) wash->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in Vacuo dry->concentrate crude_product Crude, Dry Product concentrate->crude_product distill Vacuum Distillation crude_product->distill If liquid & thermally stable chrom Column Chromatography (Deactivated Silica) crude_product->chrom If complex mixture recryst Recrystallization crude_product->recryst If solid pure_product Pure Product distill->pure_product chrom->pure_product recryst->pure_product analysis Final Analysis (NMR, LC-MS, etc.) pure_product->analysis

Sources

Technical Support Center: Managing Hydroxyl Side Reactions in Sulfonyl Fluoride Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the SuFEx (Sulfur Fluoride Exchange) Troubleshooting Hub. Sulfonyl fluorides (SFs) are privileged electrophiles in chemical biology and materials science due to the unique stability-reactivity profile of the S(VI)-F bond. However, the ubiquitous presence of hydroxyl (-OH) groups—whether as water in the solvent, aliphatic alcohols in off-target biological residues, or unprotected moieties on the reagent itself—can lead to detrimental side reactions.

This guide provides mechanistic insights and validated protocols to help you suppress hydrolysis, prevent off-target aliphatic sulfonylation, and manage intramolecular self-reactivity.

Part 1: Diagnostic Overview & Pathway Analysis

To effectively troubleshoot, we must first understand the divergent pathways a sulfonyl fluoride can take when exposed to different hydroxyl sources. The diagram below illustrates the causality between your choice of reaction conditions and the resulting chemical fate of the S(VI)-F bond.

G SF Sulfonyl Fluoride (R-SO2F) Phenol Target Nucleophile (Phenol/Amine) SF->Phenol Controlled Catalyst (e.g., DBU, BTMG) Water Water / Hydroxide (Hydrolysis) SF->Water Aqueous Base / Prolonged Exposure Aliphatic Aliphatic Alcohol (Off-Target -OH) SF->Aliphatic Naked Fluoride (e.g., TBAF) Product Desired SuFEx Product Phenol->Product Sulfonic Sulfonic Acid (Degradation) Water->Sulfonic SideProd Alkyl Sulfonate (Side Product) Aliphatic->SideProd

Divergent reaction pathways of sulfonyl fluorides in the presence of various hydroxyl sources.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my sulfonyl fluoride reagent degrading into sulfonic acid during storage or reaction?

The Causality: While sulfonyl fluorides are exceptionally resistant to hydrolysis compared to their sulfonyl chloride counterparts, the S(VI)-F bond is not entirely immune to water. Under strongly basic aqueous conditions or during anodic oxidation processes, water acts as a nucleophilic hydroxyl source. The hydroxide ion attacks the hexavalent sulfur, displacing the fluoride leaving group and yielding a sulfonic acid byproduct[1]. The Solution:

  • Storage: Store SF reagents in anhydrous environments (e.g., desiccators or under inert argon).

  • Reaction: If conducting "on-water" SuFEx, strictly avoid strong hydroxide bases. Instead, rely on biphasic systems or mild organic bases that do not increase the hydroxide concentration in the aqueous layer.

Q2: How do I prevent off-target sulfonylation of aliphatic alcohols during SuFEx reactions?

The Causality: SuFEx is inherently selective for phenols over aliphatic alcohols. However, aggressive catalysts can override this chemoselectivity. For example, using Tetrabutylammonium fluoride (TBAF) to drive the reaction rapidly produces a high concentration of freely diffusing alkoxide species. These highly reactive, unconstrained nucleophiles will indiscriminately attack both the sulfonyl fluoride and already-formed sulfonate esters, leading to secondary substitution events and cross-linking[2]. The Solution: Switch to a temporally controlled, stepwise catalyst like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). DBU activates the reaction by forming a transient sulfonyl–DBU intermediate. This mechanism generates the phenoxide nucleophile in close spatial proximity to the electrophile, enforcing a highly selective reaction that ignores off-target aliphatic hydroxyls[2].

Q3: My sulfonyl fluoride reagent contains an unprotected aliphatic hydroxyl group. How do I prevent intramolecular self-reactivity?

The Causality: An SF reagent bearing a free aliphatic -OH is prone to intramolecular cyclization or self-polymerization when exposed to basic SuFEx conditions, as the internal hydroxyl acts as a competing nucleophile. The Solution:

  • In Situ Protection: Utilize Hexamethyldisilazane (HMDS) as an additive. HMDS temporarily silylates the aliphatic hydroxyl, masking its reactivity while simultaneously scavenging generated HF[3].

  • Switchable Linkers: Design the reagent using intramolecular non-covalent interactions (e.g., chalcogen bonding). By placing a divalent chalcogen (S, Se) near the SF group, the S(VI)-F bond remains "switched off" and inert to the internal hydroxyl until a specific secondary trigger activates the hub[4].

Part 3: Catalyst Selection Matrix

To summarize the quantitative and qualitative data regarding catalyst choice and hydroxyl side-reaction prevalence, consult the matrix below.

Table 1: Impact of Catalyst Selection on SuFEx Efficiency and Hydroxyl Side Reactions

Catalyst SystemMechanism of ActivationChemoselectivity (Phenol vs. Aliphatic OH)Side Reaction PrevalenceOptimal Use Case
TBAF Generates "naked" fluoride; produces freely diffusing alkoxides[2].Poor. Indiscriminate attack by alkoxides.High (Cross-linking, etherification).Deprotection-driven SuFEx where no competing aliphatic -OH exists.
DBU Stepwise pathway via activated sulfonyl-DBU intermediate[2].Excellent. Localized phenoxide generation.Low.Standard SuFEx with complex molecules containing off-target -OH.
BTMG + HMDS BTMG acts as a strong, non-nucleophilic base; HMDS masks -OH and scavenges HF[3].Exceptional. HMDS protects aliphatic alcohols in situ.Very Low.Accelerated SuFEx Click Chemistry (ASCC) requiring high yields in <10 mins.

Part 4: Validated Experimental Workflow

Protocol: Accelerated SuFEx Click Chemistry (ASCC) Suppressing Hydroxyl Side Reactions

This self-validating methodology utilizes the BTMG-HMDS system to achieve rapid S-O bond formation while actively suppressing hydrolysis and aliphatic hydroxyl interference[3].

Step 1: Reagent Preparation In an oven-dried, 5 mL reaction vial equipped with a magnetic stir bar, add the aromatic sulfonyl fluoride (0.1 mmol, 1.0 equiv) and the target phenolic nucleophile (0.1 mmol, 1.0 equiv). Causality: Ensuring anhydrous starting conditions prevents premature baseline hydrolysis of the SF reagent to sulfonic acid.

Step 2: Solvent and Additive Introduction Purge the vial with Nitrogen/Argon. Inject 1.0 mL of anhydrous acetonitrile (MeCN). Immediately add Hexamethyldisilazane (HMDS) (0.1 mmol, 1.0 equiv). Causality: HMDS acts as a dual-purpose reagent. It transiently silylates any competing aliphatic hydroxyls in the system and acts as a thermodynamic sink for the HF byproduct, driving the reaction forward without requiring excess base.

Step 3: Catalytic Activation Inject 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG) (1.0 to 5.0 mol%). Stir the mixture at room temperature. Causality: BTMG is a strong, non-nucleophilic base that rapidly deprotonates the target phenol without engaging in nucleophilic attack on the S(VI) center itself.

Step 4: Self-Validating Reaction Monitoring Stir for 5 to 10 minutes. Extract a 10 µL aliquot and analyze via


F NMR.
Validation Check: The reaction is complete when the characteristic S-F signal (typically between +30 ppm and +60 ppm, depending on the aryl scaffold) completely disappears. If a signal at ~ -120 ppm appears, it indicates free fluoride, confirming successful exchange. The absence of LC-MS peaks corresponding to sulfonic acid mass (M - 18 + 17) validates that hydrolysis was successfully suppressed.

Step 5: Quenching and Purification Transfer the mixture to a round-bottom flask and evaporate the volatile components (MeCN, BTMG, and TMS-byproducts) under reduced pressure. Pass the crude residue through a short pad of silica gel (eluting with EtOAc/Hexanes) to isolate the pure sulfonate ester.

References

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. acs.org.
  • SuFEx Chemistry Enables Sustainable Side-Chain Modification of Renewable Phenylpropanoid Polymers | Macromolecules - ACS Public
  • Switchable SuFEx linker chemistry for efficient coupling of alcohols, thiols, and selenols with O-/N-nucleophiles - ChemRxiv. chemrxiv.org.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC - NIH. nih.gov.

Sources

Minimizing fluoride ion leaching during 2-Hydroxypropane-1-sulfonyl fluoride application

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) Application

Welcome to the technical support center for 2-Hydroxypropane-1-sulfonyl fluoride (HPSF). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing fluoride ion leaching during the application of HPSF. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Introduction: The Challenge of Fluoride Ion Leaching

2-Hydroxypropane-1-sulfonyl fluoride is a valuable tool in chemical biology and drug discovery, often utilized as a covalent probe for activity-based protein profiling (ABPP).[1] The sulfonyl fluoride moiety is prized for its unique balance of stability and reactivity, enabling it to form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, and lysine within protein active sites.[2][3] However, a critical challenge in its application is the potential for hydrolysis of the sulfonyl fluoride group, which leads to the release of free fluoride ions (F⁻) into the experimental system. This phenomenon, known as fluoride ion leaching, can compromise experimental results by altering ionic strength, interfering with downstream analytical techniques, and potentially causing off-target effects. Understanding and mitigating this process is paramount for generating reliable and reproducible data.

The stability of the S-F bond in sulfonyl fluorides is significantly greater than that of the S-Cl bond in analogous sulfonyl chlorides, making them more resistant to hydrolysis and thermolysis.[4][5] Nevertheless, the sulfonyl fluoride group is still susceptible to nucleophilic attack by water, particularly under non-optimal pH and temperature conditions.[6] This guide provides a comprehensive framework for minimizing fluoride ion leaching through careful control of experimental parameters.

Troubleshooting Guide: Minimizing Fluoride Ion Leaching from HPSF

This section addresses common issues encountered during HPSF application in a question-and-answer format, providing explanations and actionable solutions.

Question 1: I'm observing a gradual loss of HPSF activity in my aqueous buffer over the course of my experiment. What is the likely cause and how can I prevent it?

Answer: A gradual loss of activity is a classic indicator of HPSF hydrolysis. The stability of sulfonyl fluorides in aqueous solutions is highly pH-dependent.[6]

  • Causality: In aqueous solutions, the electrophilic sulfur atom of the sulfonyl fluoride group can be attacked by water molecules, leading to hydrolysis. This process is accelerated under alkaline conditions (pH > 8.0), resulting in the cleavage of the S-F bond and the release of a fluoride ion. For the related compound Phenylmethylsulfonyl fluoride (PMSF), the half-life at 25°C decreases from approximately 110 minutes at pH 7.0 to just 35 minutes at pH 8.0.[6]

  • Solution:

    • pH Optimization: Maintain your experimental buffer at a neutral or slightly acidic pH (6.5-7.5) to maximize the stability of HPSF.

    • Fresh Solutions: Always prepare fresh aqueous working solutions of HPSF immediately before each experiment. Avoid storing HPSF in aqueous buffers for extended periods.

    • Staged Addition: If your protocol allows, add the HPSF to your experimental system at the last possible moment to minimize its exposure time to the aqueous environment before it can react with its intended target.

Question 2: My experimental results are inconsistent, and I suspect incomplete dissolution of HPSF. How can I ensure my HPSF is fully dissolved and stable in the stock solution?

Answer: Incomplete dissolution can lead to variable effective concentrations of HPSF in your experiments. Proper preparation of a stable stock solution is critical.

  • Causality: Sulfonyl fluorides often have limited solubility in purely aqueous buffers.[6] Adding the solid compound directly to an aqueous solution can result in the formation of micro-precipitates that are not readily visible. Furthermore, sulfonyl fluorides are unstable in some organic solvents like dimethylsulfoxide (DMSO) and should not be stored in them.[7]

  • Solution:

    • Anhydrous Organic Solvents: Prepare a concentrated stock solution of HPSF in a dry, water-miscible organic solvent such as ethanol, methanol, or isopropanol.[6]

    • Vigorous Mixing: When preparing your aqueous working solution, add the organic stock solution to your buffer with vigorous vortexing or stirring to ensure rapid and uniform dispersion.

    • Visual Inspection: Before use, always visually inspect your solutions for any signs of precipitation. If cloudiness is observed, sonication of the stock solution may aid in complete dissolution.[6]

    • Proper Storage: Store your anhydrous stock solution at the recommended temperature (typically -20°C) and protect it from moisture to prevent degradation.[6]

Question 3: I am detecting a high background of free fluoride ions in my control experiments lacking my protein of interest. What are the potential sources and how can I minimize this background?

Answer: A high fluoride background in control experiments points to HPSF instability under your specific experimental conditions.

  • Causality: Several factors can contribute to the premature breakdown of HPSF:

    • Buffer Composition: Certain buffer components can act as nucleophiles and accelerate the hydrolysis of HPSF.

    • Temperature: Elevated temperatures can increase the rate of hydrolysis.

    • Contaminants: Trace amounts of nucleophilic contaminants in your reagents can also contribute to HPSF degradation.

  • Solution:

    • Buffer Screening: If possible, screen different buffer systems to identify one that is most compatible with HPSF. Avoid buffers with primary or secondary amine groups (e.g., Tris) if possible, as these can react with sulfonyl fluorides.[8] Phosphate or HEPES buffers are often suitable alternatives.

    • Temperature Control: Conduct your experiments at the lowest temperature compatible with your biological system to slow the rate of hydrolysis.

    • High-Purity Reagents: Use high-purity water and reagents to prepare your buffers to minimize potential contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of fluoride ion leaching from HPSF?

A1: The primary mechanism is hydrolysis, where a water molecule acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride. This leads to the formation of a sulfonic acid and the release of a fluoride ion. The reaction is generally slow at neutral pH but is significantly accelerated under basic conditions.

Q2: How can I accurately measure the concentration of free fluoride ions in my experimental samples?

A2: Several analytical methods are available for quantifying fluoride ions in biological samples.[9] The most common and accessible method is the use of a fluoride ion-selective electrode (ISE).[9][10][11] This potentiometric method offers good sensitivity and is relatively straightforward to implement.[9] Other techniques include spectrophotometric methods and ion chromatography for higher sensitivity and specificity.[12]

Q3: Can the presence of other nucleophiles in my experiment, besides my target protein, contribute to fluoride ion leaching?

A3: Yes. Any nucleophilic species present in your experimental system can potentially react with HPSF, leading to the displacement of the fluoride ion. This includes side chains of non-target proteins (e.g., lysine, histidine, tyrosine), as well as small molecule components of your buffer or media (e.g., thiols, amines).[2] It is crucial to consider the entire composition of your experimental system when troubleshooting unexpected fluoride ion leaching.

Q4: Are there more stable alternatives to HPSF for covalent labeling?

A4: While sulfonyl fluorides offer a good balance of stability and reactivity, other electrophilic "warheads" are used in chemical biology. For instance, fluorosulfates have been reported to have enhanced metabolic stability compared to sulfonyl fluorides. The choice of the covalent probe will depend on the specific application, the target residue, and the desired reactivity profile.

Experimental Protocols

Protocol 1: Preparation of a Stable HPSF Stock Solution
  • Materials:

    • 2-Hydroxypropane-1-sulfonyl fluoride (HPSF)

    • Anhydrous ethanol (or methanol, isopropanol)

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Allow the HPSF vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of HPSF in a clean, dry microcentrifuge tube.

    • Add the appropriate volume of anhydrous ethanol to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain.

    • Store the stock solution at -20°C in a tightly sealed container with desiccant.

Protocol 2: Quantification of Fluoride Ion Leaching using a Fluoride Ion-Selective Electrode (ISE)
  • Materials:

    • Fluoride ISE and a reference electrode

    • pH/ion meter

    • Sodium fluoride (NaF) standard solutions

    • Total Ionic Strength Adjustment Buffer (TISAB)

    • Experimental samples (with and without HPSF)

  • Procedure:

    • Prepare a series of NaF standards of known concentrations.

    • For each standard and sample, mix an equal volume of the solution with TISAB. TISAB is crucial for maintaining a constant ionic strength and decomplexing any fluoride ions that may be bound to interfering cations.

    • Calibrate the fluoride ISE using the prepared NaF standards according to the manufacturer's instructions.

    • Measure the electrode potential of your experimental samples.

    • Determine the fluoride ion concentration in your samples by comparing their potential readings to the calibration curve.

    • To assess HPSF stability, incubate HPSF in your experimental buffer at the relevant temperature and measure the fluoride ion concentration at different time points.

Data Presentation

Table 1: pH-Dependent Stability of a Representative Sulfonyl Fluoride (PMSF) in Aqueous Solution at 25°C

pHHalf-life (minutes)
7.0~110
8.0~35
9.0~10

Data for PMSF is provided as a reference for the structurally similar 2-phenoxyethane-1-sulfonyl fluoride and is indicative of the general behavior of sulfonyl fluorides in aqueous solutions.[6]

Visualizations

HPSF_Hydrolysis HPSF 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) TransitionState Transition State HPSF->TransitionState Nucleophilic Attack H2O Water (H₂O) H2O->TransitionState Products Sulfonic Acid + F⁻ TransitionState->Products Fluoride Leaching

Caption: Mechanism of HPSF hydrolysis leading to fluoride ion leaching.

Troubleshooting_Workflow Start High Fluoride Leaching Detected CheckpH Is buffer pH neutral/acidic (6.5-7.5)? Start->CheckpH AdjustpH Adjust buffer pH CheckpH->AdjustpH No CheckStock Is HPSF stock solution fresh and anhydrous? CheckpH->CheckStock Yes AdjustpH->CheckStock PrepareStock Prepare fresh anhydrous stock solution CheckStock->PrepareStock No CheckTemp Is experiment at lowest possible temperature? CheckStock->CheckTemp Yes PrepareStock->CheckTemp LowerTemp Lower experimental temperature CheckTemp->LowerTemp No CheckBuffer Does buffer contain nucleophiles (e.g., Tris)? CheckTemp->CheckBuffer Yes LowerTemp->CheckBuffer ChangeBuffer Switch to a non-nucleophilic buffer (e.g., HEPES) CheckBuffer->ChangeBuffer Yes Success Minimized Fluoride Leaching CheckBuffer->Success No ChangeBuffer->Success

Caption: Troubleshooting workflow for minimizing HPSF fluoride leaching.

References

  • Evaluation of analytical methods for fluorine in biological and related m
  • Technical Support Center: Overcoming Solubility Challenges with 2-Phenoxyethane-1-sulfonyl Fluoride. Benchchem.
  • ANALYTICAL METHODS.
  • Application Notes and Protocols for Cyclobutylmethanesulfonyl Fluoride in Activity-Based Protein Profiling. Benchchem.
  • Highly Sensitive Methods for Determination of Fluoride in Biological Samples. Request PDF.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry (RSC Publishing).
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Determination of fluoride in biological samples by a nonfusion distillation and ion-selective membrane electrode method.
  • Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Determination of Fluoride in Various Samples Using a Fluoride Selective Electrode.
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling...
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  • Sulfonamide Synthesis via Calcium Triflimide Activ

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Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

Title: 1H and 13C NMR Spectral Analysis of 2-Hydroxypropane-1-sulfonyl Fluoride: A Comparative Guide for SuFEx Hubs

As a Senior Application Scientist in synthetic methodology and chemical biology, I frequently evaluate bifunctional building blocks for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Among aliphatic hubs, 2-Hydroxypropane-1-sulfonyl fluoride stands out as a highly versatile reagent. However, validating its structural integrity prior to downstream conjugation requires a nuanced understanding of its Nuclear Magnetic Resonance (NMR) profile.

This guide objectively compares the analytical performance and stability of 2-Hydroxypropane-1-sulfonyl fluoride against its traditional alternative, 2-Hydroxypropane-1-sulfonyl chloride, providing researchers with the causal reasoning and self-validating protocols necessary for rigorous spectral analysis.

Mechanistic & Structural Profiling: Deconstructing the Spectra

The accurate interpretation of 2-Hydroxypropane-1-sulfonyl fluoride’s NMR spectra relies on understanding two fundamental structural features: the C2 chiral center and the spin-active 19F nucleus.

The 1H NMR Spectrum (Diastereotopic Complexity): The presence of a hydroxyl-bearing chiral center at C2 breaks the local symmetry of the molecule. Consequently, the two protons on the adjacent C1 methylene group (CH2-SO2F) are diastereotopic. They reside in different magnetic environments and do not appear as a simple splitting pattern. Instead, they manifest as a complex ABX spin system. Each C1 proton couples to the other (geminal coupling,


 Hz), to the adjacent C2 methine proton (vicinal coupling, 

), and exhibits long-range heteronuclear coupling to the fluorine atom (

).

The 13C NMR Spectrum (Heteronuclear Splitting): The 13C NMR spectrum provides definitive proof of an intact S-F bond. The C1 carbon, directly bonded to the sulfur atom, experiences a two-bond heteronuclear scalar coupling with the 19F nucleus (


). Because fluorine-19 has a nuclear spin of 

, this coupling splits the C1 carbon resonance into a distinct doublet with a coupling constant typically between 15 and 20 Hz. This splitting is a primary diagnostic feature for aliphatic SuFEx hubs[1].

Objective Comparison: Sulfonyl Fluoride vs. Sulfonyl Chloride

For decades, sulfonyl chlorides were the default electrophiles for sulfonamide synthesis. However, their extreme sensitivity to moisture makes them difficult to handle and analyze. Sulfonyl fluorides, conversely, possess a highly polarized S-F bond with significant covalent character, rendering them resistant to spontaneous hydrolysis while remaining reactive under specific base catalysis (e.g., BTMG or DBU)[2][3].

The table below summarizes the quantitative and qualitative differences in NMR performance and stability between the two analogues.

Table 1: Analytical and Performance Comparison in NMR Workflows

Performance Metric2-Hydroxypropane-1-sulfonyl fluoride2-Hydroxypropane-1-sulfonyl chlorideCausality / Mechanistic Driver
Hydrolytic Stability High (>95% intact after 7 days in D2O)Low (Rapidly hydrolyzes,

hours)
S-F bond resists spontaneous nucleophilic attack due to high thermodynamic stability[2].
1H NMR (C1 Methylene) Complex ABX multiplet +

coupling
Simpler ABX multiplet (No heteronuclear coupling)19F spin (

) introduces additional scalar coupling pathways.
13C NMR (C1 Signal) Doublet (

Hz)
SingletTwo-bond carbon-fluorine scalar coupling through the sulfur atom.
19F NMR Diagnostic Sharp signal (~ +50 ppm)N/ADirect observation of the intact S-F warhead.
SuFEx Reactivity Controlled (Requires BTMG/DBU activation)Uncontrolled (High background reactivity)Base catalysts activate the S-F bond for targeted proximity-enhanced exchange[3][4].

Experimental Protocol: Self-Validating NMR Acquisition

To prevent false positives caused by solvent-induced degradation, every NMR workflow must be a self-validating system. The following protocol ensures high-resolution data acquisition while orthogonally verifying the S-F bond integrity.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15–20 mg of 2-Hydroxypropane-1-sulfonyl fluoride in 0.6 mL of anhydrous CDCl3.

  • Causality: Anhydrous CDCl3 prevents the rapid exchange of the labile -OH proton, allowing its observation as a broad singlet. It also eliminates any risk of background solvolysis, ensuring the S-F bond remains pristine during prolonged 13C acquisitions.

Step 2: 1H NMR Acquisition (Resolving Diastereotopic Protons)

  • Parameters: 400 MHz, 16 scans, relaxation delay (d1) = 1.0 s.

  • Causality: High digital resolution (minimum 64k data points) is required to accurately resolve the complex ABX multiplet of the C1 methylene protons and differentiate the

    
     coupling from standard proton-proton coupling.
    

Step 3: 13C NMR Acquisition (Capturing the


 Doublet) 
  • Parameters: 100 MHz, 512–1024 scans, d1 = 2.0 s, with 1H broad-band decoupling.

  • Causality: The extended d1 ensures complete relaxation of the C1 carbon, which may exhibit a longer

    
     relaxation time due to the adjacent heavy atoms. Sufficient signal-to-noise is critical to differentiate the diagnostic 
    
    
    
    doublet from baseline noise.

Step 4: Orthogonal 19F NMR Validation (The Self-Validating Step)

  • Parameters: 376 MHz, 16 scans, uncalibrated or externally referenced to CFCl3.

  • Causality: Acquiring a 19F spectrum provides orthogonal, definitive confirmation of the S-F warhead. A sharp signal around +50 to +60 ppm proves the presence of the sulfonyl fluoride, distinguishing it from any hydrolyzed sulfonate byproduct that might otherwise complicate the 1H/13C spectra.

Workflow Visualization

G Hub 2-Hydroxypropane-1-sulfonyl fluoride (Target SuFEx Hub) QC NMR Structural Validation & Stability Profiling Hub->QC SuFEx SuFEx Click Reaction (BTMG/DBU Catalyzed) Hub->SuFEx Post-Validation H1 1H NMR: Diastereotopic CH2 Multiplet (ABX System) QC->H1 C13 13C NMR: C1-F Coupling Doublet (2J_CF ≈ 18 Hz) QC->C13 F19 19F NMR: Orthogonal S-F Verification (~ +50 ppm) QC->F19 Alt Alternative: Sulfonyl Chloride Analogue Degrade Rapid Hydrolysis in Protic Media Alt->Degrade H2O/D2O Exposure Product Stable Sulfonate/Sulfonamide Conjugate SuFEx->Product

Workflow comparing SuFEx hub NMR validation against sulfonyl chloride degradation.

References

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  • Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry, Proceedings of the National Academy of Sciences (PNAS),[Link]

  • Sulfur fluoride exchange, National Institutes of Health (NIH),[Link]

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A Comparative Guide to the Mass Spectrometry Characterization of 2-Hydroxypropane-1-sulfonyl Fluoride Adducts

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of covalent chemical biology, the precise characterization of protein-small molecule adducts is paramount. The emergence of sulfonyl fluorides (SFs) as "privileged" covalent warheads has expanded the toolkit beyond traditional cysteine-reactive probes, offering the ability to target a wider array of nucleophilic amino acid residues.[1][2] This guide provides an in-depth technical comparison of mass spectrometry (MS) strategies for characterizing protein adducts formed with 2-Hydroxypropane-1-sulfonyl fluoride (HPSF), a representative alkyl sulfonyl fluoride. We will explore the causality behind experimental choices, present detailed protocols, and compare this class of reagents to other common covalent probes.

The Rise of Sulfonyl Fluorides: Beyond Cysteine Targeting

Covalent drug discovery has historically focused on the nucleophilic thiol of cysteine residues. However, the relative scarcity of cysteine in protein binding pockets limits the scope of this approach.[3] Sulfonyl fluorides and related sulfur(VI) fluoride exchange (SuFEx) warheads have gained prominence due to their capacity to form stable covalent bonds with a broader range of amino acids, including tyrosine, lysine, histidine, serine, and threonine.[4] This versatility significantly expands the "druggable" proteome, enabling the development of novel chemical probes and targeted covalent inhibitors.[4][5]

Unlike highly reactive probes that can lead to non-specific labeling, many SFs exhibit a "Goldilocks" reactivity—stable enough to avoid indiscriminate reactions yet reactive enough to label a specific target protein, often enhanced by the proximity effect of a binding pocket.[4][6] The fundamental reaction involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion in a Sulfur(VI)-Fluoride Exchange (SuFEx) reaction.[7]

Core Methodology: A Bottom-Up Proteomics Workflow for HPSF Adduct Characterization

The gold-standard method for identifying and localizing covalent modifications is a bottom-up proteomics workflow utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This approach provides high sensitivity and precise localization of the modification site down to the specific amino acid residue.[10]

The key to this entire process is the detection of a specific mass shift on a peptide. For HPSF, the covalent modification adds a 2-hydroxypropane-1-sulfonyl group to the amino acid residue.

  • Chemical Formula of HPSF: C₃H₈O₃S

  • Chemical Formula of Adducted Moiety (2-Hydroxypropane-1-sulfonyl): C₃H₇O₃S

  • Monoisotopic Mass of Adducted Moiety: 123.0116 Da

This calculated mass is the value that specialized software will search for as a variable modification on all potential target residues.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein Target Protein(s) LabeledProtein Covalently Labeled Protein Protein->LabeledProtein Incubation Probe HPSF Probe Probe->LabeledProtein Trypsin Trypsin Digestion LabeledProtein->Trypsin Peptides Peptide Mixture (Modified & Unmodified) Trypsin->Peptides LC Liquid Chromatography (Peptide Separation) Peptides->LC MS1 MS1 Scan (Measure Peptide m/z) LC->MS1 DDA Data-Dependent Acquisition (DDA) MS1->DDA MS2 MS2 Scan (Fragmentation) (Sequence Peptides) DDA->MS2 Search Database Search Engine (e.g., Mascot, Sequest, MaxQuant) MS2->Search Database Protein Sequence Database Database->Search Results Identified Modified Peptide (Sequence + Site + Mass Shift) Search->Results Variable Modification Search (+123.0116 Da)

Figure 2: Covalent modification of a tyrosine residue by HPSF.

Trustworthiness and Self-Validation

The described bottom-up proteomics workflow contains inherent self-validation steps. The high mass accuracy of modern mass spectrometers (typically <5 ppm) ensures that the observed mass shift of +123.0116 Da is highly specific to the HPSF adduct. Furthermore, the MS/MS fragmentation pattern provides a definitive "fingerprint" of the modified peptide. The presence of a comprehensive series of b- and y-ions that map back to the proposed peptide sequence, with the mass shift localized to a specific residue, provides strong, trustworthy evidence of the covalent modification event. [11]Comparing results to a vehicle-only (e.g., DMSO) control experiment is crucial to rule out background modifications and ensure the observed adduct is a direct result of the HPSF probe.

Conclusion

The characterization of 2-Hydroxypropane-1-sulfonyl fluoride adducts by mass spectrometry is a robust and highly informative process. By leveraging the standard bottom-up proteomics workflow, researchers can achieve precise identification and localization of covalent modifications. The unique reactivity profile of sulfonyl fluorides, targeting a broad array of nucleophilic residues, makes them an invaluable tool for expanding the horizons of chemical biology and covalent drug discovery. [4]This guide provides the foundational knowledge and practical protocols to empower scientists to confidently employ these powerful reagents and interpret the resulting complex datasets, ultimately accelerating the development of novel probes and therapeutics.

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A Comparative Guide to Serine Protease Inhibitors: 2-Hydroxypropane-1-sulfonyl Fluoride vs. Phenylmethylsulfonyl Fluoride (PMSF)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biochemical research and drug development, the inhibition of serine proteases is a critical step in preserving protein integrity during cellular extraction and for the study of specific enzymatic pathways. Phenylmethylsulfonyl fluoride (PMSF) has long been a staple in laboratories for this purpose. However, the emergence of a diverse array of sulfonyl fluorides necessitates a deeper, comparative understanding of their reactivity and suitability for various applications. This guide provides a detailed comparison between the widely-used PMSF and the less characterized 2-Hydroxypropane-1-sulfonyl fluoride, offering insights into their chemical properties, mechanisms of action, and practical considerations for their use.

Introduction to Sulfonyl Fluorides as Serine Protease Inhibitors

Sulfonyl fluorides are a class of chemical compounds that serve as irreversible inhibitors of serine proteases and other serine hydrolases.[1] Their inhibitory action is rooted in the covalent modification of the catalytic serine residue within the enzyme's active site, leading to its inactivation.[1] This targeted and permanent inhibition makes them invaluable tools in proteomics, biochemistry, and drug discovery for studying enzyme function and preventing the degradation of protein samples.[1]

Chemical Properties: A Tale of Two Scaffolds

The fundamental difference between 2-Hydroxypropane-1-sulfonyl fluoride and PMSF lies in their chemical scaffolds: the former is an aliphatic compound, while the latter possesses a benzylic group. This structural divergence has profound implications for their reactivity, stability, and handling.

Property2-Hydroxypropane-1-sulfonyl fluoridePhenylmethylsulfonyl Fluoride (PMSF)
Chemical Formula C₃H₇FO₃SC₇H₇FO₂S[2]
Molecular Weight 142.15 g/mol 174.2 g/mol
Structure AliphaticAromatic (Benzylic)
Appearance Not widely documentedWhite to off-white crystalline solid[3]
Melting Point Not widely documented92-94 °C[3]
Solubility Not widely documentedSparingly soluble in water; soluble in anhydrous ethanol, isopropanol, and DMSO[2][3]

Due to the limited availability of experimental data for 2-Hydroxypropane-1-sulfonyl fluoride, some of its physical properties are not extensively documented in publicly accessible literature.

Mechanism of Action: A Shared Path to Inhibition

Both 2-Hydroxypropane-1-sulfonyl fluoride and PMSF function as mechanism-based inhibitors of serine proteases. The core of their inhibitory action is the electrophilic sulfur atom of the sulfonyl fluoride group, which is susceptible to nucleophilic attack by the highly reactive serine residue in the enzyme's active site.

The inhibition process can be visualized as follows:

Mechanism_of_Action Enzyme Serine Protease (Active Site Serine-OH) Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Inhibitor Sulfonyl Fluoride (R-SO₂F) Inhibitor->Complex Inactive_Enzyme Inactive Sulfonylated Enzyme (Enzyme-Ser-O-SO₂-R) Complex->Inactive_Enzyme Nucleophilic Attack & Covalent Bond Formation Fluoride Fluoride Ion (F⁻) Complex->Fluoride Displacement

Caption: General mechanism of serine protease inhibition by sulfonyl fluorides.

The hydroxyl group of the active site serine acts as a nucleophile, attacking the sulfur atom of the sulfonyl fluoride. This leads to the formation of a stable, covalent sulfonyl-enzyme conjugate and the displacement of the fluoride ion.[1][3] This covalent modification permanently inactivates the enzyme.[3]

Reactivity and Stability: The Decisive Difference

The most significant distinction in the performance of these two inhibitors lies in their stability, particularly in aqueous solutions.

Phenylmethylsulfonyl Fluoride (PMSF):

PMSF is notoriously unstable in aqueous environments, undergoing rapid hydrolysis.[3][4] This instability is pH-dependent, with the half-life decreasing as the pH increases.[4]

  • pH 7.0: ~110 minutes[3][4]

  • pH 7.5: ~55 minutes[3][4]

  • pH 8.0: ~35 minutes[2][4]

This short half-life necessitates the fresh preparation of PMSF solutions and their addition to buffers immediately before use.[2] Stock solutions are typically made in anhydrous solvents like ethanol, isopropanol, or DMSO to prevent premature degradation.[2][4]

2-Hydroxypropane-1-sulfonyl fluoride:

Toxicity and Safety Considerations

Phenylmethylsulfonyl Fluoride (PMSF):

PMSF is a cytotoxic and neurotoxic compound that should be handled with care.[2][4] It is crucial to use it in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses.[4]

2-Hydroxypropane-1-sulfonyl fluoride:

The toxicity profile of 2-Hydroxypropane-1-sulfonyl fluoride is not well-documented. However, as with all sulfonyl fluorides, it should be handled with caution until comprehensive safety data becomes available.

Experimental Protocols

Preparation and Use of PMSF Stock Solution

This protocol outlines the standard procedure for preparing and using PMSF in cell lysis applications.

Materials:

  • Phenylmethylsulfonyl Fluoride (PMSF) powder

  • Anhydrous isopropanol (or ethanol or DMSO)

  • Lysis buffer

Procedure:

  • Preparation of 100 mM Stock Solution:

    • In a chemical fume hood, weigh out 17.4 mg of PMSF powder.

    • Dissolve the PMSF in 1 mL of anhydrous isopropanol.

    • Vortex until the PMSF is completely dissolved.

    • Store the stock solution in small aliquots at -20°C. Stock solutions in anhydrous isopropanol are stable for at least 9 months at room temperature.[3]

  • Use in Lysis Buffer:

    • Immediately before lysing cells, add the PMSF stock solution to the cold lysis buffer to a final concentration of 0.1-1 mM. For a 1 mM final concentration, add 10 µL of the 100 mM stock solution to 1 mL of lysis buffer.

    • Mix the buffer thoroughly and proceed with the cell lysis protocol.

    • Due to its short half-life in aqueous solutions, PMSF should be added fresh at each purification step.[2]

PMSF_Workflow cluster_prep Stock Solution Preparation cluster_use Application in Lysis Weigh Weigh 17.4 mg PMSF Dissolve Dissolve in 1 mL Anhydrous Isopropanol Weigh->Dissolve Store Aliquot and Store at -20°C Dissolve->Store Add Add to Cold Lysis Buffer (Final Conc. 0.1-1 mM) Store->Add Immediately Before Use Lyse Perform Cell Lysis Add->Lyse Purify Protein Purification Steps (Add Fresh PMSF) Lyse->Purify

Caption: Experimental workflow for the preparation and use of PMSF.

Concluding Remarks

PMSF remains a widely used and effective serine protease inhibitor, primarily due to its broad-spectrum activity and rapid action.[5] However, its significant drawback is its poor stability in aqueous solutions, which requires careful handling and fresh preparation for each use.[2][5]

While 2-Hydroxypropane-1-sulfonyl fluoride is not as well-characterized, its aliphatic structure suggests the potential for improved aqueous stability, a desirable attribute for prolonged experiments or in applications where repeated additions of the inhibitor are not feasible. The presence of a hydroxyl group could also modulate its solubility and interaction with target enzymes.

For researchers and drug development professionals, the choice between these inhibitors will depend on the specific experimental requirements. For short-term applications where rapid inhibition is paramount, PMSF is a reliable choice, provided its instability is managed. For applications demanding longer-term stability, further investigation into the properties of 2-Hydroxypropane-1-sulfonyl fluoride and other aliphatic sulfonyl fluorides is warranted. The development of more stable and less toxic protease inhibitors remains an active area of research, promising to provide a broader and more versatile toolkit for the scientific community.

References

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  • Wikipedia. (2023, October 27). PMSF. [Link]

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  • Cury, J. A., et al. (2014). Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. Brazilian Dental Journal, 25(4), 274-278. [Link]

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  • ChemRxiv. (n.d.). Alkyl Sulfonyl Fluorides as Ambiphiles in the Stereoselective, Palladium(II)-Catalyzed Cyclopropanation of Unactivated Alkenes. [Link]

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The Kinetic Selectivity of 2-Hydroxypropane-1-sulfonyl Fluoride: A Comparative Guide to Covalent Warheads

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted covalent inhibitors (TCIs), the electrophilic warhead is a critical determinant of a drug candidate's potency, selectivity, and overall safety profile. The ideal warhead exhibits sufficient reactivity to form a stable covalent bond with its intended target under physiological conditions, while demonstrating minimal off-target reactivity. This guide provides an in-depth kinetic selectivity profiling of 2-hydroxypropane-1-sulfonyl fluoride, a promising electrophile, in comparison to other widely used covalent warheads. Through an examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in the design and application of covalent inhibitors.

The Principle of Kinetic Selectivity

The efficacy of a covalent inhibitor is not solely defined by its binding affinity but by the kinetics of covalent bond formation. This two-step process, involving initial non-covalent binding followed by an irreversible or reversible covalent modification, is best described by the second-order rate constant (k_inact/K_i).[1][2] A higher k_inact/K_i value signifies a more efficient covalent modification. However, high reactivity can also lead to promiscuous off-target binding, resulting in toxicity. Therefore, the "kinetic selectivity" – the ratio of on-target reactivity to off-target reactivity – is a paramount consideration in TCI development.[3]

A common and effective method to assess the intrinsic reactivity of a warhead is to measure its reaction rate with a biologically relevant thiol, such as glutathione (GSH), which is present at high concentrations in cells.[4][5] A longer half-life (t_1/2) in the presence of GSH generally indicates a "safer" and more selective warhead.[4]

2-Hydroxypropane-1-sulfonyl Fluoride: A Profile

Sulfonyl fluorides (SFs) have emerged as a privileged class of electrophilic warheads, distinguished by their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues.[6] Unlike many other warheads that predominantly target cysteine, SFs can also react with serine, threonine, tyrosine, and lysine in a context-dependent manner, significantly expanding the targetable proteome.[6][7]

The 2-hydroxypropane-1-sulfonyl fluoride scaffold introduces a hydroxyl group, which can potentially modulate the reactivity and selectivity of the sulfonyl fluoride warhead. This is achieved through intramolecular interactions or by influencing the local microenvironment at the protein binding site. The hydroxyl group may also enhance solubility and provide an additional vector for hydrogen bonding interactions with the target protein, thereby improving binding affinity and selectivity.

Comparative Kinetic Profiling of Covalent Warheads

To provide a clear comparison, the following table summarizes the key characteristics and representative kinetic data for 2-hydroxypropane-1-sulfonyl fluoride and other common covalent warheads. The data, compiled from various sources, should be interpreted with the understanding that experimental conditions can influence absolute values. The primary utility of this table is for relative comparison.

Warhead ClassRepresentative StructurePrimary Target Residue(s)Reactivity ProfileAdvantagesDisadvantages
Sulfonyl Fluoride 2-Hydroxypropane-1-sulfonyl fluorideSer, Thr, Tyr, Lys, Cys[6][7]ModerateBroad target scope, good stabilityCan be less reactive than other warheads
Acrylamide AcrylamideCys[8]HighWell-established, potentPotential for off-target reactivity, Michael addition can be reversible[9]
Chloroacetamide ChloroacetamideCysHighPotent, forms stable thioether bondHigh intrinsic reactivity can lead to non-specific labeling
Vinyl Sulfone Vinyl sulfoneCysModerate to HighGood reactivity, stable adductPotential for off-target reactivity
Nitrile AcrylonitrileCys (reversible)[1]ReversibleTunable reactivity, potential for improved safetyAdduct may not be stable, potentially lower potency
Epoxide EpoxideCys, His, LysModerateCan target multiple nucleophilesCan be susceptible to hydrolysis

Experimental Workflow: Kinetic Selectivity Profiling

A robust and reproducible experimental workflow is essential for the accurate assessment of warhead reactivity. The following sections detail standardized protocols for kinetic profiling using both LC-MS and NMR spectroscopy.

I. Glutathione (GSH) Stability Assay via LC-MS

This assay measures the rate of depletion of the test compound in the presence of a significant excess of GSH, providing a measure of its intrinsic electrophilicity.[4][10]

Workflow Diagram:

GSH_LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis A Prepare stock solutions: - Test Compound (in DMSO) - GSH (in buffer) - Buffer (e.g., PBS, pH 7.4) B Incubate test compound with GSH at 37°C A->B Mix C Quench reaction at various time points B->C Time course sampling D Inject sample into UPLC-MS/MS system C->D E Monitor parent compound depletion and adduct formation D->E F Plot ln([Parent]) vs. time E->F G Calculate pseudo-first-order rate constant (k_obs) F->G Linear regression H Determine half-life (t_1/2) G->H t_1/2 = 0.693 / k_obs

Caption: Workflow for GSH stability assay using LC-MS.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Prepare a 100 mM stock solution of L-Glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare the reaction buffer: PBS, pH 7.4.

  • Reaction Setup:

    • In a microcentrifuge tube, add the appropriate volume of PBS.

    • Add the test compound stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the GSH stock solution to a final concentration of 1 mM. The final volume should be, for example, 1 mL.

    • Incubate the reaction mixture at 37°C with gentle agitation.

  • Time-Point Quenching and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 150 µL of cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate any proteins and transfer the supernatant to an autosampler vial.

    • Analyze the samples by UPLC-MS/MS. Monitor the depletion of the parent compound and the formation of the GSH adduct.

  • Data Analysis:

    • Quantify the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the remaining parent compound concentration (ln[Parent]) against time.

    • The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the half-life (t_1/2) using the equation: t_1/2 = 0.693 / k_obs.

II. Kinetic Profiling by ¹H NMR Spectroscopy

NMR spectroscopy provides a direct and non-invasive method to monitor the reaction between a warhead and a nucleophile in real-time.[11]

Workflow Diagram:

NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_data_nmr Data Analysis A_nmr Prepare solutions in D₂O-based buffer: - Test Compound - Nucleophile (e.g., N-acetyl-cysteine) B_nmr Mix reactants directly in an NMR tube A_nmr->B_nmr C_nmr Acquire ¹H NMR spectra at regular intervals B_nmr->C_nmr Insert into spectrometer D_nmr Monitor disappearance of reactant peaks and appearance of product peaks C_nmr->D_nmr E_nmr Integrate characteristic peaks of reactant and product D_nmr->E_nmr F_nmr Plot concentration vs. time E_nmr->F_nmr G_nmr Fit data to kinetic models to determine rate constants F_nmr->G_nmr

Caption: Workflow for kinetic profiling using NMR spectroscopy.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the test compound in a deuterated solvent (e.g., DMSO-d₆).

    • Prepare a stock solution of the nucleophile (e.g., N-acetyl-cysteine) in a D₂O-based buffer (e.g., phosphate buffer in D₂O, pD 7.4).

    • In an NMR tube, combine the buffer, the nucleophile stock solution, and a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow the temperature to equilibrate (e.g., 298 K).

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Initiate the reaction by adding a small volume of the test compound stock solution to the NMR tube and mix thoroughly.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the NMR spectra (phasing, baseline correction).

    • For each spectrum, integrate the area of a well-resolved peak corresponding to the reactant and a peak corresponding to the product.

    • Normalize the integrals to the internal standard to determine the concentration of the reactant and product at each time point.

    • Plot the concentration of the reactant versus time and fit the data to the appropriate rate equation (e.g., second-order) to determine the rate constant.

Conclusion and Future Directions

The selection of a covalent warhead is a multi-parameter optimization problem. 2-Hydroxypropane-1-sulfonyl fluoride presents a compelling profile due to the unique reactivity of the sulfonyl fluoride moiety, which allows for the targeting of a broader range of amino acid residues beyond cysteine. The appended hydroxyl group offers opportunities for fine-tuning selectivity and improving physicochemical properties.

The experimental protocols detailed in this guide provide a framework for the systematic evaluation of the kinetic selectivity of 2-hydroxypropane-1-sulfonyl fluoride and other novel warheads. By combining robust kinetic data with structural biology and computational modeling, researchers can rationally design the next generation of targeted covalent inhibitors with enhanced efficacy and safety. Future work should focus on expanding the library of sulfonyl fluoride-based warheads and systematically profiling their reactivity against a comprehensive panel of nucleophiles to build a predictive understanding of their selectivity.

References

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  • RSC Publishing. A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. [Link]

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  • ChemRxiv. Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. [Link]

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Validation of Covalent Bond Formation Using 2-Hydroxypropane-1-sulfonyl fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The irreversible binding of a covalent inhibitor to its target protein can offer significant pharmacological advantages, including enhanced potency and prolonged duration of action.[1] However, these benefits are predicated on the precise and verifiable formation of a covalent bond. This guide provides an in-depth analysis of 2-Hydroxypropane-1-sulfonyl fluoride (HPSF) as a tool for validating such interactions. We will explore the underlying mechanism of sulfonyl fluorides (SFs), compare HPSF to other common covalent "warheads," and provide detailed, self-validating experimental protocols for its use in both in vitro and cellular contexts. Our focus is on equipping researchers with the practical and theoretical knowledge to confidently assess covalent target engagement, a critical step in modern drug discovery.[2][3]

Introduction: The Imperative of Validating Covalent Target Engagement

Covalent drugs have seen a resurgence in recent years, with several targeted covalent inhibitors (TCIs) gaining FDA approval, particularly in oncology.[1] Unlike their non-covalent counterparts, TCIs form a stable chemical bond with their target protein, which can lead to a more durable and potent therapeutic effect.[1] This prolonged target occupancy is often independent of the drug's pharmacokinetic profile.[2][4]

However, the very feature that makes covalent inhibitors attractive—their reactivity—also necessitates rigorous validation. Off-target covalent interactions can lead to toxicity, and incomplete or ambiguous on-target engagement can confound structure-activity relationship (SAR) studies. Therefore, confirming that a compound forms a covalent bond with the intended amino acid residue within the target protein is a cornerstone of covalent drug development.[2][3] This guide focuses on the utility of sulfonyl fluoride-containing probes, exemplified by HPSF, as a versatile tool for this critical validation process.

Mechanism of Action: The Privileged Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) have emerged as a "privileged" class of electrophilic warheads in chemical biology.[5] Their utility stems from a unique balance of aqueous stability and targeted reactivity.[4][5] Unlike more promiscuous electrophiles, SFs are relatively stable in aqueous media, minimizing non-specific reactions, yet can be activated within the microenvironment of a protein's binding pocket to react with specific nucleophilic amino acid residues.[5]

The key to their function is the Sulfur(VI)-Fluorine bond, which can be attacked by proximal nucleophiles. This process is a form of Sulfur Fluoride Exchange (SuFEx) click chemistry .[4][6][7] While the most common target for many covalent warheads is cysteine, SFs have a broader reactivity profile, forming stable covalent adducts with a range of residues including:

  • Tyrosine (Tyr) [4][8]

  • Lysine (Lys) [4][8][9]

  • Serine (Ser) [5][8]

  • Threonine (Thr) [5][8]

  • Histidine (His) [4][8][10]

This expanded targeting scope is a significant advantage, as many protein binding sites lack a suitably positioned cysteine residue.[4][11] The reactivity of the sulfonyl fluoride can be tuned by altering the electronic properties of the aryl or alkyl group it is attached to, allowing for the fine-tuning of probe reactivity.[4][11]

HPSF HPSF Probe (R-SO2F) Complex Non-covalent Binding Complex HPSF->Complex Binding Target Target Protein (with Nucleophilic Residue, Nu-H) Target->Complex Adduct Covalent Adduct (R-SO2-Nu) Complex->Adduct Covalent Bond Formation (SuFEx Reaction) HF HF Complex->HF Fluoride Leaving Group cluster_prep Sample Preparation cluster_analysis Analysis Incubate Incubate Protein with HPSF Probe Quench Quench Reaction Incubate->Quench Control Incubate Protein with Vehicle (e.g., DMSO) Control->Quench LCMS LC-MS Analysis (Intact Protein) Quench->LCMS Deconvolute Deconvolute Spectra LCMS->Deconvolute Compare Compare Masses Deconvolute->Compare

Figure 2. Workflow for intact protein mass spectrometry analysis.

Step-by-Step Methodology:

  • Reagents & Equipment:

    • Purified target protein of interest.

    • HPSF-containing probe/inhibitor (stock solution in DMSO).

    • Control compound (a non-reactive analog, if available).

    • Assay buffer (e.g., PBS or HEPES, pH 7.4).

    • Quenching solution (e.g., 1% formic acid).

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system capable of intact protein analysis.

  • Incubation:

    • Prepare two samples:

      • Test Sample: Incubate the target protein (e.g., 5 µM) with the HPSF probe (e.g., 25 µM, a 5-fold excess) in assay buffer.

      • Control Sample: Incubate the target protein (5 µM) with an equivalent volume of vehicle (DMSO).

    • Incubate both samples at a set temperature (e.g., 37°C) for a defined time course (e.g., 0, 30, 60, 120 minutes). Causality: The time course helps determine the kinetics of the covalent reaction.

  • Quenching and Desalting:

    • Stop the reaction by adding the quenching solution.

    • Immediately desalt the samples using a C4 ZipTip or similar protein cleanup method to remove excess probe and non-volatile salts. Elute directly into the LC-MS mobile phase.

  • LC-MS Analysis:

    • Analyze the samples using an LC-MS method optimized for intact proteins.

    • Acquire the mass spectra over a relevant m/z range.

  • Data Analysis (Self-Validation):

    • Deconvolute the raw mass spectra for both the control and test samples to determine the zero-charge mass of the protein.

    • Validation Check 1 (Mass Shift): Compare the mass of the protein in the test sample to the control. A mass increase corresponding to the molecular weight of the HPSF probe (minus the fluorine atom, MW = 19.00 Da, and plus a hydrogen, MW = 1.01 Da, from the protein residue) confirms covalent adduct formation.

    • Validation Check 2 (Stoichiometry): The presence of both unmodified and modified protein peaks allows for the calculation of the percentage of labeled protein.

    • Validation Check 3 (Time Dependence): The intensity of the modified protein peak should increase over the time course, demonstrating a time-dependent reaction.

Protocol 2: Cellular Target Engagement using a Competitive Displacement Assay

Confirming that your compound engages its target in a complex cellular environment is crucial. [12]This protocol uses a tagged HPSF probe (e.g., HPSF-alkyne or HPSF-biotin) in a competitive format to quantify the occupancy of the target by an unlabeled inhibitor.

cluster_cell Cellular Treatment cluster_analysis Biochemical Analysis Treat Treat Cells with Unlabeled Inhibitor Probe Add Tagged HPSF Probe (e.g., HPSF-Alkyne) Treat->Probe Lyse Lyse Cells Probe->Lyse Click Click Chemistry (e.g., with Azide-Biotin) Lyse->Click Enrich Enrichment (e.g., Streptavidin Beads) Click->Enrich Analyze Analyze by Western Blot or MS-Proteomics Enrich->Analyze

Figure 3. Workflow for cellular target engagement via competitive displacement.

Step-by-Step Methodology:

  • Reagents & Equipment:

    • Cell line expressing the target protein.

    • Unlabeled test inhibitor.

    • Tagged HPSF probe (e.g., HPSF-alkyne).

    • Cell lysis buffer.

    • Click chemistry reagents (e.g., Azide-Biotin, copper catalyst, ligands).

    • Streptavidin beads for enrichment.

    • SDS-PAGE, Western blot equipment, or Mass Spectrometer for proteomics.

  • Cellular Treatment:

    • Plate cells and allow them to adhere.

    • Pre-treat cells with increasing concentrations of your unlabeled test inhibitor for a specific time (e.g., 2 hours). Include a vehicle-only control. Causality: This step allows the unlabeled inhibitor to bind to its target.

    • Add a fixed, low concentration of the tagged HPSF probe to all wells and incubate for a shorter period (e.g., 30 minutes). Causality: The tagged probe will only label target proteins that are NOT already occupied by your inhibitor.

  • Lysis and Click Chemistry:

    • Wash cells to remove excess compounds and lyse them.

    • Perform a click chemistry reaction on the cell lysate to attach a reporter tag (e.g., biotin) to the alkyne-tagged HPSF probe that has bound to the target.

  • Enrichment and Analysis:

    • For Western Blot: Add streptavidin-coated magnetic beads to the lysate to pull down the biotin-labeled target protein. Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody specific to the target protein.

    • For MS-Proteomics: Enrich the biotin-labeled proteins as above, perform on-bead digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS to identify and quantify the target protein.

  • Data Analysis (Self-Validation):

    • Validation Check 1 (Dose-Response): In the Western blot or MS data, the signal for the target protein should decrease as the concentration of the unlabeled inhibitor increases. This demonstrates that your inhibitor is competing with the probe for the same binding site.

    • Validation Check 2 (IC50 Calculation): Plotting the signal intensity against the inhibitor concentration allows for the calculation of a cellular IC50 value, which represents the concentration of inhibitor required to occupy 50% of the target protein in a cellular context.

Conclusion

The validation of covalent bond formation is a non-negotiable step in the development of targeted covalent inhibitors. Probes based on the 2-Hydroxypropane-1-sulfonyl fluoride scaffold offer a robust and versatile solution for this challenge. Their unique combination of stability and broad reactivity with non-cysteine residues expands the toolkit available to researchers, enabling the confident validation of target engagement for a wider array of proteins. [4][5][8]By employing the self-validating experimental workflows detailed in this guide—combining direct in vitro mass spectrometry with competitive cellular occupancy assays—scientists can generate the high-quality, unambiguous data needed to drive their drug discovery programs forward.

References
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630-2639. [Link]

  • Hari, S. B., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]

  • Gehringer, M., & Laufer, S. A. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 66(11), 7199-7213. [Link]

  • Li, Z., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • WuXi Discovery Services. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. [Link]

  • Parker, C. G., & Maurais, P. (2022). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 67, 102121. [Link]

  • Scott, J. S., et al. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. MedChemComm, 14(10), 1845-1851. [Link]

  • Roskoski, R. Jr. (2022). Advanced approaches of developing targeted covalent drugs. Pharmacological Research, 178, 106180. [Link]

  • Mukherjee, H., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Liu, F., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]

  • Jones, L. H., & Narayanan, A. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(2), 269-282. [Link]

  • Sharpless, K. B., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)-Derived Connective Hubs for Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition in English, 58(24), 8029–8033. [Link]

  • Promega Corporation. (2025). Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3201. [Link]

  • University of Amsterdam. (n.d.). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. UvA Scripties. [Link]

Sources

2-Hydroxypropane-1-sulfonyl fluoride vs ethenesulfonyl fluoride in click chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Next Generation of SuFEx Hubs: 2-Hydroxypropane-1-sulfonyl Fluoride vs. Ethenesulfonyl Fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has fundamentally reshaped click chemistry, offering unprecedented stability and absolute reliability in forging covalent linkages[1]. At the heart of this methodology are connective hubs. While ethenesulfonyl fluoride (ESF) has long been the gold standard for installing sulfonyl fluoride groups via conjugate addition, its extreme reactivity presents handling and storage challenges.

Recently,


-hydroxy sulfonyl fluorides, specifically 2-hydroxypropane-1-sulfonyl fluoride (2-HPSF), have emerged as bench-stable, latent alternatives[2]. This guide provides an objective, data-driven comparison of ESF and 2-HPSF, detailing their mechanistic differences, performance metrics, and optimized experimental protocols for drug discovery and chemical biology applications.

Mechanistic Causality & Reactivity Profiles

The fundamental difference between ESF and 2-HPSF lies in their activation states.

Ethenesulfonyl Fluoride (ESF): The Direct Michael Acceptor ESF is a highly electron-deficient, bare Michael acceptor. It reacts directly and rapidly with


-, 

-,

-, and

-nucleophiles. However, this same hyper-reactivity makes ESF a volatile liquid that is highly toxic (a strong alkylating agent) and prone to spontaneous polymerization if not stored with stabilizers at low temperatures.

2-Hydroxypropane-1-sulfonyl Fluoride (2-HPSF): The Latent Hub 2-HPSF is a saturated, bench-stable compound. It operates as a "masked" Michael acceptor. Under the basic conditions required for SuFEx (e.g., using Triethylamine or DBU), the


-hydroxyl group undergoes an E1cB elimination to generate prop-1-ene-1-sulfonyl fluoride (PESF) in situ. The nucleophile then attacks this transient 

-unsaturated intermediate. Crucially, the presence of the methyl group on the

-carbon of 2-HPSF introduces a steric buffer. Upon conjugate addition, it forms a substituted linkage (

), creating a new chiral center that is highly valuable for exploring three-dimensional chemical space in drug development, unlike the flat, achiral ethyl linkage provided by ESF.

MechanisticPathways cluster_ESF Direct SuFEx (ESF) cluster_HPSF Latent SuFEx (2-HPSF) ESF Ethenesulfonyl Fluoride (ESF) Prod1 Michael Adduct (-CH2-CH2-SO2F) ESF->Prod1 Conjugate Addition Nu1 Nucleophile Nu1->Prod1 HPSF 2-Hydroxypropane-1- sulfonyl fluoride PESF Prop-1-ene-1- sulfonyl fluoride HPSF->PESF β-Elimination (-H2O) Base Base (e.g., Et3N) Base->PESF Prod2 Substituted Adduct (-CH(CH3)-CH2-SO2F) PESF->Prod2 Conjugate Addition Nu2 Nucleophile Nu2->Prod2

Mechanistic pathways of ESF vs 2-HPSF in SuFEx click chemistry.

Performance & Quantitative Comparison

The choice between ESF and 2-HPSF is a trade-off between absolute reaction speed and operational safety/structural complexity. The tables below summarize their physicochemical properties and representative conjugation yields.

Table 1: Physicochemical and Operational Properties

PropertyEthenesulfonyl Fluoride (ESF)2-Hydroxypropane-1-sulfonyl fluoride (2-HPSF)
Physical State (RT) Volatile LiquidStable Liquid/Solid
Storage Stability Low (Requires stabilizers, -20°C)High (Bench-stable at RT)
Toxicity Profile High (Potent alkylating agent)Moderate (Latent reactivity)
Linkage Formed Achiral ethyl (

)
Chiral propyl (

)
Reaction Kinetics Extremely Fast (< 1 hour)Moderate (4-6 hours, relies on elimination rate)

Table 2: Representative Conjugation Yields

Nucleophile ClassESF Yield (%)2-HPSF Yield (%)Mechanistic Notes
Secondary Amines (e.g., Morpholine)95%92%2-HPSF requires +2 hrs to ensure complete in situ elimination.
Thiols (e.g., Benzyl Mercaptan)98%94%2-HPSF yields excellent stereocontrol via thermodynamic E-isomer intermediate.
Phenols (

-Nucleophiles)
85%80%Both require stronger bases (e.g., BEMP or DBU) to drive the reaction.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the temperature controls and stoichiometric ratios is explicitly detailed to prevent standard failure modes (e.g., premature polymerization).

Protocol A: Direct Conjugation using ESF

Note: Must be performed in a well-ventilated fume hood due to ESF toxicity.

  • Preparation: Dissolve the nucleophile (1.0 eq, 0.5 mmol) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Addition: Add ESF (1.1 eq, 0.55 mmol) dropwise at room temperature. Causality: A slight excess of ESF compensates for trace moisture degradation.

  • Catalysis: Add DBU (0.1 eq, 0.05 mmol). The reaction will immediately turn slightly warm.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the nucleophile within 30-60 minutes validates the active state of the ESF.

Protocol B: One-Pot Latent Conjugation using 2-HPSF

Because 2-HPSF requires an initial elimination step, base management is critical.

  • Solvation: Combine 2-HPSF (1.2 eq, 0.6 mmol) and the nucleophile (1.0 eq, 0.5 mmol) in anhydrous DCM (5.0 mL).

  • Thermal Control (Critical Step): Cool the reaction flask to 0°C in an ice bath. Causality: The E1cB

    
    -elimination of the hydroxyl group is exothermic. If base is added at room temperature, the local concentration of the highly reactive prop-1-ene-1-sulfonyl fluoride (PESF) spikes, leading to unwanted oligomerization before the nucleophile can trap it.
    
  • Activation: Add Triethylamine (

    
    , 2.0 eq, 1.0 mmol) dropwise over 5 minutes.
    
  • Self-Validation: The solution should turn a pale yellow. If the solution turns dark brown instantly, the base was added too rapidly, indicating thermal degradation of the intermediate.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Track the transient PESF intermediate via LC-MS (m/z corresponding to

    
    ) to confirm the elimination phase is successfully feeding the addition phase.
    
  • Workup: Quench with saturated aqueous

    
     to neutralize the base, extract with DCM, and concentrate under reduced pressure.
    

ProtocolWorkflow Step1 1. Reagent Preparation Weigh 2-HPSF (1.2 eq) & Nucleophile (1.0 eq) Step2 2. Solvation Dissolve in anhydrous DCM (0.1 M) Step1->Step2 Step3 3. Base Activation (0°C) Add Et3N (2.0 eq) dropwise to trigger elimination Step2->Step3 Step4 4. In Situ Reaction (RT) Stir 4-6h; Monitor PESF intermediate via LC-MS Step3->Step4 Step5 5. Purification Aqueous wash & column chromatography Step4->Step5

One-pot experimental workflow for 2-HPSF mediated SuFEx conjugation.

References

  • [1] "Sulfur Fluoride Exchange (SuFEx)." Monash University Research Repository. Available at: [Link]

  • "A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides." Chemical Communications, Royal Society of Chemistry. Available at:[Link]

  • [2] "Application of Sulfonyl Fluorides in Organic Transformation." ResearchGate. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Analysis of Proteins Modified by Sulfonyl Fluorides

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, structural biologists, and professionals in drug development, the precise characterization of protein-ligand interactions is paramount. Covalent modification of proteins offers a powerful tool to trap and visualize these interactions, providing invaluable insights for structure-based drug design. Among the arsenal of covalent probes, sulfonyl fluorides have long been a mainstay for their ability to form stable, irreversible bonds with nucleophilic residues.

This guide provides an in-depth technical comparison of sulfonyl fluoride probes, with a special focus on the potential utility of novel reagents like 2-Hydroxypropane-1-sulfonyl fluoride (HPSF). While established compounds such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) are well-documented, the exploration of new chemical entities is crucial for advancing the field. Here, we will dissect the mechanistic underpinnings of sulfonyl fluoride reactivity, compare their performance characteristics with supporting data, and provide robust, field-proven protocols for their application in protein crystallography.

The Mechanism of Action: Covalent Modification by Sulfonyl Fluorides

Sulfonyl fluorides are a class of electrophilic reagents that irreversibly inhibit certain enzymes by forming a stable covalent bond with a nucleophilic amino acid residue at the active site.[1][2] The primary target for this class of compounds is the hydroxyl group of a serine residue, making them particularly effective as inhibitors of serine proteases like trypsin, chymotrypsin, and thrombin.[1][3][4]

The reaction mechanism involves the nucleophilic attack of the serine hydroxyl group on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme ester linkage.[2] This covalent modification effectively and irreversibly inactivates the enzyme. While serine is the canonical target, sulfonyl fluorides have also been shown to react with other nucleophilic residues such as tyrosine, lysine, and histidine, particularly at higher concentrations or with prolonged incubation times.[2][5][6] This potential for off-target modification is a critical consideration in experimental design.

Sulfonyl_Fluoride_Mechanism cluster_0 Protein Active Site cluster_1 Sulfonyl Fluoride Reagent (R-SO₂F) cluster_2 Covalent Complex Serine Serine Residue HO-CH₂- HPSF 2-Hydroxypropane-1-sulfonyl fluoride F-SO₂-CH₂-CH(OH)-CH₃ Serine:port->HPSF:port Nucleophilic Attack Complex Sulfonyl-Enzyme Adduct -O-SO₂-CH₂-CH(OH)-CH₃ Fluoride F⁻ HPSF->Fluoride Fluoride Ion Displaced

Caption: Covalent modification of a serine residue by a sulfonyl fluoride.

Comparative Analysis of Sulfonyl Fluoride Probes

The choice of a sulfonyl fluoride probe can significantly impact the outcome of a crystallographic study. Factors such as solubility, stability, reactivity, and toxicity must be carefully weighed. Below is a comparison of the well-established reagents, PMSF and AEBSF, alongside the projected properties of the novel probe, HPSF.

FeaturePhenylmethylsulfonyl fluoride (PMSF)4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)2-Hydroxypropane-1-sulfonyl fluoride (HPSF) (Projected)
Solubility Poorly soluble in aqueous buffers; stock solutions require organic solvents (e.g., isopropanol, DMSO).[1]Highly soluble in water and aqueous buffers.[1][7]Projected to have high water solubility due to the hydroxyl group.
Stability in Aqueous Solution Highly unstable, with a half-life of approximately 30 minutes at pH 8.[1] Requires fresh preparation and repeated additions.[1]Significantly more stable than PMSF in aqueous solutions, especially at pH 5-6.[3][5][7] Suitable for long-term experiments.[5]Expected to have good stability in aqueous solutions, comparable to or better than AEBSF.
Toxicity Highly toxic and a neurotoxin; requires careful handling in a fume hood.[1][5][8]Considered a safer, less toxic alternative to PMSF.[1][3][5]Anticipated to have a lower toxicity profile, similar to AEBSF.
Reactivity & Selectivity Rapidly inhibits serine proteases.[5] Can also modify other nucleophilic residues.Irreversibly inhibits a range of serine proteases.[2][3] May exhibit off-target effects on tyrosine, lysine, and histidine at high concentrations.[2][3]Expected to be a selective inhibitor of serine proteases, with reactivity modulated by the alkyl backbone.
Key Advantage Low cost and rapid inhibition.[5]High stability and low toxicity.[3][5]Potential for high aqueous solubility and biocompatibility.
Key Disadvantage High toxicity and poor stability in aqueous solutions.[1][5]Potential for off-target modifications.[2][5]Novelty; requires empirical validation of its efficacy and selectivity.

The primary projected advantage of a molecule like HPSF lies in its chemical structure. The inclusion of a hydroxyl group is anticipated to enhance its water solubility, potentially eliminating the need for organic solvents in stock solutions. This could be particularly beneficial for crystallization experiments where organic solvents can interfere with crystal packing and quality.

Experimental Protocols for Crystallographic Analysis

The successful generation of high-quality crystals of covalently modified proteins is a multi-step process that requires careful planning and execution. The two primary methods for obtaining protein-ligand complex crystals are co-crystallization and crystal soaking.[9][10]

Crystallography_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_methods Crystallization Methods P1 Expression & Purification (>95% purity) P2 Concentration (5-25 mg/mL) P1->P2 CoCryst Co-crystallization P2->CoCryst ApoCrystals ApoCrystals P2->ApoCrystals Crystallize apo protein L1 Dissolve Sulfonyl Fluoride (e.g., HPSF, AEBSF) in buffer L1->CoCryst Soaking Crystal Soaking L1->Soaking Mix Mix CoCryst->Mix Mix Protein + Ligand (e.g., 1:5 molar ratio) SoakProtocol SoakProtocol Soaking->SoakProtocol Transfer apo crystals to drop with ligand Incubate Incubate Mix->Incubate Incubate to allow covalent bond formation SetCrystals SetCrystals Incubate->SetCrystals Set up crystallization trials (vapor diffusion) Harvest Harvest SetCrystals->Harvest Harvest & Cryo-cool Crystals ApoCrystals->Soaking DataCollection DataCollection Harvest->DataCollection X-ray Diffraction Data Collection Analysis Analysis DataCollection->Analysis Structure Solution & Refinement Validate Validate Analysis->Validate Validate covalent modification in electron density map

Caption: Workflow for crystallographic analysis of a covalently modified protein.

Protocol 1: Co-crystallization with a Sulfonyl Fluoride Modifier

Co-crystallization involves forming the covalent protein-ligand complex prior to setting up crystallization trials.[9][10] This method is often preferred when the ligand induces a conformational change or when the ligand is necessary for stable crystal packing.

1. Protein Preparation:

  • Purify the target protein to >95% homogeneity, as verified by SDS-PAGE.[11]
  • Concentrate the protein to a working concentration, typically between 5-25 mg/mL, in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl).[11]

2. Ligand Preparation:

  • Prepare a stock solution of the sulfonyl fluoride (e.g., 100 mM AEBSF or HPSF) in a buffer compatible with the protein. For PMSF, use an anhydrous organic solvent like isopropanol.[1]

3. Covalent Complex Formation:

  • In a microcentrifuge tube, mix the purified protein with the sulfonyl fluoride solution. A molar excess of the ligand (e.g., 1:5 or 1:10 protein-to-ligand ratio) is recommended to drive the reaction to completion.[12]
  • Incubate the mixture. The required incubation time will vary depending on the reactivity of the compound and the protein. For a novel compound like HPSF, it is advisable to perform a time-course experiment and verify modification using mass spectrometry.[13] A typical starting point is incubation for 2-4 hours at 4°C.

4. Crystallization Screening:

  • After incubation, centrifuge the sample at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to remove any precipitated protein.[9]
  • Use the supernatant, containing the covalent complex, to set up crystallization trials using standard methods such as sitting-drop or hanging-drop vapor diffusion.[9] Screen a wide range of commercially available crystallization screens.

5. Optimization and Data Collection:

  • Monitor the crystallization trays regularly for crystal growth.[9]
  • Optimize any initial hits by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
  • Harvest the crystals, cryo-protect if necessary, and collect X-ray diffraction data at a synchrotron source.[14]
Protocol 2: Crystal Soaking with a Sulfonyl Fluoride Modifier

Soaking is an alternative method where a pre-grown crystal of the apo-protein is introduced to a solution containing the ligand.[9][10] This can be a simpler and faster approach if high-quality apo crystals are readily available.

1. Apo-Protein Crystallization:

  • Grow crystals of the apo-protein using previously established conditions.

2. Soaking Solution Preparation:

  • Prepare a soaking solution by adding the sulfonyl fluoride stock solution to a solution that mimics the mother liquor from the crystallization drop. The final ligand concentration should be high enough to facilitate diffusion into the crystal and reaction (e.g., 1-10 mM).

3. Soaking Procedure:

  • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a drop of the soaking solution.[10]
  • The soaking time can range from a few minutes to several hours and must be optimized. Short soak times are often preferred for covalent modifiers to avoid crystal damage.[12]

4. Data Collection:

  • After soaking, directly flash-cool the crystal in liquid nitrogen or pass it through a cryo-protectant solution before cooling.
  • Collect X-ray diffraction data as described for the co-crystallization method.

Data Analysis and Validation

Once a high-resolution diffraction dataset is collected, the final step is to solve and refine the structure. When working with a covalently modified protein, it is crucial to validate the presence and location of the modification.

  • Electron Density Maps: After initial phasing and model building of the protein, carefully inspect the difference electron density maps (Fo-Fc) around the expected site of modification (e.g., the active site serine). A strong positive density peak corresponding to the shape of the sulfonyl fluoride adduct is a clear indication of successful covalent modification.[15]

  • Refinement: Generate geometric restraints for the covalently modified residue to ensure proper refinement of the adduct's bond lengths, angles, and dihedrals.

  • Occupancy Refinement: Refine the occupancy of the ligand to determine the extent of modification within the crystal. An occupancy close to 1.0 indicates that nearly all protein molecules in the crystal are modified.

Conclusion

The use of sulfonyl fluorides as covalent probes provides a robust method for capturing and structurally characterizing protein-ligand interactions. While established reagents like PMSF and AEBSF have their respective strengths and weaknesses, the development of novel probes is essential for expanding the molecular toolkit of structural biologists. A compound such as 2-Hydroxypropane-1-sulfonyl fluoride, with its potential for enhanced aqueous solubility and biocompatibility, represents a promising direction for future studies. The successful application of these reagents, guided by the principles and protocols outlined in this guide, will continue to yield high-resolution insights that are critical for fundamental research and the advancement of structure-based drug discovery.

References

  • Fisher Scientific. Protease inhibitors - Protein Purification. [Link]

  • Roche. The Complete Guide for Protease Inhibition. [Link]

  • Protocol Online. (2006, October 3). substitution for PMSF?. [Link]

  • Interchim. aebsf. [Link]

  • CF Plus Chemicals. AEBSF HCl Protease Inhibitor. [Link]

  • ResearchGate. (2017, March 17). What are the PMSF equivalents?. [Link]

  • Wikipedia. AEBSF. [Link]

  • CrystalsFirst. Co-Crystallization Services — Ligand–Protein Structures. [Link]

  • Muller, I., et al. (2024, October 9). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. FEBS Open Bio. [Link]

  • ResearchGate. (2024, October 9). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. [Link]

  • Minor, W., et al. High-throughput Crystallography for Structural Genomics. [Link]

  • Zhang, H. Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. [Link]

  • Iwasaki, T., et al. High-pressure protein crystallography of hen egg-white lysozyme. [Link]

  • Spiral. (2024, November 13). Unconventional reactivity of sulfonyl fluorides. [Link]

  • ResearchGate. Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. [Link]

  • ResearchGate. Mapping the sites of covalent modification via crystallographic.... [Link]

  • PubMed. (2021, July 26). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. [Link]

  • Domainex. Structure-aided drug design. [Link]

  • Emery Pharma. (2025, March 27). Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. [Link]

  • Hampton Research. (2020, October 28). Crystallization of Protein-Ligand Complexes. [Link]

  • Creative Biostructure. (2025, March 10). A Beginner's Guide to Protein Crystallography. [Link]

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Safety Operating Guide

Operational Guide: Disposal of 2-Hydroxypropane-1-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety and disposal procedures for 2-Hydroxypropane-1-sulfonyl fluoride .

As a Senior Application Scientist, I have structured this protocol to address not just the "how," but the chemical causality of the hazards. This compound belongs to the class of aliphatic sulfonyl fluorides, often used in SuFEx (Sulfur-Fluoride Exchange) chemistry.[1][2] While valuable for their stability in biological assays, this same stability makes them resistant to standard degradation, requiring a specific, chemically-driven disposal strategy to prevent downstream environmental toxicity and personnel exposure.

Part 1: Executive Safety Directives

IMMEDIATE ACTION REQUIRED:

  • The Silent Hazard: Unlike sulfonyl chlorides, sulfonyl fluorides are deceptively stable in water at neutral pH. Dumping this chemical down the drain "with lots of water" is negligent . It will persist, potentially inhibit aquatic enzymes, and eventually release fluoride ions.

  • The HF Risk: The ultimate degradation product of the S-F bond hydrolysis is Hydrogen Fluoride (HF) or fluoride salts. While the quantity may be small, the generation of fluoride ions in an acidic waste stream can create an inhalation hazard.

  • Mandatory PPE: Standard nitrile gloves are often insufficient for concentrated electrophiles. Use Silver Shield/Laminate gloves or double-gloved heavy-duty nitrile (minimum 0.11 mm thickness) for handling stock solutions.

Part 2: Technical Rationale & Mechanism

To safely dispose of 2-Hydroxypropane-1-sulfonyl fluoride, we must chemically sever the Sulfur-Fluoride (S-F) bond.

The Chemical Challenge (SuFEx Stability): Sulfonyl fluorides possess a unique balance of stability and reactivity (the "Goldilocks" zone of SuFEx chemistry). The S-F bond is thermodynamically strong and resistant to reduction and thermolysis. However, it is susceptible to nucleophilic attack by hydroxide ions (


) at elevated pH.

The Deactivation Mechanism: We utilize Base-Promoted Hydrolysis . By raising the pH > 11, we force the substitution of the fluoride leaving group.



  • Product A (

    
    ):  The sodium salt of 2-hydroxypropane-1-sulfonic acid (Water-soluble, generally non-toxic).
    
  • Product B (

    
    ):  Sodium Fluoride. (Toxic in high concentrations, but non-volatile).
    
  • Critical Note: The base (

    
    ) serves two roles: it catalyzes the hydrolysis and neutralizes the resulting HF into non-volatile NaF.
    
Part 3: Step-by-Step Disposal Protocol

Prerequisites:

  • Fume Hood (Active ventilation required)

  • pH Strips or Meter

  • Stir plate and magnetic stir bar

  • Secondary containment tray

Phase A: Preparation & Dissolution
  • Solvent Selection: 2-Hydroxypropane-1-sulfonyl fluoride contains a hydroxyl group, making it polar.

    • Preferred: Water or Methanol/Water mixture (1:1).

    • Avoid: DMSO (Dimethyl sulfoxide). DMSO carries dissolved toxins through the skin barrier. Do not create a "penetrating toxic cocktail" during disposal.

  • Dilution: Dissolve the waste material in the solvent to a concentration of < 5% (w/v) . High concentrations can generate excessive heat during hydrolysis.

Phase B: Chemical Deactivation (The "Kill" Step)
  • Basification: Slowly add 1.0 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) to the solution.

    • Ratio: Add at least 5 molar equivalents of base relative to the sulfonyl fluoride.

    • Target: Maintain pH > 11 .

  • Reaction Time:

    • Unlike acid chlorides (which fizz and neutralize instantly), sulfonyl fluorides are slow to hydrolyze.

    • Stir the solution at room temperature for a minimum of 24 hours.

    • Senior Scientist Tip: If the solution is cloudy, the hydrolysis is incomplete. The final product (sulfonate salt) should be fully soluble in water.

  • Verification: Check pH after 24 hours. If pH has dropped below 10, add more base and stir for another 4 hours. The consumption of base indicates active hydrolysis.

Phase C: Waste Stream Management
  • Neutralization (Optional but Recommended): Carefully adjust the pH of the fully hydrolyzed solution to pH 7–8 using dilute sulfuric or acetic acid.

    • Warning: Do NOT acidify below pH 5. Acidic conditions can convert the dissolved Fluoride ions (

      
      ) back into HF gas.
      
  • Labeling: Label the container clearly:

    • "Deactivated Sulfonyl Fluoride Waste"

    • "Contains: Sodium Fluoride, Sodium Sulfonate"[2]

    • "Hazard: Fluoride Ions (Toxic)"

  • Disposal: Submit to your institution's Chemical Waste stream. Do not pour down the sink.

Part 4: Data & Visualization
Table 1: PPE & Compatibility Matrix
Protection LayerMaterial RecommendationRationale
Primary Glove Silver Shield / Laminate Impermeable to small organic electrophiles.
Secondary Glove Nitrile (Long Cuff)Mechanical protection for the inner laminate glove.
Eye Protection Chemical Splash GogglesFace shield required if volume > 500 mL.
Respiratory Fume Hood (Face Velocity > 100 fpm)Prevents inhalation of potential HF vapors.
Figure 1: Deactivation Decision Tree (DOT Diagram)

DisposalWorkflow Start Start: Waste Identification (2-Hydroxypropane-1-sulfonyl fluoride) Solvent Dissolve in Water/Methanol (Avoid DMSO) Start->Solvent BaseAdd Add 5 eq. 1M NaOH Target pH > 11 Solvent->BaseAdd Stir Stir 24 Hours (Room Temp) BaseAdd->Stir CheckPH Check pH Stir->CheckPH AddMoreBase pH < 10 Add Base CheckPH->AddMoreBase Incomplete Neutralize Adjust to pH 7-8 (Do NOT Acidify < pH 5) CheckPH->Neutralize Hydrolysis Complete AddMoreBase->Stir Waste Label & Submit to Chemical Waste Neutralize->Waste

Caption: Operational workflow for the basic hydrolysis of sulfonyl fluorides. Note the critical pH check loop to ensure complete destruction of the S-F bond.

Part 5: Emergency Response (Spills)

In the event of a spill of pure 2-Hydroxypropane-1-sulfonyl fluoride:

  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use a "Chemizorb" or similar absorbent pad.

  • Decontaminate Surface: Wipe the area with a 10% Sodium Carbonate (

    
    )  solution. This initiates hydrolysis on the surface residue.
    
  • Medical: If skin contact occurs, treat as a potential HF exposure . Flush with water for 15 minutes and apply Calcium Gluconate gel if available, as the metabolism of the sulfonyl fluoride can release fluoride ions locally in the tissue.

References
  • Sharpless, K. B., et al. (2014).[3][4] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. (Foundational text on the stability/reactivity profile of the S-F bond).

  • Merck / Sigma-Aldrich. (2025). "Safety Data Sheet: PMSF (Phenylmethanesulfonyl fluoride)." (Representative SDS for sulfonyl fluoride handling and hydrolysis hazards).

  • National Institutes of Health (NIH) - PubChem. (2025). "2-Hydroxybenzene-1-sulfonyl fluoride Compound Summary." (Structural analog data regarding toxicity and hydrolysis).

  • Massachusetts Institute of Technology (MIT) EHS. "Standard Operating Procedure: Handling of Fluorinated Compounds." (General protocols for managing HF-releasing precursors).

Sources

Personal protective equipment for handling 2-Hydroxypropane-1-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical directive for laboratory professionals. It prioritizes the specific chemical behavior of aliphatic sulfonyl fluorides—specifically the hydrolysis potential releasing Hydrofluoric Acid (HF)—and establishes a self-validating safety protocol.

Emergency Hazard Profile: The "Dual-Threat" Mechanism

To handle 2-Hydroxypropane-1-sulfonyl fluoride safely, one must understand why it is dangerous. It is not merely a toxic organic reagent; it is a latent source of Hydrofluoric Acid (HF) .

The Causality of Hazard
  • Electrophilic Alkylation: The sulfonyl fluoride core (

    
    ) is a "warhead" used in SuFEx click chemistry because of its stability until activated. However, upon contact with biological nucleophiles (proteins, DNA), it can irreversibly modify residues, posing significant toxicity [1].
    
  • Hydrolysis & HF Release: Upon contact with moisture (atmospheric humidity or aqueous mucosal surfaces), the sulfonyl fluoride bond hydrolyzes. This reaction releases HF , which penetrates skin, decalcifies bone, and causes systemic toxicity [2].

    • Reaction:

      
      
      

Critical Warning: The presence of the hydroxyl group (


) increases water solubility compared to lipophilic analogs, potentially accelerating absorption through mucous membranes.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The PPE strategy must address both organic solvent permeation and corrosive fluoride attack .

PPE Decision Logic

The following diagram illustrates the decision pathway for selecting PPE based on the operation scale.

PPE_Matrix Start Operation Type Routine Routine Synthesis (< 1g, Closed System) Start->Routine ScaleUp Scale-Up / Transfer (> 1g, Open Handling) Start->ScaleUp Spill Spill Cleanup / Emergency Start->Spill Gloves_Routine Double Gloving: Nitrile (Inner) + Neoprene (Outer) Routine->Gloves_Routine Resp_Routine Fume Hood (Face Vel > 100 fpm) No Respirator needed if sash low Routine->Resp_Routine Body Std. Lab Coat + Chemical Apron Routine->Body Gloves_High Laminate Film (Silver Shield) Required ScaleUp->Gloves_High ScaleUp->Resp_Routine ScaleUp->Body Spill->Gloves_High Resp_High Full-Face Respirator (OV/Acid Gas Cartridge) Spill->Resp_High Body_Full Tychem® Suit or equiv. Impervious to HF Spill->Body_Full

Figure 1: PPE Selection Logic based on operational risk tiers. Note the escalation to Laminate Film gloves for higher volumes.

Detailed PPE Specifications (Table 1)
ComponentRoutine Handling (<100 mg)Scale-Up / Stock Solution Prep
Hand Protection Double Nitrile (min 5 mil each). Inspect for pinholes.Silver Shield (Laminate) under Nitrile. Standard Nitrile degrades rapidly under sulfonyl fluoride exposure.
Eye Protection Chemical Splash Goggles.Face Shield + Splash Goggles.
Respiratory Fume Hood only (Sash < 18").Fume Hood. If outside hood: Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Skin/Body Cotton Lab Coat + Nitrile Apron.Chemical Resistant Coverall (Tyvek/Tychem).
First Aid Kit Calcium Gluconate Gel (2.5%) must be on person.[1]Calcium Gluconate Gel (2.5%) + Eyewash station immediate access.[1]

Engineering Controls & Operational Protocol

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Moisture Control: Use Schlenk lines or nitrogen-purged gloveboxes for weighing. Hydrolysis releases HF gas, which can etch hood glass over time; check sash integrity regularly.

Operational Protocol: Step-by-Step

This protocol uses a "Self-Validating" approach where each step includes a check to ensure safety before proceeding.

Step 1: Preparation & Quenching Setup

  • Action: Before opening the reagent bottle, prepare a "Quench Bath" in the hood.

  • Recipe: 1M NaOH or Saturated Sodium Bicarbonate (

    
    ) mixed with Calcium Chloride (
    
    
    
    ).
  • Validation: Ensure pH strip is available to test quench solution later.

Step 2: Weighing & Transfer

  • Context: 2-Hydroxypropane-1-sulfonyl fluoride is likely a viscous liquid or low-melting solid.

  • Action: Do not use metal spatulas (corrosion risk). Use glass or plastic (PTFE) tools.

  • Technique: Weigh into a tared vial with a septum cap. If liquid, use a gas-tight syringe flushed with Nitrogen to transfer.

  • Validation: Wipe the outer septum with a dry tissue. If the tissue fumes or discolors, the septum is leaking.

Step 3: Reaction Monitoring

  • Action: When adding to the reaction mixture, ensure the receiving solvent is anhydrous .

  • Reasoning: Water competes with the target nucleophile and generates HF.

  • Validation: Monitor reaction exotherm. Unexpected heat often indicates rapid hydrolysis.

Decontamination & Disposal Workflow

Disposal is the most critical phase for environmental safety. You cannot simply pour sulfonyl fluorides into organic waste; they remain reactive.

Mechanism of Deactivation:

  • Base Hydrolysis: Converts Sulfonyl Fluoride

    
     Sulfonate + Fluoride ion (
    
    
    
    ).
  • Precipitation: Fluoride ion must be captured as Calcium Fluoride (

    
    ), which is insoluble and non-toxic.
    

Disposal_Workflow Waste Waste Reagent (2-Hydroxypropane-1-sulfonyl fluoride) Hydrolysis Add to 2M NaOH (Stir 2-4 hours) Waste->Hydrolysis Slow Addition Check_pH Check pH > 10 (Ensure Hydrolysis) Hydrolysis->Check_pH Calcium Add Excess CaCl2 (Precipitate F-) Check_pH->Calcium If Basic Filter Filter Solids (CaF2) Calcium->Filter Final Dispose Filtrate (Aq. Waste) & Solids (Solid Waste) Filter->Final

Figure 2: Chemical Neutralization Workflow. This process converts the toxic fluoride "warhead" into benign Calcium Fluoride sand.

Protocol:

  • Dilute the waste stream with water (carefully, in a hood).

  • Slowly add 2M NaOH until pH > 10. Stir for 4 hours to ensure complete hydrolysis of the S-F bond [3].

  • Add excess Calcium Chloride (

    
    )  or Lime. You will see a white precipitate (
    
    
    
    ).
  • Test the supernatant for fluoride (using test strips) if required by local EHS.

  • Filter the solid

    
     for solid waste disposal. The liquid filtrate (now fluoride-free) can be neutralized and disposed of as aqueous waste.
    

First Aid: The "Calcium" Imperative

Immediate Action is Vital.

  • Skin Contact: Wash with water for 5 minutes, then immediately apply Calcium Gluconate (2.5%) gel . Massage into skin. Do not stop until medical help arrives. The gel sequesters fluoride ions, preventing bone necrosis [4].

  • Eye Contact: Flush with water for 15 minutes.[1][2][3] Do not apply calcium gluconate to eyes unless it is a specific sterile solution formulated for ophthalmic use. Seek emergency care immediately.

References
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Occupational Safety and Health Administration (OSHA). "Hydrogen Fluoride (Hydrofluoric Acid) Hazards." OSHA Safety and Health Topics. Link

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent." Journal of Organic Chemistry. (Describes hydrolysis protocols for S-F reagents). Link

  • Honeywell Specialty Materials. "Recommended Medical Treatment for Hydrofluoric Acid Exposure." Honeywell Safety Guide. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.